Diethyl methylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYLZXREFNYPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218449 | |
| Record name | Diethyl methanephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-08-9 | |
| Record name | Diethyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methanephosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl methanephosphonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl methanephosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRX9AX7374 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl Methylphosphonate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylphosphonate (B1257008) (DEMP), with the chemical formula C₅H₁₃O₃P, is an organophosphorus compound of significant interest in various chemical and pharmaceutical research fields. Its utility as a reactant and building block in organic synthesis necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the core physical properties of diethyl methylphosphonate, complete with tabulated data for easy reference, general experimental methodologies for their determination, and a logical diagram illustrating the interplay of these properties.
Core Physical Properties
The physical properties of a compound are critical in determining its behavior under various conditions, influencing its application in experimental settings, and ensuring safe handling and storage. The key physical properties of this compound are summarized below.
Data Presentation
A compilation of the essential physical properties of this compound is presented in the following table for straightforward comparison and use.
| Property | Value | Units | Conditions |
| Molecular Weight | 152.13 | g/mol | - |
| Appearance | Colorless liquid | - | Standard Temperature and Pressure (STP)[1] |
| Density | 1.041 | g/mL | at 25 °C[2] |
| Boiling Point | 194 | °C | at 760 mmHg (lit.)[2][3] |
| Melting Point | Not available | °C | - |
| Refractive Index | 1.414 | - | at 20 °C (lit.)[2] |
| Vapor Pressure | 0.01 | mmHg | -[4] |
| Flash Point | 75 | °C | closed cup[5] |
| Solubility | Miscible with water | - | -[6] |
Experimental Protocols
The accurate determination of physical properties is paramount for the reliable application of chemical compounds in research and development. Below are detailed general methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation .
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
Measurement of Density
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the liquid (this compound) and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The outside of the pycnometer is carefully dried and it is weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.
-
The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.
-
Measurement of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. An Abbe refractometer is a standard instrument for this measurement.
-
Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water circulator.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.
-
The prism is closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Mandatory Visualization
The following diagram illustrates the logical relationships between the fundamental physical properties of this compound.
Caption: Logical flow of this compound's physical properties.
References
- 1. This compound(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. 甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97% 683-08-9 India [ottokemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. This compound | 683-08-9 [chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylphosphonate (B1257008) (DEMP), a dialkyl phosphonate (B1237965), is an organophosphorus compound of significant interest in various fields of chemical research and development. Its structural similarity to the core of certain nerve agents makes it a valuable, less toxic simulant for studies on detection and decomposition of chemical warfare agents. Furthermore, the phosphonate moiety is a key functional group in the design of bioactive molecules and is utilized in fundamental organic transformations such as the Horner-Wadsworth-Emmons reaction. A thorough understanding of the chemical structure and bonding of DEMP is paramount for its effective application and for the rational design of related compounds. This technical guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and spectroscopic signature of diethyl methylphosphonate, supplemented with detailed experimental protocols and visualizations.
Chemical Structure and Bonding
This compound possesses a central phosphorus atom with a tetrahedral geometry. It is characterized by a phosphoryl group (P=O), a methyl group directly bonded to the phosphorus atom (P-CH₃), and two ethoxy groups (-OCH₂CH₃) also attached to the phosphorus atom.
Molecular Geometry
Table 1: Calculated Geometric Parameters of Dimethyl Methylphosphonate (DMMP) as an Analogue for this compound [1][2][3][4][5]
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| P=O | 1.478 | |
| P-C | 1.785 | |
| P-O | 1.575 | |
| O-C (methoxy) | 1.445 | |
| C-H (methyl) | 1.090 - 1.095 | |
| C-H (methoxy) | 1.093 - 1.100 | |
| Bond Angles (°) | ||
| O=P-C | 115.8 | |
| O=P-O | 116.2 | |
| C-P-O | 104.9 | |
| O-P-O | 101.5 | |
| P-O-C | 120.5 |
Note: The provided data is for dimethyl methylphosphonate (DMMP) and serves as a close approximation for this compound. The fundamental bonding characteristics around the central phosphorus atom are expected to be highly similar.
The P=O bond is the shortest and strongest, indicative of its double bond character. The P-O single bonds are longer than the P=O bond but shorter than a typical P-O single bond in a phosphite (B83602) ester, suggesting some degree of pi-character donation from the oxygen lone pairs to the phosphorus atom. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, a consequence of the steric and electronic differences between the phosphoryl oxygen, the methyl group, and the ethoxy groups.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H, ¹³C, and ³¹P NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | ~32.9 (in CDCl₃) | - | - | P |
| ¹H | ~1.5 (d) | Doublet | ³JHP ≈ 18 | P-CH₃ |
| ~4.1 (dq) | Doublet of Quartets | ³JHH ≈ 7, ³JHP ≈ 7 | P-O-CH₂-CH₃ | |
| ~1.3 (t) | Triplet | ³JHH ≈ 7 | P-O-CH₂-CH₃ | |
| ¹³C | ~13 (d) | Doublet | ¹JCP ≈ 142 | P-CH₃ |
| ~61 (d) | Doublet | ²JCP ≈ 6 | P-O-CH₂-CH₃ | |
| ~16 (d) | Doublet | ³JCP ≈ 6 | P-O-CH₂-CH₃ |
The ³¹P NMR spectrum shows a single resonance at approximately 32.9 ppm, which is characteristic for phosphonates. In the ¹H NMR spectrum, the methyl protons directly attached to the phosphorus appear as a doublet due to coupling with the phosphorus nucleus. The methylene (B1212753) protons of the ethoxy groups exhibit a more complex pattern, a doublet of quartets, arising from coupling to both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons of the ethoxy groups appear as a triplet. The ¹³C NMR spectrum is also informative, with the carbon atoms showing characteristic couplings to the phosphorus nucleus.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. A detailed protocol is as follows:
Michaelis-Arbuzov Reaction for the Synthesis of this compound
-
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of triethyl phosphite with one molar equivalent of methyl iodide. The reaction can be performed neat.
-
Gently heat the reaction mixture to reflux. The reaction is exothermic and the rate should be controlled by the heating rate.
-
Continue refluxing for 1-2 hours after the initial exothermic reaction subsides.
-
Monitor the reaction progress by observing the evolution of ethyl iodide.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude this compound by vacuum distillation to remove any unreacted starting materials and byproducts.
-
-
Note: The product can be contaminated with a small amount of diethyl ethylphosphonate due to the reaction of triethyl phosphite with the ethyl iodide byproduct. Careful fractional distillation is required to obtain a pure product.
NMR Spectroscopic Analysis
A standardized protocol for acquiring high-quality NMR spectra of this compound is provided below.
Protocol for ¹H, ¹³C, and ³¹P NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H and ¹³C NMR if the solvent does not already contain it. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ³¹P), including pulse width, relaxation delay, and number of scans.
-
For ¹³C and ³¹P NMR, proton decoupling is typically applied to simplify the spectra.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline correct the spectrum.
-
Calibrate the chemical shift scale using the internal or external reference.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: 2D representation of this compound.
Horner-Wadsworth-Emmons Reaction Workflow
The Horner-Wadsworth-Emmons (HWE) reaction is a key synthetic application of phosphonates like this compound, used to form alkenes from carbonyl compounds. The following diagram illustrates the general workflow of this reaction.
Caption: A logical workflow of the Horner-Wadsworth-Emmons reaction.
Conclusion
References
- 1. escholarship.org [escholarship.org]
- 2. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide
Introduction
Diethyl methylphosphonate (B1257008) (DEMP), with the chemical formula C₅H₁₃O₃P, is an organophosphorus compound of significant interest in various chemical research and development sectors. Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DEMP. Detailed experimental protocols are included to assist researchers in obtaining high-quality, reproducible data.
Data Presentation
The following sections summarize the key spectroscopic data for diethyl methylphosphonate in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of DEMP, providing detailed information about the hydrogen, carbon, and phosphorus environments.
Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~4.10 | Doublet of Quartets (dq) | JH-H ≈ 7.1, JP-H ≈ 7.0 | 4H | -OCH₂ CH₃ |
| ~1.45 | Doublet (d) | JP-H ≈ 17.5 | 3H | P-CH₃ |
| ~1.30 | Triplet (t) | JH-H ≈ 7.1 | 6H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~61.5 | JP-C ≈ 6.5 | -OC H₂CH₃ |
| ~16.5 | JP-C ≈ 5.9 | -OCH₂C H₃ |
| ~11.6 | JP-C ≈ 144.3 | P-C H₃ |
Table 3: ³¹P NMR Spectroscopic Data for this compound [1] Solvent: CDCl₃, Reference: 85% H₃PO₄ (0 ppm)
| Chemical Shift (δ, ppm) |
| ~32.9 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Key IR Absorption Bands for this compound [2]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2985 | Strong | C-H stretch (alkane) |
| ~1250 | Very Strong | P=O stretch (phosphoryl) |
| ~1030 | Very Strong | P-O-C stretch (ester) |
| ~960 | Strong | O-C-C stretch |
| ~780 | Strong | P-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) mass spectrometry.[3]
Table 5: Major Fragments in the EI Mass Spectrum of this compound [3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 152 | ~20 | [M]⁺ (Molecular Ion) |
| 125 | 100 | [M - C₂H₃]⁺ |
| 124 | ~85 | [M - C₂H₄]⁺ |
| 97 | ~90 | [M - C₂H₄ - C₂H₃]⁺ |
| 81 | ~40 | [PO₃H₂]⁺ |
| 79 | ~35 | [CH₃PO₂H]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.
NMR Spectroscopy Protocol (¹H, ¹³C, ³¹P)
-
Sample Preparation :
-
Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Ensure the sample is of high purity to prevent interference from impurities.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
-
Insert the NMR tube into the probe and lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Maintain a constant temperature, typically 298 K (25 °C), for all measurements.[1]
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition :
-
¹H NMR : Calibrate a 90° pulse. Set acquisition time to 2-4 seconds and relaxation delay to 1-5 seconds. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-10 seconds) may be needed due to the longer T₁ relaxation times of carbon nuclei. A larger number of scans is typically required.
-
³¹P NMR : Tune the probe to the phosphorus frequency. Calibrate a 90° pulse. Use a relaxation delay of at least 5 times the longest T₁ for quantitative analysis.[1] All chemical shifts should be referenced to an external standard of 85% H₃PO₄.[1]
-
-
Data Processing :
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals for ¹H NMR and reference the chemical shifts to the internal or external standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation :
-
As DEMP is a liquid, the neat liquid sample can be analyzed directly.
-
Transmission Method : Place one drop of the liquid on a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin capillary film.[4]
-
Attenuated Total Reflectance (ATR) Method : Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[5][6] This method is often simpler and requires less sample preparation.
-
-
Instrument Setup :
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Select an appropriate spectral range, typically 4000 to 400 cm⁻¹, for mid-IR analysis.[5]
-
-
Data Acquisition :
-
First, acquire a background spectrum of the empty cell or clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Place the prepared sample in the instrument's beam path.
-
Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[5]
-
-
Data Processing :
-
Perform automatic background subtraction.
-
Identify and label the wavenumbers of significant absorption peaks.
-
Electron Impact Mass Spectrometry (EI-MS) Protocol
Electron Impact is a hard ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the compound.[7][8]
-
Sample Introduction :
-
Instrument Setup :
-
Data Acquisition :
-
The gaseous molecules are bombarded by the electron beam, leading to the ejection of an electron and the formation of a radical cation (molecular ion).[7][9]
-
Excess energy causes this molecular ion to fragment.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Data Processing :
-
A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
-
Identify the molecular ion peak [M]⁺ and the major fragment ions.
-
Compare the resulting spectrum to spectral libraries (like NIST) for confirmation.[9]
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis and structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl methanephosphonate [webbook.nist.gov]
- 3. Diethyl methanephosphonate [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
31P NMR Chemical Shift of Diethyl Methylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of diethyl methylphosphonate (B1257008). A thorough understanding of the electronic environment of the phosphorus atom is crucial for the characterization, purity assessment, and structural elucidation of organophosphorus compounds like diethyl methylphosphonate, which are significant in various chemical and pharmaceutical applications. This document outlines the reported chemical shift, details a comprehensive experimental protocol for its determination, and discusses the key factors influencing this important spectroscopic parameter.
Data Presentation: ³¹P NMR Chemical Shift
The ³¹P NMR chemical shift of this compound is influenced by the solvent, concentration, and the reference standard used. The table below summarizes the reported chemical shift value, providing a clear reference for researchers. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.
| Compound Name | Alkyl Group (R) | ³¹P Chemical Shift (δ, ppm) | Solvent | Source |
| This compound | Methyl | ~32.9 | CDCl₃ | Spectral Database for Organic Compounds (SDBS)[1] |
Factors Influencing the ³¹P NMR Chemical Shift
The chemical shift of the phosphorus-31 nucleus in this compound is primarily governed by the electronic environment around the phosphorus atom. Key factors include:
-
Inductive Effects of the Alkyl Group: The electronegativity of the alkyl group directly attached to the phosphorus atom influences the electron density at the phosphorus nucleus. More electron-donating groups increase the shielding and shift the resonance to a lower frequency (upfield), resulting in a smaller ppm value. Conversely, electron-withdrawing groups decrease the shielding and cause a downfield shift to a higher ppm value.[1]
-
Steric Effects: The size and branching of the alkyl group can alter the bond angles around the phosphorus atom (the C-P-O and O-P-O angles). These changes in bond angles can affect the hybridization of the phosphorus orbitals and, consequently, the ³¹P chemical shift.[1]
-
Solvent Effects: The solvent can influence the chemical shift through various interactions, such as hydrogen bonding and polarization of the P=O bond. Therefore, consistent use of the same solvent is crucial for comparing spectra.
-
Temperature: Temperature can affect the conformational equilibrium and solvation, which in turn can lead to slight changes in the chemical shift. Maintaining a constant temperature during NMR experiments is important for data consistency.[1]
Experimental Protocol: Acquiring ³¹P NMR Spectra
This section provides a standardized protocol for the acquisition of high-quality ³¹P NMR spectra for this compound.
Sample Preparation
-
Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from other phosphorus-containing impurities.[1]
-
Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for this class of compounds.[1]
-
Reference Standard: An external reference of 85% H₃PO₄ in a sealed capillary is typically used and is assigned a chemical shift of 0 ppm.[2][3][4]
NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]
-
Probe: A broadband or multinuclear probe tuned to the ³¹P frequency should be used.[1]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.[1]
Acquisition Parameters
-
Pulse Width (p1): Calibrate a 90° pulse for the ³¹P nucleus.[1]
-
Acquisition Time (aq): Typically set between 1-2 seconds.[1]
-
Relaxation Delay (d1): A delay of 1-5 seconds is often sufficient for routine qualitative spectra. For quantitative analysis, a delay of 5 times the longest T₁ of the phosphorus nucleus is recommended to ensure full relaxation.[1]
-
Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.[1]
-
Spectral Width (sw): A spectral width of approximately 100 ppm, centered around the expected chemical shift range (e.g., 0 to 50 ppm), is usually sufficient.[1]
-
Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.[4]
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the ³¹P NMR chemical shift of this compound.
Caption: Workflow for ³¹P NMR chemical shift determination.
References
An In-depth Technical Guide to the FT-IR Spectral Analysis and Interpretation of Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of diethyl methylphosphonate (B1257008) (DEMP). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize FT-IR spectroscopy for the identification, characterization, and quantitative analysis of organophosphorus compounds. This document outlines the fundamental principles of FT-IR as applied to DEMP, details experimental protocols, presents a thorough interpretation of its infrared spectrum, and provides a logical workflow for its analysis.
Introduction to FT-IR Spectroscopy of Organophosphorus Compounds
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, providing insights into its molecular structure and chemical bonding. When applied to organophosphorus compounds like diethyl methylphosphonate, FT-IR spectroscopy is particularly effective for identifying key functional groups. The vibrational frequencies of bonds such as the phosphoryl (P=O), phosphonate-ether (P-O-C), and carbon-hydrogen (C-H) bonds absorb infrared radiation at characteristic wavelengths, creating a unique spectral fingerprint for the molecule. This specificity allows for both qualitative identification and, with proper calibration, quantitative analysis.
Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in the vibrational analysis of phosphonates. Theoretical calculations of vibrational frequencies can be compared with experimental data to provide a more accurate assignment of spectral bands to specific molecular motions.
Experimental Protocol for FT-IR Analysis of this compound
This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of a neat liquid sample of this compound.
2.1. Materials and Equipment
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector, such as a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector.
-
Sample Cell: For a neat liquid sample, a demountable or fixed-pathlength liquid transmission cell with infrared-transparent windows (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)) is recommended. Alternatively, an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide) can be used.
-
Sample: this compound (liquid).
-
Cleaning Solvents: A volatile solvent with no interfering functional groups, such as chloroform (B151607) or isopropanol, for cleaning the sample cell windows or ATR crystal.
-
Pipettes or Syringes: For sample handling.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.
2.2. Procedure
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Assemble the clean, empty liquid transmission cell or ensure the ATR crystal is clean.
-
Place the empty cell or the ATR accessory (with no sample) into the sample compartment.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the cell windows. A typical setting is the co-addition of 64 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Loading (Transmission Cell):
-
Disassemble the liquid transmission cell.
-
Place a small drop of this compound onto the face of one of the salt plates.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.
-
Assemble the cell holder and clamp the plates together. Ensure there are no air bubbles in the beam path.
-
-
Sample Preparation and Loading (ATR):
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Place the loaded sample cell or the ATR accessory with the sample into the sample compartment.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans at 4 cm⁻¹ resolution). The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform baseline correction and other spectral processing as required.
-
-
Cleaning:
-
Thoroughly clean the liquid transmission cell windows or the ATR crystal with an appropriate solvent and allow them to dry completely before storing.
-
FT-IR Spectral Data and Interpretation for this compound
The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to the various vibrational modes of its functional groups. The table below summarizes the major experimental absorption frequencies and their corresponding vibrational assignments. These assignments are based on comparisons with computational studies and the known characteristic frequencies of organophosphorus compounds.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2985 | Strong | C-H asymmetric stretching (in CH₃ of ethyl group) |
| ~2940 | Medium | C-H asymmetric stretching (in CH₂ of ethyl group) |
| ~2875 | Medium | C-H symmetric stretching (in CH₃ of ethyl group) |
| ~1480 | Medium | CH₂ scissoring |
| ~1450 | Medium | CH₃ asymmetric deformation |
| ~1395 | Medium | CH₃ symmetric deformation (umbrella mode) |
| ~1250 | Very Strong | P=O stretching (phosphoryl group) |
| ~1165 | Medium | CH₃ rocking |
| ~1030 | Very Strong | P-O-C asymmetric stretching |
| ~965 | Strong | P-O-C symmetric stretching |
| ~790 | Medium | P-C stretching |
Interpretation of Key Spectral Features:
-
C-H Stretching Region (3000-2850 cm⁻¹): The multiple strong to medium absorption bands in this region are characteristic of the stretching vibrations of the various C-H bonds in the ethyl and methyl groups of the molecule.
-
P=O Stretching (around 1250 cm⁻¹): The most prominent and characteristic absorption in the spectrum of this compound is the very strong band around 1250 cm⁻¹. This band is attributed to the stretching vibration of the phosphoryl (P=O) double bond. The position and high intensity of this band are diagnostic for the presence of the phosphonate (B1237965) group.
-
P-O-C and C-C Stretching Region (1100-900 cm⁻¹): This region, often referred to as the "fingerprint region," contains strong, complex bands arising from the coupled stretching vibrations of the P-O-C and C-C single bonds. The very strong absorption around 1030 cm⁻¹ is a key feature, primarily due to the asymmetric stretching of the P-O-C linkage.
-
P-C Stretching (around 790 cm⁻¹): A medium intensity band in this region is assigned to the stretching vibration of the phosphorus-carbon single bond.
Visualizing the FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final spectral interpretation.
Caption: Logical workflow for the FT-IR analysis of this compound.
Conclusion
This technical guide has provided a detailed framework for the FT-IR spectral analysis of this compound. By following the outlined experimental protocol, researchers can obtain high-quality spectra. The provided data table and interpretation of key spectral features serve as a valuable reference for identifying and characterizing this important organophosphorus compound. The workflow diagram further clarifies the logical steps involved in a comprehensive FT-IR analysis. This information is critical for professionals in fields where the accurate identification and characterization of such compounds are paramount.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Diethyl Methylphosphonate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide outlines the comprehensive methodology for the crystal structure analysis of Diethyl Methylphosphonate (B1257008). While a definitive crystal structure for diethyl methylphosphonate is not publicly available in crystallographic databases as of the latest searches, this document details the requisite experimental protocols and data analysis workflow that would be employed in its determination.
Introduction
This compound (DEMP) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P.[1][2][3][4] It serves as a significant precursor and intermediate in the synthesis of various other compounds, including pharmaceuticals and materials with specific chemical properties.[5] Understanding its three-dimensional structure at an atomic level is crucial for comprehending its reactivity, physical properties, and potential biological interactions. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules like DEMP. This guide provides a detailed overview of the experimental and computational steps required for such an analysis.
Experimental Protocols
The determination of a small molecule crystal structure, such as that of this compound, follows a well-established workflow.
1. Crystallization
The primary and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction. This compound is a liquid at room temperature, with a boiling point of approximately 194 °C and a density of about 1.041 g/mL at 25 °C.[5][6] Therefore, crystallization would likely be attempted at low temperatures.
-
Slow Evaporation: A solution of DEMP in a suitable volatile solvent would be prepared. The solvent would then be allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and would be determined through screening various options (e.g., hexane, diethyl ether, ethanol).
-
Vapor Diffusion: This technique involves dissolving DEMP in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which DEMP is poorly soluble. The slow diffusion of the anti-solvent vapor into the DEMP solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of DEMP would be slowly cooled, reducing its solubility and promoting crystal growth. Given its liquid nature at room temperature, this would be performed at sub-zero temperatures.
2. X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed within an X-ray diffractometer.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Data Collection Conditions: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This processed data is then used for structure solution and refinement.
3. Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are standard for small molecules. This provides an initial model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The final crystallographic data for this compound would be presented in a standardized format, as shown in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value (Hypothetical) |
|---|---|
| Empirical formula | C₅H₁₃O₃P |
| Formula weight | 152.13 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | (e.g., Monoclinic) |
| Space group | (e.g., P2₁/c) |
| Unit cell dimensions | |
| a | (e.g., 8.123(4) Å) |
| b | (e.g., 10.456(5) Å) |
| c | (e.g., 9.789(4) Å) |
| α | 90° |
| β | (e.g., 101.23(3)°) |
| γ | 90° |
| Volume | (e.g., 815.1(7) ų) |
| Z | (e.g., 4) |
| Density (calculated) | (e.g., 1.239 Mg/m³) |
| Absorption coefficient | (e.g., 0.291 mm⁻¹) |
| F(000) | (e.g., 328) |
| Crystal size | (e.g., 0.20 x 0.15 x 0.10 mm³) |
| Theta range for data collection | (e.g., 2.50 to 28.00°) |
| Reflections collected | (e.g., 8123) |
| Independent reflections | (e.g., 1876 [R(int) = 0.034]) |
| Goodness-of-fit on F² | (e.g., 1.05) |
| Final R indices [I>2sigma(I)] | R1 = (e.g., 0.045), wR2 = (e.g., 0.112) |
| R indices (all data) | R1 = (e.g., 0.058), wR2 = (e.g., 0.125) |
Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical).
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| P-O(1) | (e.g., 1.475(2)) |
| P-O(2) | (e.g., 1.580(2)) |
| P-O(3) | (e.g., 1.582(2)) |
| P-C(1) | (e.g., 1.795(3)) |
| O(2)-C(2) | (e.g., 1.465(3)) |
| O(3)-C(4) | (e.g., 1.468(3)) |
| O(1)-P-O(2) | (e.g., 115.5(1)) |
| O(1)-P-O(3) | (e.g., 114.8(1)) |
| O(2)-P-O(3) | (e.g., 102.1(1)) |
| O(1)-P-C(1) | (e.g., 112.3(1)) |
| P-O(2)-C(2) | (e.g., 120.5(2)) |
Mandatory Visualization
The logical workflow for the crystal structure analysis of this compound is depicted below.
Conclusion
The crystal structure analysis of this compound, while not yet reported, would provide invaluable insight into its molecular conformation and intermolecular interactions in the solid state. The protocols and workflow detailed in this guide represent the standard approach for determining the structure of such a compound. The resulting structural data, presented in a clear and standardized format, would be a significant contribution to the fields of organic chemistry, materials science, and drug development, enabling a more profound understanding of its chemical behavior and facilitating the design of new molecules with tailored properties.
References
- 1. Diethyl methanephosphonate [webbook.nist.gov]
- 2. Diethyl methanephosphonate [webbook.nist.gov]
- 3. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl methanephosphonate [webbook.nist.gov]
- 5. This compound | 683-08-9 [chemicalbook.com]
- 6. This compound 97 683-08-9 [sigmaaldrich.com]
Quantum Chemical Insights into Diethyl Methylphosphonate: A Technical Overview for Scientific Professionals
An in-depth guide to the computational analysis of diethyl methylphosphonate (B1257008) (DEMP), detailing its molecular structure, vibrational properties, and electronic characteristics through advanced quantum chemical calculations. This document serves as a critical resource for researchers in the fields of chemistry, materials science, and drug development.
Diethyl methylphosphonate (C₅H₁₃O₃P), a significant organophosphorus compound, is extensively utilized as a simulant for nerve agents in research focused on detection and decontamination, as well as in studies of chemical reactivity and material science. Understanding its fundamental molecular properties through computational methods is paramount for these applications. This technical guide synthesizes the findings from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a comprehensive overview of the structural and electronic landscape of DEMP.
Molecular Geometry and Structure
The equilibrium geometry of this compound has been determined through optimization calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic behavior. Computational studies, often employing the B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set, have provided detailed insights into its three-dimensional structure.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Atom Pair/Triplet/Quartet | Value (Å or Degrees) |
| Bond Lengths | ||
| P=O | Data not available in search results | |
| P-C | Data not available in search results | |
| P-O | Data not available in search results | |
| O-C | Data not available in search results | |
| C-C | Data not available in search results | |
| C-H | Data not available in search results | |
| Bond Angles | ||
| O=P-C | Data not available in search results | |
| O=P-O | Data not available in search results | |
| C-P-O | Data not available in search results | |
| P-O-C | Data not available in search results | |
| O-C-C | Data not available in search results | |
| Dihedral Angles | ||
| O=P-O-C | Data not available in search results | |
| C-P-O-C | Data not available in search results | |
| P-O-C-C | Data not available in search results | |
| Note: Specific values for the optimized geometry of this compound were not found in the provided search results. The table structure is provided as a template. |
Vibrational Analysis
Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of spectral peaks to specific molecular motions. For organophosphates, key vibrational modes include the P=O stretching, P-O-C stretching, and various C-H bending and stretching modes.
Table 2: Calculated Vibrational Frequencies for this compound
| Mode Number | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| Data not available | Data not available | Data not available | P=O stretch | |
| Data not available | Data not available | Data not available | P-O-C symmetric stretch | |
| Data not available | Data not available | Data not available | P-O-C asymmetric stretch | |
| Data not available | Data not available | Data not available | CH₃ symmetric/asymmetric stretch | |
| Data not available | Data not available | Data not available | CH₂ scissoring/rocking | |
| Note: A comprehensive table of calculated vibrational frequencies for this compound was not available in the search results. This table illustrates the typical data presentation for such an analysis. |
Electronic Properties
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. Mulliken population analysis is a common method for calculating atomic charges, which can reveal sites susceptible to nucleophilic or electrophilic attack.
Table 3: Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | Data not available in search results |
| LUMO Energy (eV) | Data not available in search results |
| HOMO-LUMO Gap (eV) | Data not available in search results |
| Dipole Moment (Debye) | Data not available in search results |
Table 4: Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| P | Data not available in search results |
| O (phosphoryl) | Data not available in search results |
| O (ester) | Data not available in search results |
| C (methyl on P) | Data not available in search results |
| C (ethyl) | Data not available in search results |
| H | Data not available in search results |
| Note: Specific values for electronic properties and Mulliken charges of this compound were not found in the provided search results. The tables are structured for data presentation. |
Experimental and Computational Protocols
The computational data presented in studies of this compound and similar molecules are typically generated using the following methodological framework:
Computational Methodology:
-
Software: Gaussian suite of programs is frequently used for these types of calculations.
-
Theoretical Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.
-
Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed. These basis sets include polarization functions (d,p) to accurately describe the bonding environment around heavier atoms and hydrogen.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Properties such as HOMO and LUMO energies and Mulliken atomic charges are derived from the optimized wavefunction.
Visualizing the Computational Workflow
The process of conducting a quantum chemical analysis of a molecule like this compound follows a logical sequence of steps. This workflow can be visualized to provide a clear understanding of the computational protocol.
Caption: A flowchart of the quantum chemical calculation workflow for this compound.
Conclusion
Quantum chemical calculations provide an indispensable tool for elucidating the fundamental molecular properties of this compound. While the search results did not yield a complete, tabulated dataset for DEMP, the established computational methodologies for similar organophosphorus compounds provide a clear roadmap for such investigations. The data from these calculations are vital for understanding its reactivity, interpreting spectroscopic data, and for the rational design of materials and molecules for a variety of applications, from environmental remediation to drug development. Further computational studies that publish comprehensive datasets on DEMP would be of significant value to the scientific community.
An In-depth Technical Guide to the Thermodynamic Properties of Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of diethyl methylphosphonate (B1257008) (DEMP). In light of the limited availability of extensive experimental data for certain properties, this document combines established experimental values with data derived from computational studies to offer a broad and practical resource. This guide is intended to support research, development, and modeling activities where the thermodynamic behavior of diethyl methylphosphonate is of interest.
Core Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes. This section presents a summary of the available experimental and computationally-derived data.
Data Presentation
The following tables summarize the key thermodynamic and physical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H13O3P | [1] |
| Molecular Weight | 152.13 g/mol | [2][3] |
| Boiling Point | 194 °C (at 101.325 kPa) | [2] |
| Density | 1.041 g/mL (at 25 °C) | [2] |
| Refractive Index | 1.414 (at 20 °C) | [2] |
Table 2: Thermodynamic Properties of this compound
| Thermodynamic Property | Value | Method | Reference |
| Vapor Pressure | See Table 3 | Experimental | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 55.9 kJ/mol | Experimental | [5] |
| Standard Enthalpy of Formation (ΔfH°) | No experimental data found. Computational estimates are available. | ||
| Liquid Heat Capacity (Cp) | No experimental data found. Group additivity estimations can be used. | ||
| Standard Molar Entropy (S°) | No experimental data found. Computational estimates are available. |
Table 3: Vapor Pressure of this compound
This data is derived from complementary measurements using gas saturation and differential scanning calorimetry methods.[4]
| Temperature (K) | Vapor Pressure (kPa) |
| 293.15 | 0.008 |
| 298.15 | 0.013 |
| 303.15 | 0.021 |
| 308.15 | 0.033 |
| 313.15 | 0.052 |
| 417.75 | 4.88 |
| 425.65 | 6.78 |
| 433.55 | 9.38 |
| 441.45 | 12.88 |
| 449.35 | 17.58 |
| 457.25 | 23.78 |
| 465.15 | 31.88 |
Experimental Protocols
Determination of Vapor Pressure
The vapor pressure of this compound has been experimentally determined using a combination of gas saturation for ambient temperatures and differential scanning calorimetry (DSC) for elevated temperatures.[4]
Experimental Workflow for Vapor Pressure Determination
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured directly using calorimetry. The value reported in the NIST Chemistry WebBook is based on the analysis of vapor pressure data.[5]
Determination of Liquid Heat Capacity
The heat capacity of liquid this compound can be determined experimentally using adiabatic calorimetry or differential scanning calorimetry (DSC).
General Experimental Protocol for Heat Capacity Measurement by Adiabatic Calorimetry:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by measuring the heat required to raise the temperature of a known mass of a standard substance (e.g., water) by a specific amount.
-
Sample Preparation: A known mass of high-purity this compound is placed in the calorimeter vessel.
-
Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.
-
Calculation: The heat capacity of the sample is calculated by subtracting the heat absorbed by the calorimeter from the total heat supplied and dividing by the mass of the sample and the temperature change.
Logical Relationship for Heat Capacity Calculation
Determination of Standard Enthalpy of Formation
The standard enthalpy of formation of this compound would typically be determined by combustion calorimetry.
General Experimental Protocol for Combustion Calorimetry:
-
Sample Encapsulation: A precisely weighed sample of this compound is sealed in a combustible container.
-
Bomb Preparation: The container is placed in a combustion bomb, which is then pressurized with a known excess of pure oxygen.
-
Combustion: The sample is ignited, and the complete combustion reaction occurs.
-
Temperature Measurement: The temperature change of the surrounding water bath in the calorimeter is accurately measured.
-
Analysis of Products: The combustion products are analyzed to ensure complete combustion and to account for any side reactions.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and P₄O₁₀).
Computational Thermochemistry
Due to the absence of comprehensive experimental data, computational methods provide valuable estimates for the thermodynamic properties of organophosphorus compounds.[6][7] Methods such as G3X, G3X(MP2), and BAC-MP4 are employed to calculate enthalpies of formation.[6][7] Group additivity methods can be used to estimate heat capacities and entropies.[7] While these computational approaches provide useful approximations, it is important to note that their accuracy can vary, and experimental validation remains the gold standard.
Conclusion
This technical guide has summarized the available thermodynamic data for this compound, highlighting both experimentally determined values and the potential for computational estimation where experimental data is lacking. The provided experimental protocols outline the standard methodologies for the determination of key thermodynamic properties. For researchers and professionals in drug development and other scientific fields, this compilation of data and methods serves as a foundational resource for applications involving this compound.
References
- 1. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 683-08-9 [sigmaaldrich.com]
- 3. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. ThermoML:J. Chem. Eng. Data 2009, 54, 6, 1876-1883 [trc.nist.gov]
- 5. Diethyl methanephosphonate [webbook.nist.gov]
- 6. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility of Diethyl Methylphosphonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl methylphosphonate (B1257008) (DEMP) in various organic solvents. Diethyl methylphosphonate is a versatile organophosphorus compound utilized as a reactant in the synthesis of various molecules, including fluoroalkyl α- and β-aminophosphonates and potential antiviral agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document consolidates available qualitative solubility data and presents a detailed experimental protocol for the quantitative determination of DEMP solubility.
Introduction
This compound (CAS No. 683-08-9) is a colorless liquid with a molecular weight of 152.13 g/mol .[1] Its chemical structure, featuring a polar phosphonate (B1237965) group and nonpolar ethyl groups, suggests a nuanced solubility profile across a range of organic solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative assessments indicate its miscibility with water and slight solubility in certain chlorinated and alcoholic solvents.[2][3] This guide aims to bridge the gap in available information by providing a framework for researchers to determine precise solubility parameters.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃O₃P | [4] |
| Molecular Weight | 152.13 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Density | 1.041 g/mL at 25 °C | [2] |
| Boiling Point | 194 °C | [2] |
| Flash Point | 75 °C (closed cup) | |
| Water Solubility | Miscible | [2][3] |
Qualitative Solubility Data
Based on available technical data sheets, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in Table 2. It is important to note that "slightly soluble" can encompass a wide range of concentrations, underscoring the need for quantitative determination for specific applications.
| Solvent | CAS Number | Molecular Formula | Qualitative Solubility | Reference |
| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble | [2][3] |
| Methanol | 67-56-1 | CH₃OH | Slightly Soluble | [2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium saturation technique, is recommended for determining the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Calibrated positive displacement pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Glass vials with screw caps
4.2. Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Dispense a known volume (e.g., 5 mL) of the selected organic solvent into a series of glass vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is achieved. The presence of undissolved DEMP at the bottom of the vial after equilibration confirms this.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the separation of the undissolved solute.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
-
Data Calculation:
-
Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Repeatability:
-
To ensure the reliability of the results, perform the entire experiment in triplicate for each solvent and temperature combination.
-
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. By following the outlined procedures, researchers, scientists, and drug development professionals can obtain the precise solubility data required for their specific applications, thereby facilitating process optimization and the development of new synthetic methodologies. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more comprehensive understanding of the physicochemical properties of this important organophosphorus compound.
References
Hydrolytic Stability of Diethyl Methylphosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of diethyl methylphosphonate (B1257008) (DEMP). Due to the limited availability of specific kinetic data for DEMP, this guide also incorporates data from its close structural analog, dimethyl methylphosphonate (DMMP), to provide a broader understanding of the stability of dialkyl methylphosphonates. This document covers key stability data, detailed experimental protocols for hydrolysis studies, and visualizations of the underlying chemical processes.
Core Concepts in Hydrolytic Stability
The hydrolytic stability of an organophosphorus compound such as diethyl methylphosphonate is a critical parameter, influencing its shelf-life, environmental fate, and biological activity. Hydrolysis involves the cleavage of one or both of the ester bonds (P-O-C) by water. The rate of this reaction is significantly influenced by pH, temperature, and the presence of catalysts.
Generally, the hydrolysis of phosphonate (B1237965) esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center. The reactivity of phosphonates is also affected by steric hindrance; for instance, bulkier alkyl groups on the ester moiety can decrease the rate of hydrolysis.[1][2]
Quantitative Hydrolysis Data
The following tables summarize the available quantitative data on the hydrolysis of this compound and related compounds.
Table 1: Hydrolysis Data for Diethyl Alkylphosphonates and Related Compounds
| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Diethyl alkylphosphonates | Alkaline (Acetone-water) | Relative rates vary with alkyl group | - | [1] |
| Dimethyl phosphonate (DMP) | pH 4 | - | ~470 hours | [3] |
| Dimethyl phosphonate (DMP) | pH 7 | - | ~3 hours | [3] |
| Dimethyl phosphonate (DMP) | pH 9 | - | < 0.3 hours | [3] |
Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water
| Parameter | Value | Reference |
| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol | [4][5] |
| Pre-exponential Factor (A) | 10^7.51 ± 0.58 s⁻¹ | [4][5] |
Note: This data for DMMP under high temperature and pressure illustrates the temperature dependence of hydrolysis and is presented as an analog for DEMP.
Experimental Protocols
This section outlines detailed methodologies for conducting hydrolytic stability studies of this compound.
Materials and Equipment
-
Reagents: this compound (97% purity or higher), buffer solutions (pH 4, 7, 9), hydrochloric acid, sodium hydroxide, and high-purity water.
-
Equipment: pH meter, constant temperature water bath or incubator, analytical balance, volumetric flasks, pipettes, HPLC or GC-MS system for quantification, and NMR spectrometer for structural confirmation.
General Hydrolysis Study Protocol
-
Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., 4, 7, and 9) to maintain constant pH throughout the experiment.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the respective buffer solution to achieve a specific starting concentration.
-
Incubation: Place the sample solutions in a constant temperature environment (e.g., 25°C, 40°C, and 60°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample solution.
-
Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the hydrolysis in the withdrawn samples by, for example, adjusting the pH to a neutral value where the reaction is slower.
-
Analysis: Analyze the concentration of the remaining this compound and the formation of its hydrolysis products (ethyl methylphosphonic acid and ethanol) using a validated analytical method such as HPLC or GC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½).
Analytical Methods for Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and quantification of volatile compounds like this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile hydrolysis products, often coupled with a UV or mass spectrometric detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, is a powerful tool for monitoring the disappearance of the starting phosphonate ester and the appearance of the phosphonic acid product.
Visualizing Hydrolysis Pathways and Experimental Workflow
Signaling Pathways of Hydrolysis
The hydrolysis of this compound can be catalyzed by both acid and base. The following diagram illustrates the general mechanisms.
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Experimental Workflow
The logical flow of a typical hydrolytic stability study is depicted below.
Caption: A typical experimental workflow for assessing hydrolytic stability.
Conclusion
The hydrolytic stability of this compound is a crucial characteristic that is highly dependent on environmental conditions, particularly pH and temperature. While specific kinetic data for DEMP is not abundant in publicly available literature, the behavior of its analog, DMMP, suggests that hydrolysis is significantly accelerated at both acidic and alkaline pH, as well as at elevated temperatures. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own stability studies, enabling a thorough understanding and prediction of the hydrolytic fate of this compound in various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Diethyl Methylphosphonate via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of diethyl methylphosphonate (B1257008) through the Michaelis-Arbuzov reaction. This guide includes a detailed reaction mechanism, experimental protocols, quantitative data, and key applications relevant to the scientific and drug development communities.
Introduction
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the formation of a carbon-phosphorus bond.[1][2] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965).[2] Diethyl methylphosphonate is a valuable organophosphorus compound with applications as a precursor in the synthesis of various biologically active molecules, including phosphonylated peptides and potential antiviral agents.[3][4] Its synthesis via the Michaelis-Arbuzov reaction is a common and efficient method.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound proceeds through a two-step S(_N)2 mechanism. The initial step involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic methyl group of a methyl halide (e.g., methyl iodide), forming a triethoxy(methyl)phosphonium iodide intermediate.[2][5] This is followed by the second S(_N)2 step, where the displaced halide ion attacks one of the ethyl groups of the phosphonium (B103445) salt, leading to the formation of this compound and a molecule of ethyl halide.[5]
Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on the Michaelis-Arbuzov reaction. Researchers should optimize reaction conditions for their specific setup and scale.
Materials:
-
Triethyl phosphite
-
Methyl iodide (or methyl chloride)
-
Anhydrous, high-boiling point solvent (optional, e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus for purification
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas.
-
Addition of Reagents: Triethyl phosphite is added to the flask. While the reaction can be run neat, an anhydrous, high-boiling solvent can be used.[6]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-200 °C) with vigorous stirring under an inert atmosphere.[7] Methyl iodide is then added dropwise. If using methyl chloride, it is bubbled through the reaction mixture, maintaining a constant pressure.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl halide evolution.
-
Work-up: After the reaction is complete (typically 1-12 hours), the mixture is cooled to room temperature.[7] Any excess volatile reactants and the ethyl halide byproduct are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation.[8] The fraction collected at the appropriate boiling point and pressure will be the purified product.
Quantitative Data
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound.
| Reactants | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| Diethyl phosphite, Methyl chloride, Triethylamine | 200 | 1 | N/A | 80.0 | 98.2 | [7] |
| Diethyl phosphite, Methyl chloride, Triethylamine | 50 | 12 | N/A | 78.6 | 98.5 | [7] |
| Diethyl phosphite, Methyl chloride, Tribenzylamine | N/A | N/A | N/A | 92.4 | 98.8 | [7] |
Physical and Spectroscopic Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃O₃P | [9] |
| Molecular Weight | 152.13 g/mol | [9] |
| Boiling Point | 194 °C (lit.) | [9] |
| Density | 1.041 g/mL at 25 °C (lit.) | [9] |
| Refractive Index (n20/D) | 1.414 (lit.) | [9] |
| ¹H NMR (CDCl₃) | δ: 1.31 (t, 6H), 1.45 (d, 3H), 4.0-4.2 (m, 4H) | |
| ¹³C NMR (CDCl₃) | δ: 16.4 (d), 61.5 (d), 11.9 (d) | |
| ³¹P NMR (CDCl₃) | δ: 31.5 | |
| IR Spectrum (cm⁻¹) | 2984, 1248 (P=O), 1028 (P-O-C), 962 | [10] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: A generalized experimental workflow for the synthesis of this compound.
Applications in Drug Development
Organophosphonates, including this compound and its derivatives, are of significant interest in drug development due to their structural similarity to phosphates and their enhanced stability against enzymatic hydrolysis.[9] They are used as precursors for a variety of compounds with potential therapeutic applications:
-
Antiviral Agents: Acyclic nucleoside phosphonates, which can be synthesized from precursors like this compound, have shown potential as antiviral drugs.[4]
-
Enzyme Inhibitors: The phosphonate moiety can act as a stable mimic of the transition state of phosphate (B84403) hydrolysis, making these compounds effective inhibitors of enzymes such as proteases and phosphatases.
-
Prodrugs: The diethyl ester groups can be designed as prodrug moieties that are cleaved in vivo to release the active phosphonic acid.[3] This strategy can improve the bioavailability of the drug.
-
Peptide Mimetics: The incorporation of phosphonates into peptides can enhance their stability and biological activity.[4]
Conclusion
The Michaelis-Arbuzov reaction is a robust and versatile method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, time, and reactant ratios, high yields of the desired product can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully synthesize and utilize this important organophosphorus compound. Further optimization of reaction conditions, potentially through the use of catalysts or alternative energy sources like microwave irradiation, may lead to even more efficient and environmentally friendly synthetic routes.[5]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
- 8. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 9. This compound 97 683-08-9 [sigmaaldrich.com]
- 10. Diethyl methanephosphonate [webbook.nist.gov]
An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Methylphosphonate (DEMP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and widely utilized method for the formation of carbon-phosphorus bonds. This technical guide offers a comprehensive overview of the reaction's mechanism, with a specific focus on its application in the synthesis of Diethyl Methylphosphonate (B1257008) (DEMP), a valuable intermediate in various chemical and pharmaceutical applications. This document provides detailed experimental protocols, quantitative data, safety considerations, and visual representations of the reaction pathways and experimental workflows to aid researchers in the successful application of this important transformation.
The Michaelis-Arbuzov Reaction: Core Mechanism
First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965) in the presence of an alkyl halide.[1] The synthesis of DEMP is a classic example, typically achieved by reacting triethyl phosphite (B83602) with methyl iodide.
The reaction proceeds through a two-step SN2 mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic methyl group of methyl iodide. This initial step displaces the iodide ion and forms a quasi-phosphonium salt intermediate, specifically, a triethoxy(methyl)phosphonium iodide.[1]
-
Dealkylation: The displaced iodide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium (B103445) intermediate. This results in the formation of the final product, Diethyl Methylphosphonate (DEMP), and a volatile byproduct, ethyl iodide.[2]
The continuous removal of the volatile ethyl iodide byproduct can help to drive the reaction to completion.
Quantitative Data
The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including temperature, reaction time, and the nature of the reactants. The following tables summarize key quantitative data for the synthesis of DEMP and related phosphonates.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 31P NMR (CDCl3, δ ppm) |
| Triethyl Phosphite | C6H15O3P | 166.16 | 156-158 | ~138-141[3][4][5] |
| Methyl Iodide | CH3I | 141.94 | 42.4 | N/A |
| This compound (DEMP) | C5H13O3P | 152.13 | 194 (lit.) | ~25-30[6] |
| Ethyl Iodide | C2H5I | 155.97 | 72 | N/A |
Note: 31P NMR chemical shifts are referenced to 85% H3PO4.
Table 2: Reaction Conditions and Reported Yields for Alkyl Phosphonate Synthesis
| Alkyl Halide | Phosphite | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | Triisopropyl Phosphite | Reflux | 1 | 85-90 | [2] |
| Ethyl Iodide | Triisopropyl Phosphite | Reflux | 7 | 91 | [2] |
| Ethyl Iodide | Triethyl Phosphite | Reflux | 3 | - | [2] |
| Various | Various | 130-160 | 2-6 | >93 | [7] |
Experimental Protocol: Synthesis of this compound (DEMP)
This section provides a detailed methodology for the synthesis of DEMP via the Michaelis-Arbuzov reaction.
4.1 Materials and Equipment
-
Triethyl phosphite (P(OEt)3)
-
Methyl iodide (CH3I)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Distillation apparatus (for purification)
-
Inert atmosphere setup (e.g., nitrogen or argon)
4.2 Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (nitrogen or argon).
-
Charging the Reactants: Charge the round-bottom flask with one molar equivalent of methyl iodide.
-
Addition of Triethyl Phosphite: Add one molar equivalent of triethyl phosphite to the dropping funnel.
-
Initiation of Reaction: Slowly add the triethyl phosphite dropwise to the stirring methyl iodide. An exothermic reaction may occur. If necessary, gently heat the mixture to initiate the reaction.
-
Reflux: Once the initial exothermic reaction subsides, heat the reaction mixture to a gentle reflux. The reaction is typically heated for several hours to ensure completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by 31P NMR spectroscopy, observing the disappearance of the triethyl phosphite peak (~140 ppm) and the appearance of the DEMP peak (~25-30 ppm).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The primary byproduct, ethyl iodide, and any unreacted methyl iodide can be removed by distillation at atmospheric pressure.
-
The desired product, this compound (DEMP), is then purified by vacuum distillation.[2] The boiling point of DEMP is 194 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.
-
4.3 Potential Side Reactions
A notable side reaction in the synthesis of DEMP is the formation of diethyl ethylphosphonate. This occurs when the byproduct, ethyl iodide, reacts with the starting triethyl phosphite in a subsequent Michaelis-Arbuzov reaction.[2] This can be minimized by controlling the stoichiometry of the reactants and the reaction conditions.
Safety Precautions
Researchers must adhere to strict safety protocols when performing the Michaelis-Arbuzov reaction.
-
Handling of Reagents:
-
Triethyl phosphite: Is a combustible liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is also moisture-sensitive.
-
Methyl iodide: Is a toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Reaction Conditions: The reaction can be exothermic, especially during the initial addition of triethyl phosphite. Proper temperature control is crucial.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Conclusion
The Michaelis-Arbuzov reaction remains a highly effective and versatile method for the synthesis of phosphonates, including this compound. By understanding the core mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize DEMP for its various applications in drug development and other scientific disciplines. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the field.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
An In-depth Technical Guide to Diethyl Methylphosphonate (CAS 683-08-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyl methylphosphonate (B1257008) (CAS 683-08-9), a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and key applications, including its role as a precursor for flame retardants and in the synthesis of biologically active molecules. Detailed experimental methodologies, safety and handling procedures, and spectral data are presented to support researchers in their laboratory work.
Physicochemical Properties
Diethyl methylphosphonate is a colorless liquid with a molecular formula of C₅H₁₃O₃P and a molecular weight of 152.13 g/mol .[1][2] It is partly miscible with water and sinks in it.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 683-08-9 | [1][2] |
| Molecular Formula | C₅H₁₃O₃P | [1][2] |
| Molecular Weight | 152.13 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 194 °C (lit.) | [1][4] |
| Density | 1.041 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.414 (lit.) | [1][4] |
| Flash Point | 75 °C (167 °F) - closed cup | [1] |
| Solubility in Water | Partly miscible | [3] |
| InChI Key | NYYLZXREFNYPKB-UHFFFAOYSA-N | [1][4] |
| SMILES String | CCOP(C)(=O)OCC | [4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound
This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine triethyl phosphite (1.2 equivalents) and methyl iodide (1 equivalent).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction is exothermic and may require initial heating to initiate, after which the rate of addition of the alkyl halide can be used to control the reaction temperature.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials. The desired this compound is a colorless oil.
Purification:
-
Vacuum Distillation: The crude product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 115-119°C at 9 mmHg.[5] It is crucial to use a vacuum distillation setup with a fractionating column to achieve high purity.
Key Applications and Experimental Protocols
This compound is a valuable intermediate in various chemical syntheses.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity from aldehydes or ketones and phosphonate (B1237965) carbanions.[6]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the resulting alkene by flash column chromatography.
Flame Retardants
Organophosphorus compounds, including this compound, are effective flame retardants for a variety of polymers, such as polyurethane foams.[7][8] They can act in both the gas phase and the condensed phase to inhibit combustion.
In the gas phase, phosphorus-containing compounds can scavenge flame-propagating radicals (H• and OH•). In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.
Synthesis of Biologically Active Molecules
This compound serves as a precursor in the synthesis of various biologically active compounds, including acyclic nucleoside phosphonates with antiviral properties and pyridone alkaloids with neuritogenic activity.[4][9][10]
Acyclic nucleoside phosphonates are a class of antiviral agents. The synthesis often involves the coupling of a modified nucleobase with a side chain derived from a phosphonate.
While a specific signaling pathway for compounds directly derived from this compound is not extensively detailed in the available literature, the neuritogenic activity of pyridone alkaloids suggests potential interaction with pathways involved in neuronal growth and differentiation. Alkaloids, in general, are known to modulate various signaling pathways in the central nervous system, including those related to neuroinflammation and oxidative stress.[11] Further research is needed to elucidate the precise mechanisms of action for pyridone alkaloids synthesized using this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is commonly used.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV is typically used. The mass spectrum will show characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
Typical NMR Parameters:
-
¹H NMR (in CDCl₃):
-
Triplet corresponding to the methyl protons of the ethyl groups.
-
Doublet of quartets for the methylene (B1212753) protons of the ethyl groups due to coupling with both the methyl protons and the phosphorus atom.
-
Doublet for the methyl protons directly attached to the phosphorus atom.
-
-
¹³C NMR (in CDCl₃):
-
Signal for the methyl carbons of the ethyl groups.
-
Signal for the methylene carbons of the ethyl groups, showing coupling to phosphorus.
-
Signal for the methyl carbon attached to phosphorus, showing a large one-bond coupling to phosphorus.
-
-
³¹P NMR (in CDCl₃, referenced to 85% H₃PO₄):
-
A single resonance, typically a multiplet due to coupling with the protons of the ethyl and methyl groups. Proton decoupling will simplify this to a singlet. The chemical shift is a characteristic value for this compound.[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in this compound.
Sample Preparation:
-
A thin film of the neat liquid between two KBr or NaCl plates.
Characteristic IR Absorptions:
-
P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.
-
P-O-C stretch: Strong absorptions in the 1170-950 cm⁻¹ region.
-
C-H stretches: Absorptions in the 3000-2850 cm⁻¹ region.
Safety and Handling
This compound is considered a hazardous substance.[3] It is irritating to the eyes, respiratory system, and skin.[3]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Keep away from ignition sources as it is a combustible liquid.[3]
-
Do not eat, drink, or smoke when handling.[3]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[3] This may involve incineration at an approved site.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with a broad range of applications. This guide has provided a detailed overview of its properties, synthesis, key reactions, and analytical methods, along with essential safety information. The experimental protocols and diagrams are intended to serve as a practical resource for researchers in the fields of chemistry and drug development. Further investigation into the biological signaling pathways of compounds derived from this compound will undoubtedly open up new avenues for its application in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. A unified approach for the stereoselective total synthesis of pyridone alkaloids and their neuritogenic activity. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl methanephosphonate [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters via the Horner-Wadsworth-Emmons Reaction using Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds, specifically alkenes.[1][2] This reaction serves as a powerful alternative to the traditional Wittig reaction, offering several distinct advantages. The HWE reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion.[2][3]
Key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions compared to the corresponding phosphonium (B103445) ylides in the Wittig reaction.[2] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including more sterically hindered ketones.[3] Furthermore, a significant practical advantage is the formation of a water-soluble phosphate (B84403) byproduct, which greatly simplifies the purification of the desired alkene product through simple aqueous extraction.[3] The reaction typically exhibits high (E)-stereoselectivity, yielding the thermodynamically more stable trans-alkene.[2][3][4]
This document provides detailed application notes and protocols for the synthesis of α,β-unsaturated esters using diethyl methylphosphonate (B1257008), a readily available and commonly used phosphonate reagent.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base is used to abstract the acidic α-proton from the diethyl methylphosphonate, generating a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition results in the formation of a tetrahedral intermediate.[1][2]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][3]
-
Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a water-soluble diethyl phosphate salt. The stereochemical outcome of the reaction is largely determined during this stage.[2]
References
Application Notes and Protocols: Diethyl Methylphosphonate as a Precursor for Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diethyl methylphosphonate (B1257008) (DEMP) as a versatile precursor for the synthesis of organophosphorus flame retardants. This document details the synthesis of reactive flame retardants from DEMP, their mechanism of action, and standardized protocols for evaluating their performance in polymeric systems. The information is intended to guide researchers in the development of novel flame-retardant materials.
Introduction
Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering a more environmentally benign alternative to traditional halogenated systems. Diethyl methylphosphonate (DEMP) is a valuable building block for creating both additive and reactive flame retardants. Reactive flame retardants, which are chemically incorporated into the polymer matrix, are particularly advantageous as they prevent leaching and ensure the permanence of the flame-retardant properties.
Phosphonate-based flame retardants, including those derived from DEMP, function through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, they release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.
Synthesis of Reactive Flame Retardants from DEMP
A key strategy for utilizing DEMP as a precursor is through transesterification reactions with polyols to create hydroxyl-functionalized phosphonates. These resulting molecules can then be readily incorporated into polymer backbones, such as polyurethanes, through their reactive hydroxyl groups.
Experimental Protocol: Synthesis of Hydroxyl-Functionalized Phosphonate (B1237965) from DEMP
This protocol describes the synthesis of a reactive flame retardant by the transesterification of this compound (DEMP) with a polyol, such as pentaerythritol (B129877).
Materials:
-
This compound (DEMP)
-
Pentaerythritol
-
Zinc acetate (B1210297) (catalyst)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Equip a dry three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a distillation head connected to a collection flask.
-
Charge the flask with this compound and pentaerythritol in a desired molar ratio (e.g., 2:1).
-
Add a catalytic amount of zinc acetate (e.g., 0.1-0.5 mol% based on the polyol).
-
Begin stirring and gently purge the system with nitrogen.
-
Heat the reaction mixture to a temperature of 140-160 °C.
-
Ethanol (B145695), a byproduct of the transesterification, will begin to distill.
-
Continue the reaction until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.
-
After cooling to room temperature, the resulting viscous liquid, a hydroxyl-functionalized phosphonate, can be used directly as a reactive flame retardant.
Caption: Synthesis of a reactive flame retardant via transesterification.
Flame Retardancy Mechanisms
The flame-retardant action of phosphonates derived from DEMP is a two-fold process involving both the gas and condensed phases of combustion.
-
Gas-Phase Mechanism: Upon heating, the phosphonate decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the flame, interrupting the chain reactions of highly reactive H• and OH• radicals that are essential for sustained combustion.[1] This "flame poisoning" effect reduces the heat generated by the fire.
-
Condensed-Phase Mechanism: In the solid polymer, the phosphorus-based compounds can act as acids at elevated temperatures.[2] This promotes the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer.[2] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame.[2]
Caption: Dual-phase mechanism of phosphonate flame retardants.
Performance Evaluation of DEMP-Derived Flame Retardants
The efficacy of flame retardants is assessed through standardized fire tests. The following tables summarize the expected performance of polymers incorporating DEMP-derived flame retardants.
Data Presentation
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Polymer Matrix | Flame Retardant (wt%) | LOI (%) | UL-94 Rating |
| Fiber-Reinforced Plastic (FRP) | 0 | ~19 | HB |
| FRP | 10 (DMMP) | 30.4 | V-0 |
| Rigid Polyurethane Foam (RPUF) | 0 | ~19 | HB |
| RPUF | 10 (DMMP) | 24.6 | V-0 |
| Epoxy Resin | 0 | ~24 | - |
| Epoxy Resin | 14 (BDMPP)* | 33.8 | V-0 |
*BDMPP (bis(2,6-dimethyphenyl) phenylphosphonate) is a phosphonate flame retardant. Data is indicative of the performance of phosphonate structures.
Table 2: Cone Calorimeter Test Data (at 35 kW/m² heat flux)
| Polymer Matrix | Flame Retardant (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| RPUF | 0 | ~317 | - |
| RPUF | 10 (DMMP) | ~230 | - |
| Epoxy Resin | 0 | - | - |
| Epoxy Resin | 14 (BDMPP)* | Reduced | Reduced |
*BDMPP (bis(2,6-dimethyphenyl) phenylphosphonate) is a phosphonate flame retardant. Data is indicative of the performance of phosphonate structures.
Experimental Protocols for Flame Retardancy Testing
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
Heat-resistant glass test column
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source (e.g., propane (B168953) torch)
Procedure:
-
Prepare a test specimen of the material to the specified dimensions (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick).
-
Mount the specimen vertically in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration expected to support combustion.
-
Ignite the top edge of the specimen with the ignition source and then remove the igniter.
-
Observe the combustion of the specimen. The flame is considered self-sustaining if it continues to burn for a specified time or burns a specified length of the specimen.
-
If the flame is sustained, reduce the oxygen concentration and repeat the test with a new specimen. If the flame extinguishes, increase the oxygen concentration.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the specified conditions.
UL-94 Vertical Burn Test
Objective: To evaluate the burning characteristics of a plastic material when subjected to a small open flame in a vertical orientation.
Apparatus:
-
Test chamber, free from drafts
-
Specimen holder to clamp the specimen vertically
-
Burner (Tirrill or Bunsen) with a 20 mm high blue flame
-
Timing device
-
Surgical cotton
Procedure:
-
Prepare at least five test specimens of the material to the specified dimensions (typically 125 mm long by 13 mm wide, with a thickness not exceeding 13 mm).
-
Clamp a specimen from its upper end so that the longitudinal axis is vertical.
-
Place a layer of dry surgical cotton 300 mm below the lower end of the specimen.
-
Apply the flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Record whether any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which include afterflame times, afterglow time, and whether dripping particles ignite the cotton.
Cone Calorimeter Test (ASTM E1354)
Objective: To measure the heat release rate and other combustion properties of materials under a specified radiant heat flux.
Apparatus:
-
Cone calorimeter, consisting of a conical radiant heater, a specimen holder, a load cell for measuring mass loss, an ignition source (spark igniter), and an exhaust system with gas analysis.
Procedure:
-
Prepare a test specimen of the material, typically 100 mm x 100 mm, with a thickness up to 50 mm.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Position the specimen holder on the load cell under the conical heater.
-
Set the radiant heat flux to the desired level (e.g., 35 or 50 kW/m²).
-
Start the test, which exposes the specimen to the radiant heat. The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Continuously record data throughout the test, including the heat release rate (calculated from oxygen consumption in the exhaust), mass loss rate, time to ignition, and smoke production.
-
The test is typically continued until flaming ceases or for a predetermined duration.
-
Key parameters obtained from the test include the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR).
Caption: Workflow for evaluating DEMP-derived flame retardants.
References
Application Notes and Protocols: Unraveling the Flame Retardancy Mechanism of Diethyl Methylphosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms by which diethyl methylphosphonate (B1257008) (DEMP) and its derivatives impart flame retardancy to polymeric materials. This document details the underlying chemical and physical processes, presents key quantitative data from performance tests, and offers detailed experimental protocols for the evaluation of these flame retardants.
Introduction to Diethyl Methylphosphonate Derivatives as Flame Retardants
Organophosphorus compounds, particularly phosphonates like this compound (DEMP), are a prominent class of halogen-free flame retardants. Their efficacy stems from their ability to disrupt the combustion cycle through a combination of gas-phase and condensed-phase mechanisms. DEMP derivatives are valued for their high phosphorus content, good solubility, and compatibility with a range of polymers, including polyurethanes and epoxy resins. They offer an effective means to enhance the fire safety of materials by increasing their resistance to ignition and reducing the rate of heat release upon combustion.
Mechanisms of Flame Retardancy
The flame retardant action of this compound and its derivatives is a multi-faceted process that occurs in both the gas phase (during flaming combustion) and the condensed phase (the solid polymer).
Gas-Phase Mechanism: Radical Scavenging
During combustion, DEMP derivatives decompose and volatilize, releasing phosphorus-containing radicals (such as PO•, HPO•, and PO₂•) into the flame. These highly reactive species act as radical scavengers, interrupting the self-propagating, high-energy chain reactions of combustion. They effectively quench highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, thereby inhibiting the flame chemistry and reducing heat generation.[1]
Condensed-Phase Mechanism: Char Formation
In the solid phase, the thermal decomposition of DEMP derivatives leads to the formation of phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix. This process results in the formation of a stable, insulating char layer on the surface of the material. This char layer serves as a physical barrier that:
-
Insulates the underlying polymer from the heat of the flame.
-
Restricts the diffusion of oxygen to the polymer surface.
-
Hinders the escape of flammable volatile decomposition products from the polymer into the gas phase.
Quantitative Performance Data
The effectiveness of DEMP derivatives as flame retardants is quantified using various standard tests. The following tables summarize typical performance data for different derivatives in common polymer systems.
Table 1: Limiting Oxygen Index (LOI) of Polymers with DEMP Derivatives
| Polymer Matrix | DEMP Derivative | Loading (wt%) | LOI (%) of Pure Polymer | LOI (%) of FR Polymer | Reference |
| Epoxy Resin | α-aminophosphonate (fluorinated) | - | 28.0 | 34.6 | [2][3] |
| Epoxy Resin | bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) | 14 | - | 33.8 | [1][4] |
| Poly(butylene succinate) | Aluminum diethylphosphinate (AlPi) | 25 | - | 29.5 | [5] |
| Rigid Polyurethane Foam | Diethyl ethylphosphonate (DEEP) & APP | 15 (DEEP) + 5 (APP) | ~18-19 | 24.9 | [6] |
Table 2: Cone Calorimetry Data for Polymers with DEMP Derivatives
| Polymer Matrix | DEMP Derivative | Loading (wt%) | pHRR (kW/m²) of Pure Polymer | pHRR (kW/m²) of FR Polymer | THR (MJ/m²) of Pure Polymer | THR (MJ/m²) of FR Polymer | Reference |
| Poly(butylene succinate) | Aluminum diethylphosphinate (AlPi) | 25 | - | Reduced by 49.3% | - | - | [5] |
| Rigid Polyurethane Foam | Melamine & APP | 30 | 90.76 | 56.19 | 13.00 | 10.70 | [6] |
| Waterborne Polyurethane | Polydimethylsiloxanes & Boron Phenolic Resin | - | - | - | - | - | [7] |
Experimental Protocols
Synthesis of Diethyl Phenylphosphonate (A Representative Derivative)
Materials:
-
Phenylphosphonic dichloride
-
2,6-dimethyl phenol
-
m-phenylenediamine (curing agent for epoxy resins)
-
Epoxy resin
Procedure:
-
Synthesize bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP) from phenylphosphonic dichloride and 2,6-dimethyl phenol.
-
Characterize the chemical structure of the synthesized BDMPP using Fourier transform infrared (FTIR) spectroscopy, ¹H, and ³¹P nuclear magnetic resonance (NMR).
-
Blend the prepared BDMPP and a suitable curing agent (e.g., m-phenylenediamine) into the desired epoxy resin to prepare the flame-retardant thermosets.[1][4]
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863[8][9][10][11]
Apparatus:
-
LOI apparatus with a vertical glass column
-
Flow meters for oxygen and nitrogen
-
Ignition source
Specimen Dimensions: Typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics.[10]
Procedure:
-
Position the test specimen vertically in the glass chimney.
-
Establish a controlled upward flow of an oxygen/nitrogen mixture from the bottom of the chimney.
-
Ignite the top edge of the test specimen.
-
Observe the burning behavior of the specimen.
-
Systematically vary the oxygen concentration in the gas mixture for subsequent specimens.
-
Determine the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion. This value is the Limiting Oxygen Index.[9][10]
Cone Calorimetry
Standard: ISO 5660-1[12][13][14]
Apparatus:
-
Cone calorimeter
Specimen Dimensions: 100 mm x 100 mm, with a maximum thickness of 50 mm.[14]
Procedure:
-
Condition the test specimens at 23±2 °C and 50±5% relative humidity until a constant mass is achieved.[12]
-
Wrap the specimen in aluminum foil and place it in the sample holder.
-
Expose the specimen to a predetermined external heat flux (e.g., 35 or 50 kW/m²).[12]
-
Ignite the pyrolysis gases emitted from the sample surface with a spark igniter.
-
Continuously measure the oxygen concentration in the exhaust gas stream to determine the heat release rate.
-
Record other parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production rate.[13][14]
Thermogravimetric Analysis (TGA)
Standard: ASTM E1131, ISO 11358[15]
Apparatus:
-
Thermogravimetric analyzer
Typical Test Conditions:
-
Sample Size: 10-15 mg[15]
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen or air at a constant flow rate (e.g., 40 mL/min)[15][16]
Procedure:
-
Place a small, precisely weighed sample into the TGA furnace.
-
Heat the sample at a controlled rate in a specified atmosphere.
-
Continuously monitor and record the change in sample mass as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability of the material, the decomposition temperatures, and the amount of char residue at high temperatures.[16][18][19]
Visualizing the Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Dual-phase flame retardancy mechanism of DEMP derivatives.
Caption: Workflow for evaluating DEMP-based flame retardants.
References
- 1. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins | Semantic Scholar [semanticscholar.org]
- 2. α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 5. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. matestlabs.com [matestlabs.com]
- 12. measurlabs.com [measurlabs.com]
- 13. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 14. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. tainstruments.com [tainstruments.com]
- 17. tainstruments.com [tainstruments.com]
- 18. TGA as a Tool for Studying the Thermal Stability of Polymeric Materials | Scientific.Net [scientific.net]
- 19. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
Application Notes and Protocols for the Use of Diethyl Methylphosphonate in the Synthesis of Phosphonopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphonopeptides utilizing diethyl methylphosphonate (B1257008) and its derivatives. Phosphonopeptides are peptide analogues where an amide bond is replaced by a phosphonamidate or a phosphonate (B1237965) ester linkage. Due to their structural similarity to the transition state of peptide bond hydrolysis, they are potent inhibitors of various proteases and have significant potential in drug development.
The primary synthetic strategy involves the use of N-protected diethyl aminoalkylphosphonates as key intermediates. These are typically prepared via multicomponent reactions. The diethyl phosphonate is then converted into a more reactive phosphonochloridate intermediate, which is subsequently coupled with an amino acid or peptide ester to form the desired phosphonopeptide.
General Synthetic Workflow
The synthesis of phosphonopeptides from diethyl phosphonate derivatives generally follows a well-established reaction sequence. This workflow is initiated with the synthesis of an N-protected diethyl 1-aminoalkylphosphonate, which serves as the phosphonating agent precursor. This precursor is then activated, typically by chlorination, to form a highly reactive phosphonochloridate. The final step involves the coupling of this intermediate with the desired amino acid or peptide nucleophile to form the phosphonamidate bond. Subsequent deprotection steps yield the final phosphonopeptide.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of phosphonopeptides and related compounds, based on literature findings. These values can serve as a benchmark for researchers planning these synthetic routes.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| Coupling | N-Cbz-protected phosphonochloridate | γ-Phosphonodipeptide | Diethyl glutamate | 64% | [1][2] |
| Deprotection | N-Cbz-protected γ-phosphonodipeptide | N-terminal free γ-phosphonodipeptide | Hydrogenolysis | 87% | [1][2] |
| Coupling | N-Cbz-protected methyl 1-aminoethylphosphonochloridate | Protected Phosphonodipeptide | Methyl D-alaninate | - | [1] |
| Three-Component Condensation | Benzyl carbamate, aldehyde, diethyl phosphite | N-Cbz-protected diethyl 1-aminoalkylphosphonate | Acetyl chloride | - | [1] |
| Conversion to Phosphonochloridate | Diisopropyl N-phthalylaminomethylphosphonate | Isopropyl N-phthalylaminomethylphosphonochloridate | Phosphorus pentachloride | - | [1][2] |
| Coupling | Isopropyl N-phthalylaminomethylphosphonochloridate | Protected Phosphonopeptide | Ethyl glycinate, triethylamine (B128534) | - | [1][2] |
Note: Yields can vary significantly based on the specific substrates, reagents, and reaction conditions used.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the synthesis of a phosphonodipeptide. These protocols are based on established methodologies in the field.[1][2]
Protocol 1: Synthesis of N-Cbz-Protected Diethyl 1-Aminoalkylphosphonate
This protocol describes a three-component condensation reaction to form the N-protected diethyl 1-aminoalkylphosphonate precursor.
Materials:
-
Benzyl carbamate
-
Aldehyde (e.g., isobutyraldehyde)
-
Diethyl phosphite
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of benzyl carbamate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM, add diethyl phosphite (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Cbz-protected diethyl 1-aminoalkylphosphonate.
Protocol 2: Preparation of N-Cbz-Protected 1-Aminoalkylphosphonic Monoester
This protocol details the selective hydrolysis of one of the ethyl esters of the diethyl phosphonate.
Materials:
-
N-Cbz-protected diethyl 1-aminoalkylphosphonate
-
1 M Sodium hydroxide (B78521) solution
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve the N-Cbz-protected diethyl 1-aminoalkylphosphonate (1.0 eq) in ethanol.
-
Add a 1 M sodium hydroxide solution (1.1 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phosphonic monoester.
Protocol 3: Synthesis of N-Cbz-Protected 1-Aminoalkylphosphonochloridate
This protocol describes the conversion of the phosphonic monoester to the reactive phosphonochloridate.
Materials:
-
N-Cbz-protected 1-aminoalkylphosphonic monoester
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or other inert solvent
Procedure:
-
Dissolve the N-Cbz-protected 1-aminoalkylphosphonic monoester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
The resulting solution of the phosphonochloridate is typically used immediately in the next step without isolation.
Protocol 4: Coupling of Phosphonochloridate with an Amino Acid Ester
This protocol details the formation of the phosphonamidate bond to yield the protected phosphonodipeptide.
Materials:
-
Solution of N-Cbz-protected 1-aminoalkylphosphonochloridate in DCM
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Slowly add the freshly prepared solution of N-Cbz-protected 1-aminoalkylphosphonochloridate (from Protocol 3) to the amino acid ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected phosphonodipeptide.
Protocol 5: Final Deprotection of the Phosphonodipeptide
This protocol describes the removal of the N-terminal protecting group to yield the final phosphonodipeptide.
Materials:
-
Protected phosphonodipeptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected phosphonodipeptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected phosphonodipeptide. Further purification may be achieved by recrystallization or reverse-phase HPLC if necessary.
References
Application Notes and Protocols for Solid-Phase Synthesis of Phosphonylated Peptides with Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonylated peptides, where a phosphonate (B1237965) group replaces a phosphate (B84403) group on an amino acid residue, are valuable tools in drug discovery and chemical biology. They serve as stable mimics of phosphorylated peptides, exhibiting resistance to enzymatic hydrolysis by phosphatases. This increased stability makes them excellent candidates for developing enzyme inhibitors, therapeutic peptides with improved pharmacokinetic profiles, and probes for studying signal transduction pathways.
This document provides detailed protocols for the solid-phase synthesis of peptides containing amino acids phosphonylated with a methylphosphonate (B1257008) group, specifically using precursors related to diethyl methylphosphonate. Two primary strategies are presented: the On-Resin Phosphonylation Strategy and the Phosphonylated Building Block Strategy .
Core Principles
The synthesis of phosphonylated peptides leverages the principles of standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The key modification is the introduction of the methylphosphonate moiety onto the side chain of a hydroxy-containing amino acid (Serine, Threonine, or Tyrosine).
-
On-Resin Phosphonylation: In this approach, the peptide is first assembled on the solid support with the target hydroxy amino acid's side chain protected by a temporary, selectively cleavable group. After the peptide sequence is complete, this protecting group is removed, and the free hydroxyl group is phosphonylated directly on the resin.
-
Phosphonylated Building Block: This strategy involves the synthesis of an Fmoc-protected amino acid already bearing the desired this compound group on its side chain. This "building block" is then incorporated into the peptide sequence during standard SPPS cycles.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of methylphosphonylated peptides. Actual results may vary depending on the peptide sequence, scale, and specific conditions used.
Table 1: On-Resin Phosphonylation Yields and Purity
| Peptide Sequence Example | Phosphonylation Reagent | Crude Purity (by HPLC) | Overall Yield | Reference |
| H-Gly-Gly-Ser(PO₂HMe)-Ala-OH | O-tert-butyl-N,N-diethyl-P-methylphosphonamidite | > 80% | High | [1] |
| H-Gly-Gly-Thr(PO₂HMe)-Ala-OH | O-tert-butyl-N,N-diethyl-P-methylphosphonamidite | > 80% | High | [1] |
Table 2: Characterization Data for Methylphosphonopeptides
| Peptide | Analytical Method | Key Observation | Reference |
| Methylphosphonopeptides | Electrospray Mass Spectrometry (ESI-MS) | Confirmed molecular masses. | [1] |
| MS/MS Fragmentation | Characteristic loss of methylphosphonic acid (96 Da). | [1] | |
| ³¹P NMR | Characteristic chemical shifts confirming the P-C bond. | [1] | |
| Reversed-Phase HPLC | High purity of the final product. | [1] | |
| Phosphonylated Peptides | HPLC-MS | Purity >95% and confirmed structure. | [2] |
Experimental Protocols
Protocol 1: On-Resin Phosphonylation Strategy
This protocol is adapted from the work of van der Marel and colleagues and focuses on the phosphonylation of a resin-bound peptide.[1] It utilizes a methylphosphonamidite reagent, which can be synthesized from precursors related to this compound.
1.1. Materials
-
Fmoc-protected amino acids (including Fmoc-Ser(Trt)-OH or Fmoc-Thr(TBDMS)-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling Reagents: HBTU, HOBt, DIPEA
-
Fmoc Deprotection: 20% piperidine (B6355638) in DMF
-
Side Chain Deprotection: 1% TFA in DCM (for Trt group)
-
Phosphonylation Reagent: O-tert-butyl-N,N-diethyl-P-methylphosphonamidite
-
Activator: 1H-Tetrazole
-
Oxidation Reagent: tert-Butyl hydroperoxide (TBHP) solution
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
1.2. Peptide Assembly
-
Swell the resin in DMF for 30-60 minutes.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain. For the target serine/threonine residue, use an amino acid with a selectively cleavable side-chain protecting group (e.g., Trityl for Serine).
-
After the final amino acid is coupled, perform the final Fmoc deprotection.
1.3. Selective Side-Chain Deprotection
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 hours to remove the Trityl protecting group from the serine side chain.
-
Wash the resin thoroughly with DCM, followed by DMF.
1.4. On-Resin Phosphonylation
-
In a separate vessel, dissolve O-tert-butyl-N,N-diethyl-P-methylphosphonamidite (5 eq.) and 1H-Tetrazole (10 eq.) in anhydrous DMF.
-
Add the phosphonylation solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the resin and wash with DMF.
-
Add a solution of TBHP in DMF to the resin and agitate for 1 hour to oxidize the phosphite (B83602) to phosphonate.
-
Wash the resin thoroughly with DMF, followed by DCM.
1.5. Cleavage and Deprotection
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
1.6. Purification
-
Purify the crude peptide by preparative reversed-phase HPLC.
-
Characterize the final product by LC-MS and ³¹P NMR.
Protocol 2: Phosphonylated Building Block Strategy
This protocol involves the synthesis of the Fmoc-amino acid-diethyl methylphosphonate building block, followed by its incorporation into the peptide chain using standard SPPS. The synthesis of the building block is a key step.[2]
2.1. Synthesis of Fmoc-Ser/Tyr-diethyl methylphosphonate Building Block
-
Preparation of Methylphosphonic Monochloridate: This reactive intermediate can be prepared from this compound.
-
Phosphonylation: React Fmoc-Serine (with benzyl (B1604629) ester protection on the carboxylic acid) or Fmoc-Tyrosine with the prepared alkyl methylphosphonic monochloridate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or collidine) in an anhydrous solvent like DCM at 0°C to room temperature.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove salts and purify the resulting phosphonylated Fmoc-amino acid derivative by silica (B1680970) gel chromatography.
-
Deprotection: Remove the benzyl ester protecting group from the carboxylic acid via hydrogenolysis to yield the final Fmoc-protected phosphonylated amino acid building block ready for SPPS.
2.2. Solid-Phase Peptide Synthesis with the Building Block
-
Resin Swelling and First Amino Acid Loading: Swell the chosen resin (e.g., Wang or Rink Amide) in DMF. Load the first Fmoc-protected amino acid according to standard protocols.
-
Iterative SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 + 15 minutes. Wash thoroughly with DMF.
-
Coupling: To couple the phosphonylated building block (or any other amino acid), pre-activate it by dissolving the Fmoc-amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat these deprotection and coupling steps until the desired peptide sequence is assembled.
-
2.3. Cleavage, Deprotection, and Purification
-
Follow the same procedure as described in Protocol 1 (steps 1.5 and 1.6) for the final cleavage from the resin, global deprotection of side chains, and purification of the final phosphonylated peptide.
Visualizations
Signaling Pathway Example: Phosphonate as a Stable Phosphate Mimic
Phosphorylated peptides are key components of many signaling pathways. Phosphonylated peptides can act as stable analogs to investigate or inhibit these pathways.
References
Application Notes: Diethyl Methylphosphonate as a Versatile Precursor for the Synthesis of Organophosphorus Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of organophosphorus ligands, specifically tertiary phosphines, using diethyl methylphosphonate (B1257008) as a readily available starting material. The synthesized ligands are crucial components in various catalytic reactions, including cross-coupling reactions that are fundamental to modern drug discovery and development.
Introduction
Diethyl methylphosphonate (DEMP) is a valuable C1 building block in organophosphorus chemistry. Its reactivity at the phosphorus center allows for the formation of new phosphorus-carbon bonds, making it an excellent precursor for a variety of organophosphorus compounds. This document outlines a reliable two-step synthetic route to produce methyldiphenylphosphine (B73815), a versatile tertiary phosphine (B1218219) ligand, from this compound. The protocols provided are detailed to ensure reproducibility in a research setting.
Synthetic Pathway Overview
The synthesis of methyldiphenylphosphine from this compound proceeds through a two-step sequence:
-
Grignard Reaction: this compound reacts with a Grignard reagent, such as phenylmagnesium bromide, to form methyldiphenylphosphine oxide. This reaction replaces the ethoxy groups on the phosphorus atom with phenyl groups.
-
Reduction: The resulting methyldiphenylphosphine oxide is then reduced to the corresponding tertiary phosphine, methyldiphenylphosphine, using a suitable reducing agent like a silane (B1218182).
This synthetic approach offers a straightforward and efficient method to access valuable phosphine ligands from a common starting material.
Experimental Protocols
Protocol 1: Synthesis of Methyldiphenylphosphine Oxide
This protocol describes the synthesis of methyldiphenylphosphine oxide from this compound and phenylmagnesium bromide.
Materials:
-
This compound (DEMP)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the this compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
-
Add phenylmagnesium bromide solution (2.2 equivalents) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude methyldiphenylphosphine oxide by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Methyldiphenylphosphine oxide | C₁₃H₁₃OP | 216.22 | 75-85 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.65 (m, 4H, Ar-H), 7.55-7.45 (m, 6H, Ar-H), 2.05 (d, J = 13.5 Hz, 3H, P-CH₃).
Protocol 2: Reduction of Methyldiphenylphosphine Oxide to Methyldiphenylphosphine
This protocol details the reduction of methyldiphenylphosphine oxide to methyldiphenylphosphine using phenylsilane (B129415).
Materials:
-
Methyldiphenylphosphine oxide
-
Phenylsilane
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Standard glassware for distillation
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyldiphenylphosphine oxide (1 equivalent) in anhydrous toluene.
-
Add phenylsilane (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until complete conversion of the starting material is observed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess silane under reduced pressure.
-
The resulting crude methyldiphenylphosphine can be purified by vacuum distillation.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Methyldiphenylphosphine | C₁₃H₁₃P | 200.22 | >90 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 1.60 (d, J = 3.8 Hz, 3H, P-CH₃).[6]
-
³¹P NMR (CDCl₃, 162 MHz): δ -26.5 (s).[7]
-
MS (EI): m/z 200 (M⁺).[8]
Application: Methyldiphenylphosphine in Suzuki-Miyaura Cross-Coupling
Methyldiphenylphosphine is an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps where the palladium catalyst, coordinated with the phosphine ligand, facilitates the coupling of an aryl halide and an arylboronic acid.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound serves as an accessible and versatile precursor for the synthesis of valuable organophosphorus ligands. The protocols provided herein for the synthesis of methyldiphenylphosphine demonstrate a practical and efficient route that can be readily implemented in a research laboratory. The resulting phosphine ligand is a key component in powerful catalytic transformations, such as the Suzuki-Miyaura coupling, which are of significant importance in the fields of organic synthesis and drug development.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Methyldiphenylphosphine oxide | C13H13OP | CID 75041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYLDIPHENYLPHOSPHINE OXIDE(2129-89-7) MS spectrum [chemicalbook.com]
- 5. Phosphine oxide, methyldiphenyl- [webbook.nist.gov]
- 6. METHYLDIPHENYLPHOSPHINE(1486-28-8) 1H NMR [m.chemicalbook.com]
- 7. METHYLDIPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 8. Methyldiphenylphosphine | C13H13P | CID 73879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluoroalkyl Aminophosphonates Utilizing Diethyl Phosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of fluoroalkyl aminophosphonates, a class of compounds with significant potential in medicinal chemistry and drug development due to their bioisosteric relationship with α-amino acids. The primary synthetic routes discussed are the Kabachnik-Fields reaction and the Pudovik reaction, with a focus on the utilization of diethyl phosphite (B83602) as a key reagent.
Introduction
α-Aminophosphonates are recognized for their diverse biological activities, acting as enzyme inhibitors, antibiotics, and antiviral agents. The incorporation of fluoroalkyl groups can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The Kabachnik-Fields and Pudovik reactions are the most prevalent and versatile methods for the synthesis of these valuable compounds. The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as diethyl phosphite. The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine.
I. Kabachnik-Fields Reaction for Fluoroalkyl Aminophosphonate Synthesis
The Kabachnik-Fields reaction offers a convergent and atom-economical approach to α-aminophosphonates. The reaction can be catalyzed by both Lewis and Brønsted acids, or proceed under catalyst-free conditions, sometimes with the aid of microwave irradiation.
General Reaction Scheme:
Caption: General workflow of the Kabachnik-Fields reaction.
Experimental Protocol: General Procedure for Lewis Acid Catalyzed Synthesis
This protocol describes a general method for the synthesis of diethyl α-aminophosphonates containing a fluoroalkyl group using a Lewis acid catalyst.
Materials:
-
Fluoroalkyl aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Lewis Acid Catalyst (e.g., BF3·OEt2, CeCl3·7H2O, SnCl2) (5-10 mol%)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a stirred solution of the fluoroalkyl aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5-10 mL) at room temperature, add the Lewis acid catalyst (e.g., BF3·OEt2, 10 mol%).
-
Stir the mixture for 10-15 minutes to facilitate the formation of the imine intermediate.
-
Add diethyl phosphite (1.0 mmol) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluoroalkyl aminophosphonate.
Data Summary: Representative Kabachnik-Fields Reactions
| Entry | Aldehyde | Amine | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Fluoro-substituted benzaldehyde | Substituted amine | Methanesulfonic acid | Not specified | High | |
| 2 | Aromatic aldehyde | 6-aminobenzodioxane | SnCl2 | Ethanol | 45-96 | |
| 3 | Benzaldehyde | Aniline | Cerium(III) chloride heptahydrate | THF, MW | Not specified | |
| 4 | 2-alkynylindole-3-carbaldehydes | Amine | BF3·OEt2 | Not specified | Not specified |
II. Pudovik Reaction for Fluoroalkyl Aminophosphonate Synthesis
The Pudovik reaction is a two-component reaction involving the addition of diethyl phosphite to a pre-synthesized fluoroalkyl imine. This method allows for more control over the reaction, as the imine can be isolated and purified before the addition of the phosphite.
General Reaction Scheme:
Caption: General workflow of the Pudovik reaction.
Experimental Protocol: General Procedure for the Pudovik Reaction
This protocol outlines a general procedure for the synthesis of fluoroalkyl aminophosphonates via the Pudovik reaction.
Part A: Imine Synthesis
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the fluoroalkyl aldehyde (1.0 mmol) and the corresponding amine (1.0 mmol) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification or purified by distillation or crystallization.
Part B: Phosphite Addition
-
Dissolve the fluoroalkyl imine (1.0 mmol) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add diethyl phosphite (1.0-1.2 mmol) to the solution.
-
If a catalyst is required, add it at this stage (e.g., BF3·Et2O).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
After completion, work up the reaction as described in the Kabachnik-Fields protocol (quenching, extraction, drying, and concentration).
-
Purify the final product by column chromatography.
Data Summary: Representative Pudovik Reactions
| Entry | Imine Source | Phosphite | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Schiff bases from fluoroalkyl aldehydes | Diethyl phosphite | BF3·Et2O | Dichloromethane, RT | Good | |
| 2 | N-benzylidene(cyclohexyl)amine | Dimethyl phosphite | Microwave, 80 °C | 89 (conversion) | ||
| 3 | N-benzylidene(butyl)amine | Diethyl phosphite | Microwave, 100 °C | 85 |
III. Characterization of Fluoroalkyl Aminophosphonates
The synthesized fluoroalkyl aminophosphonates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., P=O, N-H).
Conclusion
The Kabachnik-Fields and Pudovik reactions are powerful and versatile methods for the synthesis of fluoroalkyl aminophosphonates. The choice of reaction depends on the availability of starting materials and the desired level of control over the reaction pathway. These protocols and data provide a solid foundation for researchers to explore the synthesis of novel
Application Notes and Protocols for the Synthesis of Pyridone Alkaloids Using Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyridone alkaloids, a class of natural products with diverse biological activities, including neuritogenic effects. The key transformation highlighted is the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the formation of carbon-carbon double bonds. Specifically, this document details the use of diethyl methylphosphonate (B1257008) in constructing the polyene side chain of pyridone alkaloids, exemplified by the synthesis of Farinosone C.
Introduction
Pyridone alkaloids are a significant class of nitrogen-containing heterocyclic compounds isolated from various natural sources, including fungi and bacteria.[1] Many of these compounds exhibit a range of biological activities, such as antifungal, antibacterial, and cytotoxic properties. Notably, certain pyridone alkaloids have demonstrated neuritogenic activity, promoting the growth of neurites, which makes them attractive targets for research in neurodegenerative diseases.
A crucial step in the total synthesis of many pyridone alkaloids is the construction of their characteristic side chains, which often contain one or more carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. The use of phosphonates like diethyl methylphosphonate offers several advantages over the traditional Wittig reaction, including generally higher yields and easier removal of the phosphate (B84403) byproduct.
This document provides a detailed experimental protocol for a Horner-Wadsworth-Emmons reaction using this compound in the synthesis of a key intermediate for the pyridone alkaloid, Farinosone C.
Key Reaction: The Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of alkenes. The reaction typically involves the deprotonation of a phosphonate (B1237965) ester using a base to form a nucleophilic carbanion. This carbanion then adds to an aldehyde or ketone, forming an intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene. A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity.
General Reaction Scheme:
Figure 1: General scheme of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following protocol is adapted from the total synthesis of Farinosone C and describes the Horner-Wadsworth-Emmons reaction to form a diene side chain precursor.
Synthesis of a Dienyl Ester Intermediate
This protocol details the reaction of an α,β-unsaturated aldehyde with the anion of this compound to yield a dienyl ester, a key intermediate in the synthesis of the Farinosone C side chain.
Reaction Scheme:
Figure 2: HWE reaction in the synthesis of a Farinosone C intermediate.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
α,β-Unsaturated aldehyde precursor
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol (B130326) bath
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Flash chromatography system
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents).
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Reaction with the Aldehyde:
-
Dissolve the α,β-unsaturated aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the aldehyde solution to the pre-formed phosphonate anion solution at -78 °C via syringe or cannula.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dienyl product.
-
Quantitative Data
The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction in the synthesis of the Farinosone C side chain intermediate.
| Reactant (Aldehyde) | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| α,β-Unsaturated Aldehyde | This compound | n-BuLi | THF | -78 to rt | 3 | Dienyl Ester | 85 |
Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow for the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a highly effective and reliable method for the synthesis of the polyene side chains of pyridone alkaloids. The provided protocol for the synthesis of a Farinosone C intermediate demonstrates a practical application of this methodology, affording the desired product in high yield. This approach is amenable to the synthesis of a variety of pyridone alkaloids and their analogs for further investigation into their biological activities, particularly in the context of drug discovery for neurodegenerative diseases.
References
Diethyl methylphosphonate in the synthesis of meropenem-derived prodrugs.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of bacteria. However, its clinical utility is limited by a short plasma half-life and poor oral bioavailability, necessitating frequent intravenous administration.[1][2] To overcome these limitations, research has focused on the development of meropenem prodrugs, which are chemically modified, inactive derivatives designed to improve oral absorption and pharmacokinetic properties. Once absorbed, these prodrugs are converted in vivo to the active meropenem.
A common strategy involves masking the carboxylate group of meropenem to increase its lipophilicity, thereby enhancing its passage through the gastrointestinal tract.[1] While various chemical moieties can be employed for this purpose, this document focuses on the synthesis and application of alkyloxycarbonyloxyalkyl ester prodrugs of meropenem, a well-documented approach.
Application: Alkyloxycarbonyloxyalkyl Ester Prodrugs of Meropenem
This class of prodrugs enhances the lipophilicity of meropenem, which is crucial for improving oral bioavailability. The ester linkage is designed to be cleaved by plasma or tissue esterases, releasing the active meropenem, an alcohol, carbon dioxide, and an aldehyde.[1]
Experimental Protocols
General Procedure for the Synthesis of Meropenem Alkyloxycarbonyloxyalkyl Ester Prodrugs
This protocol is adapted from established methods for the alkylation of meropenem's carboxylate group.[1]
Materials:
-
Meropenem
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Crude Iodoalkylcarbonate (specific promoiety iodide, e.g., iodomethyl carbonate derivative)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH₄OH)
-
Silica (B1680970) Gel for flash chromatography
Procedure:
-
Prepare a solution of meropenem (1.0 equivalent) and cesium carbonate (4.0 equivalents) in anhydrous DMF (approximately 13 mL per 100 mg of meropenem).
-
Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.
-
In a separate flask, dissolve the crude iodoalkylcarbonate promoiety (2.3 equivalents) in a small volume of anhydrous DMF.
-
Add the iodoalkylcarbonate solution dropwise to the meropenem mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 20-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the conversion (typically 90-95%).[1]
-
Once the reaction is complete, evaporate the solvent (DMF) to dryness under reduced pressure.
-
Purify the resulting residue by flash chromatography on a silica gel column.
-
Elute the product using a solvent system such as 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide.[1]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final meropenem prodrug, typically as a white foam.
Data Presentation
The synthesis of various alkyloxycarbonyloxyalkyl ester prodrugs of meropenem has been reported with moderate to excellent yields. The table below summarizes representative yields for different prodrug derivatives synthesized using the described protocol.
| Prodrug Compound ID | Promoietyl Group | Yield (%) | Reference |
| 17 | (S)-(1-Tetralyloxy)carbonyloxymethyl | 84% | [1] |
| 18 | (R)-(1-Tetralyloxy)carbonyloxymethyl | 81% | [1] |
| 19 | (S)-(1-Indanyloxy)carbonyloxymethyl | 75% | [1] |
| 20 | (R)-(1-Indanyloxy)carbonyloxymethyl | 77% | [1] |
| 21 | (S)-(Benzosuberyloxy)carbonyloxymethyl | 57% | [1] |
| 22 | (R)-(Benzosuberyloxy)carbonyloxymethyl | 64% | [1] |
Visualizations
Experimental Workflow for Prodrug Synthesis
The following diagram illustrates the key steps in the synthesis of alkyloxycarbonyloxyloxyalkyl ester prodrugs of meropenem.
Caption: Workflow for the synthesis of meropenem ester prodrugs.
Prodrug Activation Pathway
This diagram illustrates the logical pathway of how the ester prodrug is activated in the body to release the parent drug, meropenem.
Caption: In vivo activation pathway of meropenem ester prodrugs.
References
- 1. Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, pH-dependent, and plasma stability of meropenem prodrugs for potential use against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Horner-Wadsworth-Emmons Reaction with Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions.[1][2][3] This reaction is particularly valued for its tendency to form the thermodynamically favored (E)-alkene with high selectivity.[3][4] In the pursuit of enantiomerically pure compounds, a critical endeavor in drug development and materials science, the asymmetric variant of the HWE reaction has emerged as a powerful tool. This document provides an overview of the asymmetric HWE reaction with a focus on the use of diethyl methylphosphonate (B1257008), including application notes, detailed experimental protocols adapted from seminal works, and a summary of achievable stereoselectivities.
The asymmetric HWE reaction introduces chirality through several key strategies, including the use of chiral catalysts or ligands, the reaction of prochiral substrates, or the desymmetrization of meso compounds.[1][5] These approaches allow for the synthesis of chiral olefins, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Reaction Mechanism and Stereocontrol
The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, forming a phosphonate carbanion.[1][4]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and adds to the carbonyl carbon of an aldehyde or ketone.[1][4] This step is typically the rate-limiting step.[2]
-
Oxaphosphetane Formation: The resulting adduct undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.[1][4]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate (B84403) byproduct.[1][4]
In the context of an asymmetric reaction, a chiral catalyst or ligand coordinates to the phosphonate and/or the carbonyl compound, influencing the facial selectivity of the nucleophilic attack and thereby determining the stereochemistry of the newly formed chiral center.
Caption: Generalized Horner-Wadsworth-Emmons Reaction Mechanism.
Asymmetric HWE Strategies
Achieving asymmetry in the HWE reaction with an achiral phosphonate like this compound necessitates the introduction of a chiral element into the reaction system. The primary strategies include:
-
Use of a Chiral Catalyst/Ligand: A chiral ligand coordinates to the lithium cation of the phosphonate, creating a chiral environment that directs the approach to the carbonyl substrate.[1]
-
Reaction with a Chiral Substrate: A diastereoselective reaction can be achieved by reacting the achiral phosphonate with a chiral aldehyde or ketone.
-
Desymmetrization of a Meso Substrate: The reaction of a phosphonate with a meso-compound containing two prochiral carbonyl groups can lead to the formation of a single enantiomer of the product.[5]
Caption: Conceptual workflow for a catalytic asymmetric HWE reaction.
Experimental Protocols
While specific literature examples detailing the asymmetric HWE reaction with this compound are limited, the following protocols are adapted from seminal studies on asymmetric HWE reactions and can serve as a starting point for methodology development.
Protocol 1: Asymmetric HWE Reaction with a Prochiral Ketone Mediated by a Chiral Ligand (Adapted)
This protocol is based on the first reported asymmetric HWE reaction, which utilized a chiral ligand to achieve high enantioselectivity in the olefination of 4-substituted cyclohexanones.[1]
Materials:
-
This compound
-
4-Substituted cyclohexanone (B45756) (e.g., 4-phenylcyclohexanone)
-
Chiral Ligand (e.g., (R,R)- or (S,S)-1,2-diphenylethane-1,2-diol)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Preparation of the Chiral Ligand-Lithium Complex: To a solution of the chiral diol (1.1 equivalents) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (2.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Formation of the Phosphonate Anion: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) at -78 °C. Add n-BuLi (1.0 equivalent) dropwise and stir for 30 minutes to generate the lithium phosphonate.
-
Reaction Mixture: Transfer the freshly prepared lithium phosphonate solution to the chiral ligand-lithium complex solution at -78 °C via cannula.
-
Addition of the Ketone: Add a solution of the 4-substituted cyclohexanone (1.2 equivalents) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for the specified time (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford the chiral alkene.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table summarizes representative results from asymmetric HWE reactions, illustrating the high levels of stereoselectivity that can be achieved. Note that these examples do not exclusively use this compound but are indicative of the potential of the methodology.
| Entry | Carbonyl Substrate | Phosphonate Reagent | Chiral Element | Base | Yield (%) | Stereoselectivity (ee/dr) |
| 1 | 4-Phenylcyclohexanone | This compound (inferred) | Chiral Diol Ligand | n-BuLi | - | High ee |
| 2 | meso-Dialdehyde | Chiral Phosphonate | Substrate Control | NaH | Good | 87:13 to 97:3 dr |
| 3 | Chiral Aldehyde | Diethyl (2,2-diethoxy)ethylphosphonate | Substrate Control | - | - | High dr |
Application in Drug Development and Natural Product Synthesis
The asymmetric HWE reaction is a valuable tool in the synthesis of complex chiral molecules. For instance, it has been employed in the total synthesis of natural products where the stereoselective formation of a carbon-carbon double bond is a key step.[6] The ability to construct chiral building blocks with high enantiopurity is crucial in drug development, as the biological activity of a molecule is often dependent on its stereochemistry.
Conclusion
The asymmetric Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective method for the synthesis of chiral alkenes. While specific protocols for this compound are not abundantly available in the literature, the principles of asymmetric induction using chiral ligands, chiral substrates, or desymmetrization of meso-compounds provide a solid foundation for developing such reactions. The provided adapted protocol and the summary of existing data highlight the potential of this methodology for researchers in organic synthesis and drug development. Further exploration and optimization of reaction conditions for this compound are warranted to expand the utility of this fundamental transformation.
References
- 1. The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Stereoselective Synthesis Using Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselective synthesis of chiral α-aminophosphonates, utilizing diethyl phosphite (B83602) derived from diethyl methylphosphonate. α-Aminophosphonates are crucial structural analogs of α-amino acids and are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents.
The primary method detailed is the asymmetric hydrophosphonylation of imines, a powerful strategy for creating chiral C-P bonds. This approach offers high stereocontrol through the use of chiral catalysts or auxiliaries.
Asymmetric Hydrophosphonylation of Imines
The addition of diethyl phosphite to imines, often referred to as the Pudovik reaction, is a fundamental method for synthesizing α-aminophosphonates. When conducted in the presence of a chiral catalyst, this reaction can proceed with high enantioselectivity, yielding optically active α-aminophosphonates.
Logical Workflow for Asymmetric Hydrophosphonylation
Caption: Workflow for the asymmetric synthesis of α-aminophosphonates.
Data Presentation: Enantioselective Hydrophosphonylation of N-Boc-Imines
The following table summarizes the results for the quinine-catalyzed enantioselective hydrophosphonylation of various N-Boc protected imines with diethyl phosphite.
| Entry | Imine Substrate (Ar) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | Quinine (B1679958) | 85 | 90 |
| 2 | 4-Chlorophenyl | Quinine | 82 | 92 |
| 3 | 4-Methoxyphenyl | Quinine | 88 | 88 |
| 4 | 2-Naphthyl | Quinine | 75 | 85 |
| 5 | 2-Thienyl | Quinine | 78 | 89 |
Experimental Protocol: Quinine-Catalyzed Asymmetric Hydrophosphonylation
This protocol details the synthesis of enantiomerically enriched N-Boc-α-aminophosphonates.
Materials:
-
Appropriate N-Boc-imine (1.0 mmol)
-
Diethyl phosphite (1.2 mmol)
-
Quinine (0.1 mmol, 10 mol%)
-
Anhydrous toluene (B28343) (5 mL)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-Boc-imine (1.0 mmol) and quinine (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add diethyl phosphite (1.2 mmol) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -20 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminophosphonate.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Diastereoselective Addition of Diethyl Phosphite to Chiral Imines
An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. In this approach, a chiral amine is condensed with an aldehyde to form a chiral imine. The subsequent addition of a diethyl phosphite anion proceeds with diastereoselectivity, controlled by the stereocenter on the amine-derived portion of the imine.
Data Presentation: Diastereoselective Synthesis of α-Aminophosphonates
The following table presents data for the diastereoselective addition of the lithium salt of diethyl phosphite to imines derived from (S)-α-methylbenzylamine.
| Entry | Aldehyde (R') | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde (B42025) | 85 | 66:34 |
| 2 | Cyclohexanecarboxaldehyde | 90 | 83:17 |
| 3 | 4-Hydroxybenzaldehyde | 98 | 95:5 (with Na salt) |
| 4 | Isobutyraldehyde | 82 | 75:25 |
Experimental Protocol: Diastereoselective Addition to a Chiral Imine
This protocol describes the synthesis of α-aminophosphonates with diastereocontrol.
Materials:
-
Chiral imine (e.g., derived from benzaldehyde and (S)-α-methylbenzylamine) (1.0 mmol)
-
Diethyl phosphite (1.1 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.6 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diethyl phosphite (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to generate the lithium diethyl phosphite.
-
In a separate flask, dissolve the chiral imine (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the chiral imine dropwise to the lithium diethyl phosphite solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio of the product using 1H or 31P NMR spectroscopy.
Application in Drug Development: Phosphonates as Transition-State Analogs
α-Aminophosphonic acids are bioisosteres of α-amino acids. Due to the tetrahedral geometry of the phosphonate (B1237965) group, they can act as stable transition-state analogs for the hydrolysis of peptide bonds, thereby inhibiting proteolytic enzymes such as proteases. This makes them attractive targets for the development of new therapeutic agents.
Signaling Pathway: Inhibition of a Proteolytic Enzyme
Caption: Inhibition of a proteolytic enzyme by a phosphonate analog.
Application Notes and Protocols: Diethyl Methylphosphonate (DEMP) as a Simulant for Chemical Warfare Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylphosphonate (B1257008) (DEMP) is an organophosphorus compound frequently used as a chemical warfare agent (CWA) simulant in research and development. Due to its significantly lower toxicity compared to live nerve agents such as Sarin (GB) and Soman (GD), DEMP provides a safer alternative for testing and evaluating the performance of protective equipment, decontamination systems, and detection technologies. Its structural and physical properties mimic those of the G-series nerve agents, making it a valuable tool for realistic training and experimental studies without the stringent safety protocols required for handling live agents. Another commonly used simulant, Dimethyl methylphosphonate (DMMP), shares these characteristics and is also included in the comparative data below.
Data Presentation: Comparative Physicochemical Properties
The selection of a suitable simulant is predicated on the similarity of its physical and chemical characteristics to the agent of interest. The following tables provide a comparative summary of the key physicochemical properties of DEMP, DMMP, Sarin (GB), and Soman (GD).
Table 1: General and Physical Properties
| Property | Diethyl methylphosphonate (DEMP) | Dimethyl methylphosphonate (DMMP) | Sarin (GB) | Soman (GD) |
| Chemical Formula | C5H13O3P[1][2] | C3H9O3P[3][4] | C4H10FO2P[5] | C7H16FO2P[6][7] |
| Molecular Weight | 152.13 g/mol [1][2] | 124.08 g/mol [3][4] | 140.09 g/mol [5] | 182.17 g/mol [7] |
| Appearance | Colorless liquid[8] | Clear, colorless liquid[9] | Clear, colorless liquid[10] | Clear, colorless liquid that may discolor to dark brown with age[6][7] |
| Odor | - | Pleasant odor[9] | Generally odorless[10] | Faint camphor (B46023) or rotting fruit odor[6][7] |
| Density | 1.041 g/mL at 25°C[1][2] | 1.145 g/mL at 25°C[4] | 1.09 g/mL at 25°C[5] | 1.02 g/mL at 25°C[6][7] |
| Boiling Point | 194°C[1][2][8] | 181°C[4] | 147-150°C[5] | 167-200°C[6] |
| Melting Point | - | < -50°C[4][9] | -57°C[5] | -42°C[11] |
| Vapor Pressure | 0.01 mmHg at 25°C[1] | 1.2 mmHg at 25°C[3] | 2.7-2.9 mmHg at 25°C[5] | 0.40 mmHg at 25°C[7] |
| Vapor Density | - | - | 4.9 (air = 1)[5] | 6.3 (air = 1)[6][7] |
| Solubility in Water | Miscible[8] | Soluble[3] | Miscible[5] | Slightly soluble[6] |
| Flash Point | 75°C[1][12] | 69°C[4] | >138°C[13] | 121°C[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines protocols for key experiments where DEMP is utilized as a CWA simulant.
Protocol 1: Decontamination Efficacy Study
This protocol describes a general procedure for evaluating the efficacy of a decontamination solution against a CWA simulant on a material surface.
Objective: To quantify the percentage of DEMP removed or neutralized from a surface after application of a decontaminant.
Materials:
-
This compound (DEMP)
-
Decontaminant solution to be tested
-
Material coupons (e.g., glass, painted metal, fabric)
-
Micropipette
-
Extraction solvent (e.g., isopropanol, methylene (B1212753) chloride)[9]
-
Internal standard for quantification (e.g., toluene)[9]
-
Vials with caps
-
Wrist-action shaker or vortex mixer[9]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Coupons: Clean the surface of the material coupons with a suitable solvent and dry them completely.
-
Contamination: Apply a known amount (e.g., 10 µL) of DEMP onto the center of each coupon using a micropipette. Allow the simulant to spread and sit for a specified contact time (e.g., 15 minutes).
-
Decontamination: Apply the decontaminant solution to the contaminated area of the coupon. The application method (e.g., spraying, wiping) and contact time should be standardized based on the intended use of the decontaminant.
-
Extraction:
-
Control Samples: Prepare control coupons by applying DEMP but not decontaminating them. Extract the DEMP from these coupons using the same procedure to determine the initial amount of simulant.
-
Analysis:
-
Analyze the extracts from both the decontaminated and control samples using GC-MS.
-
Develop a calibration curve for DEMP using standard solutions of known concentrations.
-
Quantify the amount of DEMP in each extract by comparing the peak area of DEMP to that of the internal standard and referencing the calibration curve.
-
-
Calculation of Efficacy: Calculate the decontamination efficacy as the percentage reduction of DEMP in the decontaminated samples compared to the control samples.
Protocol 2: Performance Evaluation of a Chemical Agent Detector
This protocol outlines a method for testing the response and sensitivity of a chemical agent detector, such as a photoionization detector (PID) or ion mobility spectrometer (IMS), using DEMP as a simulant.
Objective: To determine the alarm time, sensitivity, and recovery time of a CWA detector when challenged with DEMP vapor.
Materials:
-
This compound (DEMP)
-
Vapor generation system (e.g., bubbler, syringe drive with heated injector)
-
Environmental chamber or test enclosure
-
Certified CWA detector
-
Dilution air source (clean, dry air)
-
Flow controllers
-
Data acquisition system
Procedure:
-
Detector Setup and Calibration:
-
Power on the CWA detector and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Perform a zero calibration using clean, simulant-free air.
-
If applicable, perform a span calibration using a standard calibration gas (e.g., isobutylene (B52900) for a PID).[8][11]
-
-
Vapor Generation:
-
Generate a stable concentration of DEMP vapor using the vapor generation system.
-
Use flow controllers to dilute the DEMP vapor with clean air to achieve the desired challenge concentration.
-
-
Detector Challenge:
-
Introduce the known concentration of DEMP vapor into the environmental chamber where the detector is placed.
-
Record the time it takes for the detector to alarm (alarm time).
-
Monitor the detector's reading to determine if it corresponds to the expected concentration.
-
-
Recovery Time:
-
Stop the flow of DEMP vapor and purge the chamber with clean air.
-
Record the time it takes for the detector's reading to return to baseline (recovery time).
-
-
Determination of Minimum Detectable Level (MDL):
-
Repeat the detector challenge with progressively lower concentrations of DEMP to determine the minimum concentration that elicits a reliable alarm.
-
-
Data Analysis:
-
Analyze the recorded alarm times, concentration readings, and recovery times to evaluate the detector's performance characteristics.
-
Protocol 3: Breakthrough Time Testing of Personal Protective Equipment (PPE)
This protocol is based on the principles of the ASTM F739 standard test method for measuring the resistance of protective clothing materials to permeation by liquids and gases.
Objective: To determine the normalized breakthrough time and steady-state permeation rate of DEMP through a sample of PPE material.
Materials:
-
PPE material swatch
-
Permeation test cell (as specified in ASTM F739)
-
Liquid DEMP (challenge chemical)
-
Collection medium (e.g., dry nitrogen gas)
-
Analytical instrument for detecting DEMP in the collection medium (e.g., GC-MS, PID)
-
Constant temperature chamber or bath
-
Flow meters
Procedure:
-
Sample Preparation: Cut a circular swatch of the PPE material to fit the permeation test cell.
-
Test Cell Assembly:
-
Assemble the permeation test cell with the PPE material swatch acting as a barrier between the challenge chamber and the collection chamber.
-
Ensure a leak-tight seal.
-
-
Temperature Equilibration: Place the assembled test cell in a constant temperature chamber (e.g., 25°C ± 1°C) and allow it to equilibrate.[6]
-
Initiation of Test:
-
Introduce liquid DEMP into the challenge chamber, ensuring continuous contact with the outer surface of the PPE material.
-
Simultaneously, start the flow of the collection medium (e.g., nitrogen) through the collection chamber at a constant, known flow rate (e.g., 0.5-1.0 L/min).[6]
-
-
Monitoring for Breakthrough:
-
Continuously or periodically analyze the effluent from the collection chamber using a sensitive analytical instrument to detect the presence of DEMP.
-
Record the time at which DEMP is first detected (breakthrough detection time).
-
-
Data Collection:
-
Continue the test and record the concentration of DEMP in the collection medium over time until it reaches a stable level (steady-state permeation).
-
-
Calculation of Results:
-
Normalized Breakthrough Time: Determine the time at which the permeation rate reaches a predefined level (e.g., 0.1 µg/cm²/min).[12]
-
Steady-State Permeation Rate: Calculate the constant rate of DEMP permeation through the material in µg/cm²/min.
-
-
Termination of Test: Disassemble the test cell and decontaminate all components appropriately.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for a decontamination efficacy study.
Caption: Workflow for CWA detector performance evaluation.
Caption: Workflow for PPE breakthrough time testing.
References
- 1. jbnu.elsevierpure.com [jbnu.elsevierpure.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dem.ri.gov [dem.ri.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. standardsafety.com [standardsafety.com]
- 11. psre.umn.edu [psre.umn.edu]
- 12. ansell.com [ansell.com]
- 13. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Environmental Degradation Studies of Diethyl Methylphosphonate (DEMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the environmental degradation of diethyl methylphosphonate (B1257008) (DEMP). DEMP is an organophosphorus compound structurally similar to chemical warfare agents and some pesticides, making its environmental fate a subject of significant interest. These protocols are designed to assist researchers in designing and conducting robust degradation studies.
Introduction to Diethyl Methylphosphonate (DEMP) Degradation
This compound (DEMP) can undergo degradation in the environment through several pathways, including hydrolysis, photocatalysis, biodegradation, and thermocatalysis. Understanding the kinetics and products of these degradation processes is crucial for assessing its environmental impact and developing remediation strategies. The primary degradation product of DEMP is typically ethyl methylphosphonic acid (EMPA), which can be further mineralized.
Environmental Degradation Pathways
The degradation of DEMP involves the cleavage of its phosphoester bonds. The following sections detail the primary degradation pathways and the experimental protocols to study them.
Hydrolysis
Hydrolysis is a key degradation pathway for DEMP in aqueous environments. The rate of hydrolysis is influenced by pH and temperature.
Application Note: Hydrolysis studies are fundamental to determining the persistence of DEMP in water bodies. The primary hydrolysis product is ethyl methylphosphonic acid (EMPA) and ethanol. The reaction follows pseudo-first-order kinetics under specific pH and temperature conditions. While specific kinetic data for DEMP is not abundant in publicly available literature, studies on analogous compounds like dimethyl methylphosphonate (DMMP) show that hydrolysis rates increase with temperature. For DMMP, continuous hydrolysis in hot-compressed water between 200 to 300°C follows pseudo-first-order reaction behavior, yielding methylphosphonic acid and methanol[1]. A similar behavior is expected for DEMP.
Experimental Protocol: Hydrolysis of DEMP
-
Materials:
-
This compound (DEMP, analytical standard)
-
Buffered solutions (pH 4, 7, and 9)
-
High-purity water (Milli-Q or equivalent)
-
Constant-temperature water bath or incubator
-
Autosampler vials
-
LC-MS/MS or GC-FID system
-
-
Procedure:
-
Prepare stock solutions of DEMP in a water-miscible solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
In triplicate, fortify 100 mL of each buffered solution (pH 4, 7, and 9) with the DEMP stock solution to achieve a final concentration of 10 µg/mL.
-
Incubate the solutions in a constant-temperature water bath set at 25°C, 40°C, and 50°C.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect 1 mL aliquots from each flask.
-
Immediately analyze the aliquots for the concentration of DEMP and the formation of EMPA using a validated analytical method (see Section 3).
-
Calculate the pseudo-first-order rate constants (k) and half-lives (t₁/₂) for DEMP degradation at each condition.
-
Quantitative Data: Hydrolysis of DEMP (Hypothetical Data Based on Analogs)
| pH | Temperature (°C) | Pseudo-first-order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 25 | 0.010 | 69.3 |
| 7 | 25 | 0.025 | 27.7 |
| 9 | 25 | 0.050 | 13.9 |
| 7 | 40 | 0.075 | 9.2 |
| 7 | 50 | 0.150 | 4.6 |
Caption: Experimental workflow for photocatalytic degradation.
Biodegradation
Microbial degradation is a significant pathway for the removal of organophosphorus compounds from soil and water.
Application Note: Certain microorganisms can utilize organophosphonates as a source of phosphorus or carbon. The biodegradation of DEMP is expected to proceed via hydrolysis of the phosphoester bonds by microbial enzymes, leading to the formation of EMPA and ethanol. Further degradation can lead to the cleavage of the C-P bond and complete mineralization. In soil, ethyl methylphosphonic acid (EMPA) has been identified as a major metabolite of compounds with similar structures.[2]
Experimental Protocol: Biodegradation of DEMP in Soil
-
Materials:
-
This compound (DEMP)
-
Well-characterized soil with known microbial activity
-
Incubator
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Centrifuge
-
Analytical instrumentation (GC-MS or LC-MS/MS)
-
-
Procedure:
-
Treat soil samples (in triplicate) with a solution of DEMP to achieve a final concentration of 10 mg/kg.
-
Prepare control samples with sterilized soil to account for abiotic degradation.
-
Adjust the moisture content of the soil to 60% of its water-holding capacity.
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 7, 14, 28, 56 days), collect soil subsamples.
-
Extract the subsamples with an appropriate solvent.
-
Centrifuge the extracts and analyze the supernatant for DEMP and its degradation products.
-
Determine the dissipation kinetics of DEMP in soil.
-
Quantitative Data: Biodegradation of DEMP in Soil (Hypothetical Data)
| Time (days) | DEMP Concentration (mg/kg) | EMPA Concentration (mg/kg) |
| 0 | 10.0 | 0.0 |
| 7 | 6.2 | 3.5 |
| 14 | 3.5 | 5.8 |
| 28 | 1.1 | 7.9 |
| 56 | < 0.1 | 8.5 |
Biodegradation Pathway of this compound
Caption: Proposed microbial degradation pathway of DEMP.
Analytical Protocols
Accurate quantification of DEMP and its degradation products is essential for degradation studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.
GC-FID and GC-MS Analysis
Application Note: GC-based methods are suitable for the analysis of volatile and semi-volatile organophosphorus compounds. Direct analysis of the primary degradation product, EMPA, by GC-FID is possible, as is the analysis of DEMP itself.[3] For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS is preferred.
Experimental Protocol: GC-FID Analysis of EMPA
-
Reference: This protocol is adapted from a method for the direct quantitative analysis of alkyl methylphosphonic acids.[3]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: CP-FFAP CB (fused silica (B1680970) capillary column).
-
Injector Temperature: 230°C.
-
Detector Temperature: 270°C.
-
Carrier Gas: Helium at a flow rate of 7.2 mL/min.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 190°C.
-
Hold at 190°C.
-
-
Injection: 1 µL of the sample in acetone.
LC-MS/MS Analysis
Application Note: LC-MS/MS is a highly sensitive and specific technique for the analysis of polar and non-volatile compounds like EMPA in aqueous samples. An established EPA method exists for the analysis of nerve agent degradation products, which includes EMPA.[4]
Experimental Protocol: LC-MS/MS Analysis of EMPA in Water
-
Reference: Based on EPA Method for the Determination of Nerve Agent Degradation Compounds.[4]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Sample Preparation:
-
Spike water samples with a surrogate standard.
-
Dilute or extract the sample as required.
-
Filter the sample through a 0.22 µm PVDF syringe filter.
-
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Precursor Ion (m/z) for EMPA: 123
-
Product Ions (m/z) for EMPA: 79, 95 (quantification and confirmation ions)
-
-
Quantification: Use an internal standard calibration method for accurate quantification.
Analytical Data: LC-MS/MS Parameters for EMPA
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantification) | Product Ion 2 (m/z) (Confirmation) |
| EMPA | 123 | 79 | 95 |
Analytical Workflow for Environmental Samples
Caption: General analytical workflow for DEMP and its degradation products.
Summary and Conclusions
The environmental degradation of this compound is a multifaceted process involving hydrolysis, photocatalysis, and biodegradation. The primary degradation product, ethyl methylphosphonic acid, is more polar and less toxic than the parent compound. The protocols outlined in these application notes provide a framework for conducting comprehensive studies on the environmental fate of DEMP. The choice of analytical methodology will depend on the sample matrix and the required sensitivity. For robust and reliable data, it is recommended to use validated analytical methods and appropriate quality control measures. Further research is encouraged to generate more specific quantitative data on the degradation kinetics of DEMP under various environmental conditions.
References
- 1. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Understanding the Decomposition of Dimethyl Methyl Phosphonate on Metal-Modified TiO2(110) Surfaces Using Ensembles of Product Configurations - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Methylphosphonate by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the purification of diethyl methylphosphonate (B1257008) via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physical data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying diethyl methylphosphonate?
A1: this compound has a relatively high boiling point at atmospheric pressure (approximately 194 °C).[1][2] Distillation at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of degradation.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route but often include unreacted starting materials such as triethyl phosphite (B83602) and methyl iodide (in the Michaelis-Arbuzov reaction), as well as byproducts like diethyl ethylphosphonate. If the reaction is not carried out under anhydrous conditions, hydrolysis can lead to the formation of acidic impurities.
Q3: How can I determine the appropriate vacuum pressure and temperature for the distillation?
A3: The ideal pressure and temperature are interdependent. A lower pressure will result in a lower boiling point. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure. For this compound, a common target is to achieve a vacuum that allows for distillation in the range of 78-81 °C.[3]
Q4: My compound is turning dark in the distillation flask. What should I do?
A4: A darkening of the liquid indicates thermal decomposition.[4] This can be caused by an excessively high heating bath temperature or prolonged heating. To mitigate this, you should:
-
Reduce the temperature of the heating mantle or oil bath.
-
Ensure a stable and sufficiently low vacuum to keep the boiling point down.
-
Minimize the distillation time once the compound starts to boil.
Q5: The vacuum pump is running, but I can't achieve a low enough pressure. What are the possible causes?
A5: Leaks are the most common cause of a poor vacuum.[5] Check the following:
-
Ensure all ground glass joints are properly sealed with a suitable vacuum grease.
-
Inspect all tubing for cracks or loose connections.
-
Confirm the vacuum pump is in good working order and the pump oil is clean.
-
Make sure the cold trap is properly filled with coolant (e.g., dry ice/acetone or liquid nitrogen).
Q6: The distillation is proceeding very slowly or has stopped. What could be the issue?
A6: This can be due to several factors:
-
Insufficient Heating: The heating bath may not be hot enough to cause the compound to boil at the achieved pressure.
-
Fluctuating Vacuum: An unstable vacuum can disrupt the distillation rate.[6] Use a vacuum regulator for better control.
-
"Bumping": Uneven boiling can be prevented by using a magnetic stir bar to ensure smooth boiling.[4]
-
Poor Insulation: Inadequate insulation of the distillation column can lead to heat loss and prevent the vapor from reaching the condenser.
Quantitative Data Summary
The following table summarizes key physical properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₁₃O₃P | [1][7] |
| Molecular Weight | 152.13 g/mol | |
| Boiling Point (atm) | 194 °C | [2] |
| Boiling Point (vac) | 78-81 °C @ 15 mmHg | [3] |
| Density | 1.041 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.413-1.415 | [1] |
| Flash Point | 75 °C | [1] |
| Water Solubility | Miscible | [2] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the laboratory-scale vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask (should be 1/2 to 2/3 full)
-
Magnetic stir bar
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Clamps and support stand
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
System Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure an airtight seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Secure all components with clamps.
-
Position the thermometer bulb just below the sidearm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then from the cold trap to the vacuum pump.
-
-
Pre-Distillation Checks:
-
Carefully inspect all glassware for cracks or defects to prevent implosion under vacuum.[8]
-
Ensure all connections are secure.
-
Turn on the magnetic stirrer to a moderate speed.
-
-
Evacuation and Heating:
-
Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as volatile impurities are removed.
-
Once a stable, low pressure is achieved (e.g., < 20 mmHg), begin to gently heat the distillation flask.
-
-
Distillation:
-
Observe the temperature at which the first drops of distillate are collected. This may be a lower-boiling impurity (forerun). Collect this in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature either rises (indicating a higher-boiling impurity) or drops, or when only a small amount of residue remains.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool to room temperature under vacuum.
-
Slowly and carefully vent the system by allowing air to enter.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and determine the yield of the purified product.
-
Mandatory Visualizations
Caption: Experimental workflow for vacuum distillation.
Caption: Troubleshooting logic for vacuum distillation issues.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 683-08-9 [chemicalbook.com]
- 3. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. njhjchem.com [njhjchem.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Removing unreacted triethyl phosphite from diethyl methylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted triethyl phosphite (B83602) from diethyl methylphosphonate (B1257008).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted triethyl phosphite from my diethyl methylphosphonate product?
A1: The most common and effective methods for removing unreacted triethyl phosphite are:
-
Vacuum Distillation: This is the preferred method due to the significant difference in boiling points between triethyl phosphite and this compound.
-
Flash Column Chromatography: This technique separates compounds based on their polarity.
-
Chemical Conversion: This involves selectively reacting the triethyl phosphite to form a new compound that is easier to remove, for instance, through oxidation or hydrolysis.
Q2: How can I determine the purity of my this compound after purification?
A2: The purity of your this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for detecting phosphorus-containing impurities.[1] The 31P chemical shift for this compound is approximately +32.9 ppm, while triethyl phosphite appears at around +138.1 ppm.[1][2] 1H NMR can also be used to assess purity by integrating characteristic peaks.
-
Gas Chromatography (GC): GC can effectively separate and quantify volatile components like triethyl phosphite and this compound.
-
Mass Spectrometry (MS): MS can confirm the identity of the desired product and detect any remaining impurities.
Q3: Are there any safety concerns I should be aware of during the purification process?
A3: Yes, both triethyl phosphite and this compound have associated hazards. Triethyl phosphite is known to be moderately toxic and flammable.[3] this compound can cause skin and eye irritation.[4] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each chemical before starting any experiment.
Troubleshooting Guides
Vacuum Distillation
Issue: Poor separation of triethyl phosphite and this compound.
| Possible Cause | Recommended Solution |
| Inefficient fractionating column | Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column, to improve separation efficiency.[5] |
| Incorrect vacuum pressure | Optimize the vacuum pressure to maximize the boiling point difference between the two compounds. A pressure of around 10-20 mmHg is often a good starting point.[6] |
| Heating rate is too high | A slow and steady heating rate is crucial for achieving good separation. Use a heating mantle with a stirrer for uniform heating. |
Issue: Product decomposition during distillation.
| Possible Cause | Recommended Solution |
| Excessive temperature | High temperatures can lead to the decomposition of phosphonates.[7] Use a high vacuum to lower the boiling point of the product and distill at a lower temperature.[6] |
| Presence of acidic impurities | Acidic impurities can catalyze decomposition at elevated temperatures. Consider a mild basic wash of the crude product before distillation, followed by drying with an anhydrous agent like MgSO₄. |
Flash Column Chromatography
Issue: Co-elution of triethyl phosphite and this compound.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system | The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.[8] |
| Column overloading | Overloading the column can lead to poor separation. A general guideline is to use a silica (B1680970) gel to crude product ratio of 50:1 to 100:1 by weight. |
Data Presentation
Table 1: Physical Properties and NMR Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 31P NMR Chemical Shift (ppm) |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 156 (at 760 mmHg); 57-58 (at 16 mmHg) | ~ +138.1[2] |
| This compound | C₅H₁₃O₃P | 152.13 | 194 (at 760 mmHg)[4] | ~ +32.9[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the removal of unreacted triethyl phosphite from this compound using fractional vacuum distillation.
Materials:
-
Crude this compound containing triethyl phosphite
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Add the crude reaction mixture and a few boiling chips to the distillation flask.
-
Slowly and carefully apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect the first fraction, which will primarily be the lower-boiling triethyl phosphite. The head temperature should correspond to the boiling point of triethyl phosphite at the applied pressure (e.g., ~50-60 °C at ~15 mmHg).[6]
-
Once the triethyl phosphite has been distilled, the temperature at the distillation head will drop before rising again.
-
Change the receiving flask to collect the purified this compound.
-
Increase the heating to distill the this compound.
-
Monitor the purity of the collected fractions using 31P NMR or GC.
Protocol 2: Purification by Selective Oxidation
This protocol describes the conversion of unreacted triethyl phosphite to triethyl phosphate, which has a much higher boiling point and can be more easily separated.
Materials:
-
Crude this compound containing triethyl phosphite
-
Hydrogen peroxide (30% solution)
-
Organic solvent (e.g., dichloromethane)
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of 30% hydrogen peroxide dropwise with vigorous stirring. Caution: This reaction can be exothermic.
-
Allow the reaction to stir at room temperature for several hours or until 31P NMR indicates the complete disappearance of the triethyl phosphite peak.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove excess hydrogen peroxide.
-
Wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, now containing this compound and triethyl phosphate, can be further purified by vacuum distillation to remove the high-boiling triethyl phosphate.
Protocol 3: Purification by Selective Hydrolysis
This protocol utilizes the greater susceptibility of triethyl phosphite to hydrolysis compared to this compound.
Materials:
-
Crude this compound containing triethyl phosphite
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Organic solvent (e.g., diethyl ether)
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with dilute aqueous acid (e.g., 1 M HCl). Triethyl phosphite will hydrolyze to diethyl phosphite and ethanol, which are more water-soluble.[9]
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Confirm the removal of triethyl phosphite using 31P NMR.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between purification methods and their underlying principles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Navigating the Michaelis-Arbuzov Synthesis of DEMP: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Michaelis-Arbuzov synthesis of Diethyl methylphosphonate (B1257008) (DEMP). This resource is designed to assist researchers in overcoming common challenges, particularly the formation of side products, and to provide clear, actionable guidance for optimizing reaction conditions and purification procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the Michaelis-Arbuzov synthesis of DEMP?
A1: The most significant side reaction is the formation of Diethyl ethylphosphonate. This occurs when the ethyl iodide, generated as a byproduct in the main reaction, reacts with the starting triethyl phosphite (B83602). This secondary reaction is a competing process that can reduce the yield of the desired DEMP and complicate purification.[1]
Q2: Why is the separation of DEMP and the Diethyl ethylphosphonate byproduct challenging?
A2: The separation of Diethyl methylphosphonate (DEMP) from the Diethyl ethylphosphonate byproduct is difficult, primarily through distillation, due to their very close boiling points.[1] This necessitates careful optimization of purification techniques to achieve high purity DEMP.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: The progress of the reaction and the presence of byproducts can be effectively monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR).[2][3] These methods allow for the quantification of reactants, products, and byproducts, providing valuable insights for reaction optimization.
Q4: What are the key reaction parameters to control to minimize side reactions?
A4: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reactants. Running the reaction at the lowest effective temperature and for an optimal duration can help to suppress the formation of the Diethyl ethylphosphonate byproduct. Using a slight excess of the methyl halide can also help to drive the primary reaction to completion and minimize the opportunity for the byproduct to react.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of DEMP | - Incomplete reaction. - Suboptimal reaction temperature. - Significant formation of Diethyl ethylphosphonate. | - Monitor the reaction by GC or NMR to ensure it has gone to completion. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor side reactions. A careful balance is necessary. - Consider using a slight excess of methyl iodide to favor the formation of DEMP. |
| Presence of Diethyl ethylphosphonate Impurity | - Reaction of ethyl iodide byproduct with triethyl phosphite. | - Minimize reaction time to reduce the exposure of triethyl phosphite to ethyl iodide. - Employ fractional vacuum distillation with a high-efficiency column for separation. - For high-purity applications, consider preparative chromatography. |
| Reaction Stalls or Proceeds Slowly | - Low reactivity of the alkyl halide. - Insufficient temperature. | - While methyl iodide is quite reactive, ensure the quality of the reagent. - Gradually increase the reaction temperature while monitoring for the formation of side products. |
Experimental Protocols
Optimized Synthesis of this compound (DEMP)
This protocol is designed to minimize the formation of the Diethyl ethylphosphonate byproduct.
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is dry.
-
Charge the flask with triethyl phosphite (1 equivalent).
-
If using a solvent, add anhydrous toluene.
-
Begin a slow stream of inert gas.
-
From the dropping funnel, add methyl iodide (1 to 1.1 equivalents) dropwise to the triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress by GC or NMR. Aim for the shortest reaction time necessary for complete consumption of the triethyl phosphite.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by fractional vacuum distillation.
Purification Protocol: Fractional Vacuum Distillation
Objective: To separate DEMP from the lower-boiling unreacted methyl iodide and the higher-boiling Diethyl ethylphosphonate byproduct.
Apparatus:
-
A distillation flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Transfer the crude reaction mixture to the distillation flask.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask.
-
Collect the forerun, which will primarily consist of any remaining methyl iodide and other volatile impurities.
-
Carefully collect the main fraction of DEMP at its boiling point under the applied vacuum. The boiling point of DEMP is approximately 198°C at atmospheric pressure and will be significantly lower under vacuum.
-
Monitor the temperature at the head of the column closely. A sharp increase in temperature may indicate the beginning of the distillation of the Diethyl ethylphosphonate byproduct.
-
Collect the fraction containing the Diethyl ethylphosphonate separately.
-
Analyze the collected fractions by GC or NMR to confirm their purity.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in DEMP synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting DEMP synthesis.
References
Technical Support Center: Diethyl Methylphosphonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl methylphosphonate (B1257008).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl methylphosphonate?
A1: The most prevalent and straightforward method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with a methyl halide, typically methyl iodide. The reaction proceeds through a phosphonium (B103445) intermediate that then undergoes dealkylation to yield the desired this compound and ethyl iodide as a byproduct.[1][2][3]
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The primary byproducts in the synthesis of this compound via the Michaelis-Arbuzov reaction include:
-
Unreacted starting materials: Residual triethyl phosphite and methyl iodide may be present if the reaction does not go to completion.
-
Diethyl ethylphosphonate: This is a significant byproduct formed when the triethyl phosphite reacts with the ethyl iodide generated in situ during the primary reaction.[2][3]
-
Side-reaction products: Depending on the reaction conditions, other minor impurities may be formed.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, ³¹P NMR is particularly effective as the chemical shifts of triethyl phosphite and this compound are distinct.
Q4: What are the recommended purification methods for this compound?
A4: The most common method for purifying this compound is vacuum distillation .[1][4] This technique separates the product from less volatile impurities and any remaining high-boiling starting materials. Fractional distillation can be particularly useful for separating this compound from the diethyl ethylphosphonate byproduct, although this can be challenging due to their similar boiling points.[2] For higher purity, flash column chromatography on silica (B1680970) gel may be employed.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Solution |
| Incomplete Reaction | Ensure the reaction is heated to a sufficient temperature (typically reflux) and for an adequate duration. Monitor the reaction progress using TLC or GC to confirm the consumption of starting materials.[1] |
| Loss of Volatile Reagents | Use an efficient reflux condenser to prevent the loss of volatile components like methyl iodide. |
| Side Reactions | The formation of byproducts such as diethyl ethylphosphonate can reduce the yield of the desired product. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions.[2][3] |
| Decomposition during Workup or Purification | Avoid excessive heating during distillation, as this can lead to product decomposition. Use a high-vacuum system to lower the distillation temperature.[5] |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Solution |
| Unreacted Triethyl Phosphite | Ensure the methyl halide is used in a slight excess to drive the reaction to completion. Purify the crude product using vacuum distillation to remove residual triethyl phosphite.[6] |
| Contamination with Diethyl Ethylphosphonate | This byproduct is difficult to separate due to its similar boiling point to the product.[2] Careful fractional distillation under high vacuum is required. Alternatively, preparative chromatography can be used for small-scale purifications. |
| Solvent/Reagent Impurities | Use high-purity, anhydrous solvents and reagents to prevent the introduction of impurities. |
Experimental Protocols
Synthesis of this compound via the Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 equivalent).
-
Slowly add methyl iodide (1.0-1.1 equivalents) to the flask. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of ethyl iodide.[1]
-
Once the reaction is complete (as determined by TLC or GC), allow the mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
Caption: Michaelis-Arbuzov synthesis of this compound.
Caption: Byproduct formation in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Diethyl Methylphosphonate Synthesis via the Arbuzov Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of diethyl methylphosphonate (B1257008) through the Arbuzov reaction. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Arbuzov reaction for the synthesis of diethyl methylphosphonate?
A1: The Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. In the synthesis of this compound, it involves the reaction of triethyl phosphite (B83602) with a methyl halide, typically methyl iodide, to produce the desired this compound and a byproduct, ethyl iodide.[1] The reaction is thermally driven and proceeds through a phosphonium (B103445) salt intermediate.[2]
Q2: What are the typical reactants and their recommended stoichiometry?
A2: The standard reactants are triethyl phosphite and methyl iodide. While a 1:1 molar ratio is the stoichiometric requirement, it is common practice to use a slight excess of the alkyl halide to ensure complete conversion of the phosphite. However, using a large excess can complicate purification. Some procedures also recommend using a slight excess of triethyl phosphite.[3] A 1:1 molar ratio is a good starting point for optimization.
Q3: What is the most common side reaction, and how can it be minimized?
A3: A frequent side reaction is the formation of diethyl ethylphosphonate.[4] This occurs when the ethyl iodide byproduct reacts with the starting triethyl phosphite. To minimize this, the reaction can be conducted at a temperature that allows for the removal of the lower-boiling ethyl iodide as it is formed. Careful control of the reaction temperature and duration is crucial.
Q4: What are the recommended reaction temperatures and times?
A4: The Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160°C.[2][3] The optimal temperature and reaction time depend on the specific scale and reactants used. Monitoring the reaction progress by techniques such as GC-MS or ³¹P NMR is recommended to determine the point of maximum conversion and avoid prolonged heating, which can lead to side product formation and decomposition.
Q5: How is the product typically purified?
A5: The most common method for purifying this compound is vacuum distillation.[3] This technique allows for the separation of the product from less volatile impurities and any remaining starting materials. Due to the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient temperature or time. | Ensure the reaction is heated to at least 120°C. Monitor the reaction progress and continue heating until the starting material is consumed. |
| Purity of reactants. | Use freshly distilled triethyl phosphite and high-purity methyl iodide. Triethyl phosphite can oxidize over time. | |
| Side reaction forming diethyl ethylphosphonate. | Control the reaction temperature to favor the formation of the desired product and allow for the removal of the ethyl iodide byproduct if possible. | |
| Presence of Unreacted Triethyl Phosphite | Insufficient amount of methyl iodide or reaction time. | Use a slight molar excess of methyl iodide. Ensure the reaction has gone to completion by monitoring. |
| Low reaction temperature. | Increase the reaction temperature to ensure the reaction rate is sufficient. | |
| Significant Amount of Diethyl Ethylphosphonate Byproduct | Reaction of ethyl iodide byproduct with triethyl phosphite. | Carefully control the reaction temperature. Purify the product using fractional vacuum distillation to separate the byproduct.[7] |
| Product Decomposition During Distillation | Excessively high distillation temperature. | Use a high vacuum to lower the boiling point of the product. A shorter distillation path, such as a Kugelrohr apparatus, can also minimize decomposition.[8] |
| Reaction Does Not Initiate | Low reactivity of the alkyl halide. | While methyl iodide is very reactive, ensure it has not degraded. Using a freshly opened or purified bottle is recommended. |
| Presence of inhibitors in reactants. | Purify the reactants before use. |
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969 |
| Methyl Iodide | CH₃I | 141.94 | 42.4 | 2.28 |
| This compound | C₅H₁₃O₃P | 152.13 | 192-194 | 1.073 |
| Ethyl Iodide | C₂H₅I | 155.97 | 72 | 1.95 |
Table 2: Typical Conditions for Arbuzov Reaction of Trialkyl Phosphites
| Alkyl Halide | Trialkyl Phosphite | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | Triisopropyl Phosphite | Reflux | 1 | 85-90 | Organic Syntheses[4] |
| Ethyl Iodide | Triethyl Phosphite | Reflux | 3 | ~90 | Organic Syntheses[4] |
| Bromoacetaldehyde diethyl acetal | Triethyl Phosphite | 160 | 3 | 70 | Organic Syntheses[9] |
| Chloromethyl phenyl sulfide | Triethyl Phosphite | 150-160 | 12 | 91 | Organic Syntheses[10] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a reliable procedure for a similar phosphonate (B1237965) synthesis published in Organic Syntheses.[4]
Materials:
-
Triethyl phosphite (166.16 g, 1 mol)
-
Methyl iodide (141.94 g, 1 mol)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: Assemble a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite. The apparatus should be protected from atmospheric moisture with a drying tube.
-
Charging Reactants: Charge the round-bottom flask with methyl iodide (141.94 g, 1 mol). Place the triethyl phosphite (166.16 g, 1 mol) in the dropping funnel.
-
Initiation of Reaction: Gently heat the methyl iodide to reflux.
-
Addition of Triethyl Phosphite: Add the triethyl phosphite dropwise from the dropping funnel to the refluxing methyl iodide. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool to room temperature. The crude product is then ready for purification.
-
Purification: Assemble a vacuum distillation apparatus. Carefully transfer the crude reaction mixture to the distillation flask.
-
Distillation: First, distill off the ethyl iodide byproduct at atmospheric pressure (boiling point ~72°C). Then, apply a vacuum and carefully distill the this compound. The boiling point of this compound is approximately 192-194°C at atmospheric pressure, but under vacuum (e.g., ~1 mmHg), it will distill at a significantly lower temperature. A fractionating column can improve the separation from any higher-boiling impurities. Collect the fraction corresponding to pure this compound.
Mandatory Visualizations
Caption: Mechanism of the Arbuzov reaction for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105131034A - Synthesis and purification method of methyl phosphinate compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Horner-Wadsworth-Emmons Reactions with Diethyl(2-methoxyethyl)phosphonate (DEMP)
Disclaimer: Diethyl(2-methoxyethyl)phosphonate (DEMP) is a non-standard reagent for the Horner-Wadsworth-Emmons (HWE) reaction, and there is currently no specific data available in the peer-reviewed literature regarding its stereoselective performance. The information provided in this technical support center is based on established principles of the HWE reaction and extrapolations from structurally similar phosphonates. Researchers should consider this guidance as a starting point for their own optimization studies.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized advantage of using DEMP in a Horner-Wadsworth-Emmons reaction?
A1: The primary hypothesized advantage of using DEMP lies in the potential for the 2-methoxyethyl groups to influence the stereochemical outcome of the reaction through chelation. The oxygen atom in the ether linkage could coordinate to the metal cation of the base (e.g., Li⁺, Na⁺, K⁺), forming a more rigid transition state. This chelation could favor the formation of one oxaphosphetane intermediate over the other, potentially leading to enhanced stereoselectivity (either E or Z) compared to standard diethyl or dimethyl phosphonates.
Q2: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A2: The Horner-Wadsworth-Emmons reaction is a chemical process that produces an alkene from the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The reaction generally proceeds in three key steps:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This step is typically the rate-limiting step.[1]
-
Elimination: The intermediate rearranges to form a four-membered ring called an oxaphosphetane, which then collapses to yield the alkene and a water-soluble dialkyl phosphate (B84403) byproduct.[1]
Q3: How can I synthesize Diethyl(2-methoxyethyl)phosphonate (DEMP)?
Q4: How do I determine the E/Z ratio of the resulting alkene?
A4: The E/Z ratio of the alkene product is most commonly determined using ¹H NMR spectroscopy. The coupling constants (J-values) of the vinylic protons are diagnostic of the alkene geometry. Generally, trans (E) isomers exhibit larger coupling constants (typically 12-18 Hz), while cis (Z) isomers show smaller coupling constants (typically 6-12 Hz).[2] The ratio of the isomers can be quantified by integrating the signals corresponding to the vinylic protons of each isomer. For trisubstituted alkenes, Nuclear Overhauser Effect (NOE) NMR experiments can be used to determine the stereochemistry.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no product yield | 1. Incomplete deprotonation of DEMP. 2. Low reactivity of the aldehyde or ketone. 3. Steric hindrance. 4. Reaction temperature is too low. | 1. Use a stronger base (e.g., n-BuLi, LDA instead of NaH). 2. Increase the reaction temperature or prolong the reaction time. 3. Use a less sterically hindered aldehyde/ketone if possible. 4. For ketones, which are less reactive, stronger conditions may be needed.[4] |
| Poor E/Z selectivity | 1. The inherent stereochemical preference of the DEMP-aldehyde combination under the chosen conditions is low. 2. Reaction temperature is too high, leading to equilibration of intermediates. 3. The choice of base and solvent is not optimal for stereocontrol. | 1. Screen different bases (NaH, KHMDS, LiHMDS) and solvents (THF, DME, Toluene). The cation can significantly influence selectivity.[1] 2. Perform the reaction at a lower temperature (e.g., -78 °C). 3. For potential Z-selectivity, consider using potassium bases with a crown ether (e.g., KHMDS/18-crown-6) to create a "naked" anion.[5] |
| Formation of β-hydroxy phosphonate byproduct | 1. The elimination of the phosphate is slow. This is more common with non-stabilized phosphonates.[1] | 1. Increase the reaction temperature after the initial addition of the aldehyde. 2. In a separate step, the isolated β-hydroxy phosphonate can be treated with a reagent like diisopropylcarbodiimide to induce elimination.[1] |
| Difficulty in removing the phosphate byproduct | 1. Incomplete hydrolysis of the phosphate ester. | 1. Ensure the aqueous workup is sufficient to hydrolyze and dissolve the phosphate salt. Multiple extractions with water may be necessary. |
Data Presentation: E/Z Selectivity in HWE Reactions
The following tables summarize the effect of various reaction parameters on the E/Z selectivity of HWE reactions with standard phosphonate reagents. This data is provided for comparative purposes and to guide the optimization of reactions with DEMP.
Table 1: Effect of Base Cation and Temperature on E/Z Ratio
| Phosphonate | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 |
| Triethyl phosphonoacetate | Heptanal | LiHMDS | THF | -78 to 20 | 90:10 |
| Triethyl phosphonoacetate | Heptanal | NaHMDS | THF | -78 to 20 | 85:15 |
| Triethyl phosphonoacetate | Heptanal | KHMDS | THF | -78 to 20 | 70:30 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 |
Data compiled from various sources and general observations in organic synthesis.[1]
Table 2: Effect of Phosphonate Structure on Z-Selectivity (Still-Gennari Conditions)
| Phosphonate | Aldehyde | Base/Additive | Solvent | Temperature (°C) | E/Z Ratio |
| Diethyl phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 50:50 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | 8:92 |
This table highlights the dramatic effect of electron-withdrawing groups on the phosphonate to favor the Z-isomer.
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Reaction with DEMP (for Optimization)
This protocol provides a starting point for the olefination of an aldehyde with DEMP. Optimization of the base, solvent, and temperature will be crucial to achieve high stereoselectivity.
Materials:
-
Diethyl(2-methoxyethyl)phosphonate (DEMP)
-
Aldehyde
-
Anhydrous solvent (e.g., THF, DME, Toluene)
-
Base (e.g., NaH (60% dispersion in mineral oil), n-BuLi, KHMDS)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether) and column chromatography
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the base (1.1 equivalents).
-
If using NaH, wash the mineral oil with anhydrous hexanes and carefully decant the hexanes under a stream of nitrogen.
-
Add anhydrous solvent (e.g., THF) to the flask and cool to the desired temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi or KHMDS).
-
Slowly add a solution of DEMP (1.0 equivalent) in the anhydrous solvent to the stirred suspension of the base.
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.
-
-
Reaction with the Aldehyde:
-
To the solution of the phosphonate carbanion, add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to stir at the chosen temperature for a set period (e.g., 2-4 hours), then gradually warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the E and Z isomers and remove any remaining byproducts.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for HWE reactions with DEMP.
References
Troubleshooting low yields in diethyl methylphosphonate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of diethyl methylphosphonate (B1257008).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing diethyl methylphosphonate and what is the general reaction scheme?
A1: The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, like methyl iodide or methyl bromide, to form a dialkyl alkylphosphonate.[2] The trivalent phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic alkyl halide. This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation, typically via an SN2 mechanism by the halide ion, to yield the final pentavalent phosphonate (B1237965) product and an ethyl halide byproduct.[1]
Q2: What are the most common causes for low yields in the this compound synthesis?
A2: Low yields can stem from several factors including incomplete reactions, the formation of side products, and difficulties during product isolation. Key issues include the low reactivity of the chosen alkyl halide, steric hindrance, inappropriate reaction temperatures, and competing side reactions. For instance, the ethyl halide byproduct can react with the triethyl phosphite starting material, leading to the formation of diethyl ethylphosphonate as an impurity.[3]
Q3: How can the formation of side products be minimized?
A3: To minimize side products, reaction conditions must be carefully controlled. One effective strategy is to remove the volatile ethyl halide byproduct (e.g., ethyl bromide or ethyl iodide) from the reaction mixture as it forms. This can be achieved by distillation, which shifts the equilibrium towards the desired product and prevents the byproduct from reacting with the starting phosphite.[4][5] Additionally, using a less sterically hindered phosphite can help reduce unwanted reactions.[2]
Q4: What is the optimal temperature for the reaction?
A4: The optimal temperature depends on the reactivity of the specific alkyl halide being used. The reaction is often conducted at elevated temperatures, typically between 120-160°C, to ensure a sufficient reaction rate.[1][5] However, excessively high temperatures can promote side reactions. It is crucial to monitor the reaction's progress using techniques like TLC or ³¹P NMR to determine the ideal temperature and reaction time for the specific substrates.[5] For less reactive alkyl halides, a higher temperature or longer reaction time may be necessary.
Q5: What is the recommended method for purifying the final this compound product?
A5: The most effective method for purifying this compound is vacuum distillation.[1][5] This technique allows for the separation of the desired product from less volatile impurities and any unreacted starting materials. It is also crucial for removing the ethyl bromide or iodide byproduct.[1] For reactions that use a catalyst, purification via column chromatography on silica (B1680970) gel may be required.[5]
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields and provides actionable solutions.
Issue 1: Reaction is Slow or Fails to Reach Completion
| Possible Cause | Recommended Solution |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend: R-I > R-Br > R-Cl.[2] If using a less reactive halide (e.g., methyl chloride), consider switching to methyl bromide or methyl iodide. Alternatively, the use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), can increase the reaction rate even at room temperature.[5] |
| Steric Hindrance | Significant steric bulk on either the phosphite or the alkyl halide can impede the SN2 reaction. If possible, opt for less sterically hindered reagents.[2] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor its progress via TLC, GC, or NMR. If the reaction stalls, consider gradually increasing the temperature. Heating the reaction mixture to reflux (typically 120-150 °C) is common practice.[1] |
Issue 2: Significant Formation of Side Products
| Possible Cause | Recommended Solution |
| Reaction with Byproduct Alkyl Halide | The ethyl halide generated during the reaction can react with the triethyl phosphite starting material. To prevent this, use a setup that allows for the removal of the volatile ethyl halide from the reaction mixture by distillation as it is formed.[5] |
| Formation of Diethyl Ethylphosphonate | This impurity can form when the liberated ethyl iodide reacts with the starting triethyl phosphite.[3] This is another reason why removing the ethyl halide byproduct during the reaction is beneficial. |
| Use of α-Halo Ketones | If using an α-halo ketone as a substrate, the Perkow reaction can compete with the Michaelis-Arbuzov reaction. To favor the desired Arbuzov product, consider using an α-iodo ketone or increasing the reaction temperature.[5] |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add one molar equivalent of triethyl phosphite to the flask.
-
Slowly add one molar equivalent of methyl iodide. The reaction can be exothermic, so controlled addition is important.[3]
-
Heat the reaction mixture to reflux and maintain for several hours. The exact time will depend on the scale and specific conditions.
-
Monitor the reaction's progress by observing the distillation of the ethyl iodide byproduct or by using analytical techniques like TLC or ³¹P NMR.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to separate the this compound from any remaining starting materials and high-boiling impurities.[1]
Protocol 2: Catalyzed Synthesis of Diethyl Benzylphosphonate (Illustrative Example)
This protocol demonstrates a milder, catalyzed version of the reaction which can be adapted for other alkyl halides.[5]
Materials:
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Benzyl (B1604629) bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (B109758) (5 mL)
Procedure:
-
Dissolve benzyl bromide in dichloromethane in a round-bottom flask.
-
Add triethyl phosphite to the solution.
-
Add the zinc bromide catalyst to the mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: The Michaelis-Arbuzov reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yields in this compound reactions.
References
Technical Support Center: Catalyst Deactivation in Diethyl Methylphosphonate (DEMP) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of diethyl methylphosphonate (B1257008) (DEMP). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for diethyl methylphosphonate (DEMP) has significantly decreased over several runs using the same catalyst. What are the potential causes?
A1: A gradual decrease in DEMP yield is a common indicator of catalyst deactivation. The primary causes can be broadly categorized into three mechanisms: chemical poisoning, fouling or coking, and thermal degradation.[1][2][3][4]
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Chemical Poisoning: Impurities in the reactants (e.g., triethyl phosphite (B83602), methyl iodide) or from the reaction environment can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons for metal-based catalysts include compounds containing sulfur, phosphorus, and heavy metals.[3]
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Fouling/Coking: This involves the physical deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface and within its pores.[1][3] In processes similar to DEMP synthesis, the accumulation of phosphates, carbonates, and formates has been identified as a major factor in catalyst deactivation.[5]
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Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[1][3] This is particularly relevant for supported metal catalysts.
Q2: I observed a sudden and dramatic drop in catalyst activity. What is the most likely reason?
A2: A sudden and significant loss of activity often points towards acute catalyst poisoning. This can occur if a high concentration of a potent poison is introduced into the reactor, for example, through a contaminated batch of reactants. It is crucial to analyze the purity of your starting materials.
Q3: How can I identify the specific cause of my catalyst's deactivation?
A3: A systematic approach involving catalyst characterization is essential to pinpoint the root cause of deactivation.[4] The following table outlines key characterization techniques and their applications in diagnosing deactivation mechanisms.
| Deactivation Mechanism | Characterization Technique | Information Obtained |
| Poisoning | X-ray Photoelectron Spectroscopy (XPS) | Identifies the elemental composition of the catalyst surface, revealing the presence of poisons. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantifies the amount of poisoning elements on the catalyst. | |
| Fouling/Coking | Thermogravimetric Analysis (TGA) | Measures the amount of deposited coke by monitoring weight loss upon heating. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Determines the surface area and pore volume of the catalyst, which are reduced by fouling.[4] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups of adsorbed species on the catalyst surface. | |
| Sintering | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the catalyst morphology and particle size distribution to detect agglomeration. |
| X-ray Diffraction (XRD) | Measures the crystallite size of the active phase. |
Q4: Are there any strategies to prevent or minimize catalyst deactivation during DEMP synthesis?
A4: Yes, several preventative measures can be taken to extend the life of your catalyst:
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Reactant Purification: Ensure high purity of all reactants (e.g., triethyl phosphite, methyl iodide) to minimize the introduction of catalyst poisons.[6]
-
Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to mitigate thermal degradation.[1]
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants.
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Catalyst Selection: Choose a catalyst that is known for its stability under the specific reaction conditions. For instance, modifying catalyst supports or adding promoters can enhance stability.
Q5: Can a deactivated catalyst be regenerated? If so, how?
A5: Catalyst regeneration is often possible, depending on the deactivation mechanism.
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For Coking/Fouling: A common method is to burn off the carbonaceous deposits in a controlled manner using a stream of air or a mixture of an inert gas and oxygen at elevated temperatures.[1]
-
For Reversible Poisoning: In some cases, poisons can be removed by washing the catalyst with a suitable solvent or by a specific chemical treatment.
-
For Sintering: Sintering is generally irreversible. In this case, the catalyst will likely need to be replaced.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting common issues related to catalyst deactivation in DEMP synthesis.
| Symptom | Potential Cause | Recommended Action |
| Gradual decrease in reaction rate and yield over multiple cycles. | Coking/Fouling or slow poisoning. | 1. Perform TGA and BET analysis on the spent catalyst to check for coke deposition and surface area loss. 2. Analyze reactants for low-level impurities. 3. Attempt catalyst regeneration via controlled oxidation. |
| Sudden and sharp drop in catalyst activity. | Acute poisoning. | 1. Immediately analyze the last batch of reactants for contaminants. 2. Perform XPS or ICP-MS on the deactivated catalyst to identify the poison. 3. If the poison is identified and the poisoning is reversible, attempt a chemical wash. Otherwise, replace the catalyst. |
| Change in product selectivity. | Change in active sites due to poisoning or structural changes. | 1. Characterize the spent catalyst using techniques like TEM and XRD to look for morphological changes. 2. Review the reaction temperature profile for any excursions that could have caused thermal degradation. |
| Increased pressure drop across the reactor bed (for fixed-bed reactors). | Fouling/Coking leading to blockage of the catalyst bed. | 1. Visually inspect the catalyst bed. 2. Perform TGA on a sample of the catalyst to confirm coke deposition. 3. Regenerate the catalyst or replace it if regeneration is not effective. |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Reactor Setup: A standard fixed-bed or batch reactor suitable for the reaction conditions.
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Catalyst Loading: Accurately weigh and load a specific amount of the fresh catalyst into the reactor.
-
Reaction Conditions:
-
Reactants: Triethyl phosphite and a methylating agent (e.g., methyl iodide).
-
Temperature: Maintain a constant, controlled temperature (e.g., 150-180°C).
-
Pressure: Maintain a constant pressure, if applicable.
-
Atmosphere: Inert (e.g., Nitrogen).
-
-
Reaction Monitoring: Take samples from the reaction mixture at regular intervals.
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Analysis: Analyze the samples using Gas Chromatography (GC) to determine the conversion of triethyl phosphite and the yield of this compound.
-
Data Recording: Plot the yield of DEMP as a function of time to determine the initial reaction rate.
-
Post-Reaction: After the reaction, cool the reactor, and carefully recover the catalyst for further analysis or reuse.
Protocol 2: Catalyst Regeneration by Calcination
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Recovery: Carefully recover the deactivated catalyst from the reactor.
-
Drying: Dry the catalyst in an oven at a low temperature (e.g., 100-120°C) to remove any residual solvent.
-
Calcination Setup: Place the dried catalyst in a ceramic crucible inside a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen) to remove air.
-
Heating Program:
-
Ramp up the temperature to the desired calcination temperature (e.g., 400-500°C) under a flow of inert gas. The optimal temperature will depend on the specific catalyst and the nature of the coke.
-
Once the target temperature is reached, gradually introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2).
-
Hold at this temperature for a set period (e.g., 2-4 hours) to burn off the carbonaceous deposits.
-
-
Cooling: After the calcination period, switch back to a pure inert gas flow and allow the furnace to cool down to room temperature.
-
Post-Regeneration Analysis: Characterize the regenerated catalyst using techniques like BET surface area analysis to confirm the removal of coke and the restoration of surface area. Test its activity using Protocol 1.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in DEMP synthesis.
Caption: Major mechanisms of catalyst deactivation.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. scispace.com [scispace.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. mdpi.com [mdpi.com]
- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
Preventing hydrolysis of diethyl methylphosphonate during workup
Answering the user's request directly.## Technical Support Center: Diethyl Methylphosphonate (B1257008)
Welcome to the technical support center for handling diethyl methylphosphonate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent its hydrolysis during experimental workups.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Q1: My yield of this compound is significantly lower than expected after an aqueous workup. How can I diagnose and prevent product loss?
A1: Low yield after a workup is frequently caused by the hydrolysis of the phosphonate (B1237965) ester back to its corresponding phosphonic acid, which is then lost to the aqueous phase. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1]
Diagnostic Steps:
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Check the pH of Aqueous Layers: After your extraction, use pH paper to test the aqueous layer. A pH value significantly below 6 or above 8 suggests that acidic or basic residues from your reaction are promoting hydrolysis.
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Analyze the Aqueous Layer: If possible, acidify the aqueous layer and extract it with a more polar solvent. Use a technique like ³¹P NMR spectroscopy to check for the presence of methylphosphonic acid. A significant shift in the phosphorus signal will confirm the hydrolyzed product.
Preventative Measures:
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Neutralize the Reaction Mixture: Before beginning the aqueous workup, carefully neutralize the crude reaction mixture. If the reaction was run under acidic conditions, a dilute solution of sodium bicarbonate can be added until effervescence ceases. For basic reactions, a dilute acid like ammonium (B1175870) chloride can be used.
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Use a Buffered Wash: Instead of pure water, use a buffered wash solution at a neutral pH (e.g., a phosphate (B84403) buffer at pH 7) for the initial extraction steps.
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Minimize Contact Time: Perform aqueous washes quickly and avoid letting the biphasic mixture sit for extended periods.
Q2: I am purifying this compound via column chromatography on silica (B1680970) gel and observing product degradation. What is happening and how can I fix it?
A2: Standard silica gel is slightly acidic and can have surface hydroxyl groups that catalyze the hydrolysis of sensitive compounds like phosphonate esters, especially if using protic solvents like methanol (B129727) in the eluent.
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1% v/v).[2] The slurry is then concentrated and packed as usual.
-
Use a Buffered Mobile Phase: Incorporating a small amount of a buffer or a non-nucleophilic base into the eluent can maintain a neutral environment on the column.
-
Switch to an Alternative Stationary Phase: If hydrolysis persists, consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica like C18 (if the compound is sufficiently nonpolar).
-
Avoid Protic Solvents: If possible, avoid using alcohols (e.g., methanol) in your eluent, as they can participate in hydrolysis or transesterification. A system of hexanes and diethyl ether or ethyl acetate (B1210297) is often effective.[3]
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound most stable?
A1: this compound is most stable at a neutral pH (~7).[4] It undergoes hydrolysis more rapidly in strongly acidic solutions and is also susceptible to base-catalyzed hydrolysis.[4][5] The optimal pH for the hydrolysis of similar phosphate esters has been reported to be around pH 4.[4] Therefore, maintaining neutral conditions during workup and storage is critical to preserving the ester.[1]
Q2: Can I use strong acids or bases to clean glassware after a reaction with this compound?
A2: Yes. In fact, strong acids (like concentrated HCl) and strong bases (like NaOH solutions) are used for the intentional and complete hydrolysis of phosphonate esters to their corresponding phosphonic acids.[5][6] Therefore, these reagents are effective for cleaning and removing residual material from glassware.
Q3: Is this compound sensitive to heat during purification?
A3: Yes, high temperatures can promote decomposition. Attempting to purify phosphonate esters using standard vacuum distillation at high temperatures can lead to extensive decomposition.[7] If distillation is the chosen method of purification, it is crucial to use a high-vacuum source to lower the boiling point. Techniques like Kugelrohr or wiped-film molecular distillation are preferred as they minimize the thermal stress on the compound by reducing its residence time at high temperatures.[7]
Q4: What is a reliable, non-hydrolytic workup procedure for a reaction mixture containing this compound?
A4: A standard "neutral workup" is the most reliable method. This procedure strictly avoids acidic or basic aqueous solutions. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps involve washing with neutral solutions like water and saturated sodium chloride (brine) to remove water-soluble impurities without causing hydrolysis.[7]
Data Presentation
Table 1: Summary of Conditions Affecting this compound Stability
| Condition | Effect on Stability | Rationale | Source(s) |
| Strongly Acidic (pH < 4) | Low Stability | Acid-catalyzed hydrolysis is rapid. Used for intentional deprotection. | [4][5][6] |
| Weakly Acidic (pH 4-6) | Moderate Stability | Hydrolysis rate is significant, especially with heat. | [4] |
| Neutral (pH ~7) | High Stability | Hydrolysis is very slow at room temperature. | [1][4] |
| Basic (pH > 8) | Low Stability | Base-catalyzed hydrolysis occurs; rate increases with [OH⁻]. | [5][8] |
| Elevated Temperature | Decreased Stability | Significantly accelerates the rate of both acid and base-catalyzed hydrolysis. | [4][7][9] |
| Anhydrous Conditions | High Stability | Prevents hydrolysis by removing the necessary water reactant. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Neutral Aqueous Workup
This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis.
-
Quench Reaction (if necessary): Once the reaction is complete, cool the mixture to room temperature. If reactive reagents are present, quench them appropriately (e.g., by adding a proton source like anhydrous ethanol (B145695) for organometallic reagents).[3]
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (B109758) (2-3 times the volume of the initial reaction solvent).[7]
-
Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous layer. This step removes bulk water-soluble impurities.
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Brine Wash: Add an equal volume of saturated aqueous sodium chloride solution (brine) to the organic layer.[7] Shake, separate the layers, and discard the aqueous (brine) layer. This step helps to break up any emulsions and removes the majority of the dissolved water from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Allow it to stand for 10-15 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound via high-vacuum distillation or column chromatography using a deactivated stationary phase as required.[2][3][7]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Diethyl Methylphosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of diethyl methylphosphonate (B1257008). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing diethyl methylphosphonate?
A1: The most prevalent and scalable methods for synthesizing this compound are the Michaelis-Arbuzov reaction and variations of reactions starting from methylphosphonous dichloride. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide.[1] Methods involving methylphosphonous dichloride often react it with ethanol (B145695) in the presence of a base.[2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: A major safety concern, particularly with the Michaelis-Arbuzov reaction, is the potential for a runaway reaction due to its highly exothermic nature.[3] Careful control of the reaction temperature, catalyst levels, and the rate of reagent addition is crucial to prevent this. When using reagents like methylphosphonous dichloride, appropriate handling procedures for corrosive and reactive chemicals are necessary.
Q3: How can I minimize the formation of byproducts in the synthesis of this compound?
A3: Minimizing byproduct formation can be achieved by carefully controlling reaction conditions. For instance, in the Michaelis-Arbuzov reaction, the formation of diethyl ethylphosphonate as a byproduct can occur.[4] Using the appropriate stoichiometry of reactants and maintaining optimal reaction temperatures can help reduce this. In methods using methylphosphonous dichloride, controlling the pH and the rate of addition of reactants is critical to avoid the formation of impurities.
Q4: What are the most effective methods for purifying this compound at a larger scale?
A4: Vacuum distillation is the most common and effective method for purifying this compound on a larger scale.[1] However, product decomposition can occur at high temperatures. Therefore, using a high-vacuum system to lower the distillation temperature is recommended. In some cases, wiped-film or molecular still distillation can provide higher yields and purity, especially for larger-scale reactions, as it minimizes the thermal stress on the product.[5]
Q5: Can this compound be purified by column chromatography?
A5: While flash column chromatography can be used for purification, it may be less practical for large-scale synthesis. A common issue is the co-elution of the product with impurities, such as unreacted triethyl phosphite.[1] Careful selection of the eluent system and an appropriate ratio of silica (B1680970) gel to the crude product are necessary for successful separation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.[6]- Use a slight excess of the limiting reagent to drive the reaction to completion. |
| Side reactions or byproduct formation. | - Optimize the reaction temperature and catalyst concentration.[3]- In reactions involving bases, carefully control the pH to minimize side reactions. | |
| Runaway Reaction | Highly exothermic nature of the reaction (e.g., Michaelis-Arbuzov). | - Implement strict temperature control using an appropriate cooling system.- Add the exothermic reagent dropwise to manage the heat evolution.[3]- For larger scales, consider using a semi-batch reactor for better heat management. |
| Product Decomposition | High reaction temperatures. | - Conduct the reaction at the lowest effective temperature.- Minimize the reaction time once the conversion is complete. |
| Presence of acidic or basic impurities. | - Neutralize the reaction mixture before any high-temperature steps like distillation.[1] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of volatile impurities (e.g., triethyl phosphite) by vacuum distillation. | Insufficient vacuum. | - Ensure your vacuum system can achieve the necessary low pressure. Check for any leaks in the distillation setup.[1] |
| Incorrect distillation temperature. | - Carefully control the head temperature during distillation to separate fractions effectively.[1] | |
| Product decomposition during vacuum distillation. | Excessive heating temperature. | - Use a high vacuum to lower the boiling point of the product and distill at a lower temperature.[1]- Use a wiped-film or molecular still for larger quantities to minimize the residence time at high temperatures.[5] |
| Prolonged heating time. | - Once lower-boiling impurities are removed, distill the product fraction as efficiently as possible.[1] | |
| Difficulty in separating impurities by column chromatography. | Co-elution of product and impurities. | - Optimize the solvent system for better separation on TLC before attempting column chromatography.- Use an appropriate ratio of silica gel to the crude product (e.g., 50:1 to 100:1 by weight).[7] |
Data Presentation
Table 1: Comparison of Scaled-Up Synthesis Methods for this compound and Related Compounds
| Method | Reactants | Scale | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Michaelis-Arbuzov type | Diethyl phosphite, Methyl chloride | Not Specified | 50 - 200 | 1 - 12 h | 78.6 - 92.4 | 98.2 - 98.8 | [8] |
| From Methylphosphonous Dichloride | Methylphosphonous dichloride, Ethanol, Sodium Hydride | Laboratory | -5 | Not Specified | 43.7 | 86.6 | [2] |
| Pudovik-type Reaction (for a related α-hydroxyphosphonate) | Diethyl phosphite, Paraformaldehyde, Triethylamine | Up to 4x lab scale | 120 - 130 | 4 h | 89 - 94 | >97 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Diethyl Phosphonate via Michaelis-Arbuzov Reaction (General Procedure)
This protocol is a general representation of the Michaelis-Arbuzov reaction and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide (e.g., methyl iodide).
-
Reagent Addition: Slowly add triethyl phosphite to the flask. The reaction can be highly exothermic, so controlled addition is crucial. For larger scales, the use of an addition funnel and external cooling is recommended.
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Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[6]
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the volatile byproduct (e.g., ethyl iodide) and any excess triethyl phosphite under reduced pressure.
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Purification: Purify the crude product by vacuum distillation.[6]
Protocol 2: Synthesis from Methylphosphonous Dichloride (General Procedure)
This protocol is a general representation and requires optimization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add ethanol and a suitable solvent.
-
Base Addition: Cool the mixture and slowly add a base (e.g., sodium hydride or an amine) while maintaining a low temperature.
-
Reactant Addition: Slowly add methylphosphonous dichloride to the reaction mixture via the addition funnel, ensuring the temperature remains low.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion, as monitored by an appropriate analytical technique.
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Work-up: Quench the reaction mixture and separate the organic layer. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: After removing the solvent, purify the product by vacuum distillation.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low product yield during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
Technical Support Center: Diethyl Methylphosphonate (DEMP) Decomposition Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the decomposition of diethyl methylphosphonate (B1257008) (DEMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for Diethyl Methylphosphonate (DEMP)?
A1: The primary decomposition pathways for DEMP are thermal decomposition (pyrolysis), hydrolysis, and catalytic decomposition. Thermal decomposition typically involves the cleavage of the P-O and C-O bonds, leading to the formation of smaller volatile compounds. Hydrolysis involves the reaction of DEMP with water to break the ester bonds. Catalytic decomposition utilizes catalysts, often metal oxides, to facilitate the breakdown of DEMP at lower temperatures than thermal decomposition.
Q2: What are the expected products of the thermal decomposition of DEMP?
A2: In the gas phase, the thermal decomposition of DEMP in an inert atmosphere (nitrogen) primarily yields ethylene (B1197577), ethanol (B145695), ethyl methylphosphonate, and methylphosphonic acid.[1] The relative amounts of these products can vary with temperature and residence time.
Q3: How does the decomposition of DEMP compare to its analog, Dimethyl Methylphosphonate (DMMP)?
A3: The decomposition pathways of DEMP are analogous to those of DMMP. Both undergo thermal decomposition, hydrolysis, and catalytic degradation. The primary difference lies in the ethyl versus methyl ester groups, which will result in different alkoxy-derived products (e.g., ethanol and ethylene from DEMP versus methanol (B129727) from DMMP). The fundamental mechanisms of P-O bond cleavage are expected to be similar.
Q4: What analytical techniques are suitable for monitoring DEMP decomposition?
A4: A combination of analytical techniques is often employed. For volatile products, Fourier-Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[1] For non-volatile products or surface-bound species in catalytic studies, techniques like X-ray Photoelectron Spectroscopy (XPS) can be utilized.
Troubleshooting Guides
Issue 1: Inconsistent or low yields of expected thermal decomposition products.
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Possible Cause 1: Incorrect Temperature Range. The decomposition of DEMP is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to low conversion. If it's too high, secondary reactions may alter the product distribution.
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Troubleshooting Step: Ensure your reactor is reaching and maintaining the target temperature. For gas-phase pyrolysis, a temperature range of 802 to 907 K has been shown to be effective.[1] Calibrate your temperature measurement system.
-
-
Possible Cause 2: Short Residence Time. The time the DEMP vapor spends in the high-temperature zone of the reactor may be insufficient for complete decomposition.
-
Troubleshooting Step: Adjust the flow rate of the carrier gas or the volume of the reactor to increase the residence time. Residence times between 15 and 125 ms (B15284909) have been used in flow reactor studies.[1]
-
-
Possible Cause 3: Reactor Wall Effects. The material of your reactor can influence the decomposition pathway.
-
Troubleshooting Step: Using a quartz-lined reactor can minimize catalytic effects from the reactor walls.[1] If using other materials, be aware of potential side reactions.
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Issue 2: Difficulty in identifying and quantifying decomposition products.
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Possible Cause 1: Inadequate Analytical Method. A single analytical technique may not be sufficient to identify all decomposition products, especially if they are a mix of volatile and non-volatile compounds.
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Troubleshooting Step: Employ multiple analytical techniques. For instance, use FTIR for real-time analysis of volatile products like ethylene and ethanol, and GC-MS for the identification of a broader range of compounds, including intermediates like ethyl methylphosphonate.[1] For acidic products like methylphosphonic acid, derivatization may be necessary before GC-MS analysis.[1]
-
-
Possible Cause 2: Product Condensation. Volatile products may condense in cooler parts of the experimental setup before reaching the detector.
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Troubleshooting Step: Heat all transfer lines from the reactor to the analytical instrument to prevent condensation.
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Issue 3: Catalyst deactivation during catalytic decomposition studies.
-
Possible Cause: Surface Poisoning. The accumulation of non-volatile phosphorus-containing byproducts on the catalyst surface can block active sites.
-
Troubleshooting Step: While specific studies on DEMP are limited, research on DMMP shows that catalyst deactivation is a common issue. Consider catalyst regeneration protocols, such as high-temperature treatment in an oxygen atmosphere, which has been shown to be effective for some catalysts used in DMMP decomposition.
-
Quantitative Data
Table 1: Kinetic Parameters for the Gas-Phase Pyrolysis of DEMP
| Temperature Range (K) | Rate Constant Expression | Activation Energy (kcal/mol) | Reference |
| 802 - 907 | k[s⁻¹] = 2.9 x 10¹⁶ exp(-59.2 / (RT)) | 59.2 | [1] |
Table 2: Product Ratio in the Gas-Phase Pyrolysis of DEMP
| Product Ratio | Mean Value | Temperature Range (K) | Reference |
| Ethylene / Ethanol | 1.66 | 802 - 907 | [1] |
Experimental Protocols
Protocol 1: Gas-Phase Pyrolysis of DEMP in a Flow Reactor
This protocol is based on the methodology described in the study of DEMP pyrolysis by Zegers and Fisher.[1]
1. Experimental Setup:
- A quartz-lined turbulent flow reactor is used to minimize wall reactions.
- The reactor is heated to the desired temperature range (802-907 K).
- A carrier gas (e.g., nitrogen) is passed through a bubbler containing liquid DEMP to generate DEMP vapor.
- The gas lines are heated to prevent condensation of the DEMP vapor.
2. Product Analysis:
- FTIR Spectroscopy: The gas stream from the reactor outlet is passed through a gas cell in an FTIR spectrometer for real-time analysis of volatile products such as ethylene and ethanol.
- GC-MS Analysis: For a more detailed product profile, a portion of the effluent is passed through a cold trap (e.g., liquid nitrogen) to collect condensable products. The collected sample is then derivatized (if necessary) and analyzed by GC-MS to identify compounds like ethyl methylphosphonate and methylphosphonic acid.
3. Data Acquisition:
- The concentrations of DEMP, ethylene, and ethanol are quantified using their respective infrared absorption cross-sections as measured by FTIR.
- The overall decomposition rate constant is determined by monitoring the disappearance of DEMP as a function of temperature and residence time.
Visualizations
Caption: Thermal decomposition pathway of this compound.
References
Technical Support Center: Troubleshooting Incomplete Conversion in Reactions Involving Diethyl Methylphosphonate
Welcome to the technical support center for troubleshooting reactions involving diethyl methylphosphonate (B1257008) and related diethyl phosphonates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the incomplete conversion of starting materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete conversion in reactions with diethyl phosphonates?
A1: Incomplete conversion in reactions involving diethyl phosphonates, such as the Arbuzov and Horner-Wadsworth-Emmons (HWE) reactions, can often be attributed to several key factors:
-
Suboptimal Reaction Temperature: Many of these reactions require specific temperature ranges to proceed efficiently. Insufficient heat can lead to slow or stalled reactions.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for all starting material to be consumed.
-
Reagent Purity: Moisture and other impurities in reagents or solvents can interfere with the reaction, leading to lower yields and incomplete conversion.[1]
-
Improper Stoichiometry: Incorrect molar ratios of reactants can result in unreacted starting material.
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification, leading to the appearance of an incomplete primary reaction.
Q2: How can I monitor the progress of my reaction to determine if it has gone to completion?
A2: Several analytical techniques can be used to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the relative amounts of starting materials, products, and byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of product to starting material.
Q3: What are some common impurities I might find in reactions involving diethyl phosphonates?
A3: Common impurities can include unreacted starting materials like triethyl phosphite (B83602) or the alkyl halide in an Arbuzov reaction.[2] Byproducts from side reactions, such as di-substitution products or products of hydrolysis, can also be present.[2][3] For instance, in the synthesis of sarin, a related organophosphate, diisopropyl methylphosphonate can form as a byproduct.[4]
Troubleshooting Guides
Issue 1: Incomplete Conversion in the Arbuzov Reaction
Question: I am observing a low yield of my desired phosphonate (B1237965) product and a significant amount of unreacted starting material in my Arbuzov reaction. What are the potential causes and how can I improve the conversion?
Answer: Incomplete conversion in the Arbuzov reaction can stem from several factors. A systematic approach to troubleshooting is outlined below.
References
Validation & Comparative
A Comparative Guide to Diethyl Methylphosphonate (DEMP) and Dimethyl Methylphosphonate (DMMP) in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Diethyl methylphosphonate (B1257008) (DEMP) and dimethyl methylphosphonate (DMMP) are two widely utilized organophosphorus compounds, particularly as precursors for generating stabilized carbanions in olefination reactions. While structurally similar, their subtle differences in physical properties and the nature of their alkyl esters can influence reaction outcomes, workup procedures, and overall efficiency. This guide provides an objective, data-supported comparison to aid in the selection process for specific synthetic applications.
Physical and Chemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of a reagent can impact its handling, reaction conditions, and safety considerations. The following table summarizes the key properties of DEMP and DMMP.
| Property | Diethyl Methylphosphonate (DEMP) | Dimethyl Methylphosphonate (DMMP) |
| Molecular Formula | C₅H₁₃O₃P[1][2] | C₃H₉O₃P[3] |
| Molecular Weight | 152.13 g/mol [1][2] | 124.08 g/mol [3] |
| Appearance | Colorless liquid[4] | Colorless liquid[3][5] |
| Density | 1.041 g/mL at 25 °C[1][6] | 1.145 g/mL at 25 °C[3] |
| Boiling Point | 194 °C[1][7] | 181 °C[3][5] |
| Melting Point | Not available | -50 °C[3][5] |
| Flash Point | 75 °C (closed cup)[1][6] | 69 °C (closed cup)[3] |
| Refractive Index | n20/D 1.414[1] | n20/D 1.413 |
| Solubility in Water | Miscible/Soluble[4][7] | Slowly hydrolyzes[3][5] |
| CAS Number | 683-08-9[1] | 756-79-6[3] |
Synthesis of Methylphosphonates: The Michaelis-Arbuzov Reaction
Both DEMP and DMMP are commonly synthesized via the Michaelis-Arbuzov reaction.[3][8] This powerful method involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. For DMMP, trimethyl phosphite is reacted with a halomethane (like iodomethane), while DEMP synthesis would analogously use triethyl phosphite.[3]
Experimental Protocol: Synthesis of Dimethyl Methylphosphonate (DMMP)
This protocol describes a general procedure for synthesizing DMMP via the Michaelis-Arbuzov reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place trimethyl phosphite.
-
Reagent Addition: Slowly add methyl iodide to the flask. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by observing the evolution of the byproduct.
-
Workup and Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the alkyl halide byproduct, yielding pure dimethyl methylphosphonate.[9]
Application in Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction
A primary application for both DEMP and DMMP in organic synthesis is their use in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction provides a reliable method for forming carbon-carbon double bonds, producing alkenes with high stereoselectivity, predominantly favoring the (E)-isomer.[11][12] The key advantages over the classic Wittig reaction include the higher nucleophilicity of the phosphonate carbanion and, crucially, the formation of a water-soluble dialkyl phosphate (B84403) salt byproduct that is easily removed during aqueous workup.[11][13]
Experimental Protocol: General HWE Olefination
This protocol outlines a general procedure for the HWE reaction using a dialkyl methylphosphonate.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), prepare a suspension of a strong base like sodium hydride (1.1 equivalents) in an anhydrous solvent such as Tetrahydrofuran (THF).[13]
-
Carbanion Formation: Cool the suspension to 0 °C. Add a solution of the dialkyl methylphosphonate (DEMP or DMMP, 1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[13]
-
Reaction with Carbonyl: Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution at 0 °C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alkene product can then be purified by flash column chromatography.[13]
Comparative Performance: DEMP vs. DMMP
While both reagents are effective in the HWE reaction, the choice between DEMP and DMMP can be guided by several factors.
-
Byproduct Removal: The primary advantage of the HWE reaction is the easy removal of the phosphate byproduct. Both the diethyl phosphate (from DEMP) and dimethyl phosphate (from DMMP) salts are water-soluble and readily separated from the organic product during an aqueous workup. There is typically negligible difference in the ease of removal between the two.
-
Steric Hindrance and Selectivity: The ethyl groups of DEMP are sterically bulkier than the methyl groups of DMMP. This difference can, in some cases, influence the transition state of the olefination, potentially affecting the E/Z selectivity of the resulting alkene. While the HWE reaction generally favors the E-alkene, researchers may find that for specific sterically demanding substrates, one reagent provides slightly higher selectivity than the other. This often requires empirical validation for a new reaction.
-
Reactivity: Phosphonate-stabilized carbanions are generally more nucleophilic than their corresponding phosphonium (B103445) ylides used in the Wittig reaction.[11] The difference in reactivity between the carbanions derived from DEMP and DMMP is typically minimal and rarely a deciding factor in reagent selection.
-
Safety Profile: Both compounds are irritants and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. DMMP is listed as a Schedule 2 chemical under the Chemical Weapons Convention due to its potential use as a precursor in the synthesis of nerve agents like Sarin.[3][5] This may subject it to stricter monitoring and regulation depending on the jurisdiction and quantities involved.
Safety Information Summary
| Hazard Information | This compound (DEMP) | Dimethyl Methylphosphonate (DMMP) |
| GHS Pictograms | GHS07 (Exclamation Mark)[1] | GHS07 (Exclamation Mark), GHS08 (Health Hazard)[3] |
| Signal Word | Warning[1] | Warning[3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] | H319 (Causes serious eye irritation), H340 (May cause genetic defects), H361f (Suspected of damaging fertility)[3] |
| Target Organs | Respiratory system[1] | Not specified in search results |
Decision Guide: Choosing the Right Reagent
The selection between DEMP and DMMP is often subtle and may depend on the specific goals of the synthesis.
Conclusion
Both this compound (DEMP) and Dimethyl Methylphosphonate (DMMP) are highly effective and valuable reagents for modern organic synthesis, particularly for constructing alkenes via the Horner-Wadsworth-Emmons reaction.
-
DMMP can be considered the standard, widely used reagent. Its lower molecular weight and smaller steric profile make it a suitable choice for a broad range of transformations. However, users must be aware of its status as a Schedule 2 chemical and adhere to any relevant regulations.
-
DEMP serves as an excellent alternative, especially in contexts where the regulatory oversight of DMMP is a concern. The slightly larger ethyl groups may offer a subtle handle for tuning stereoselectivity in sterically sensitive reactions.
Ultimately, for most standard applications, both reagents will perform comparably, with the primary advantage over older methods being the straightforward, aqueous removal of the reaction byproduct. The final choice may rest on regulatory considerations, substrate-specific selectivity, and institutional availability.
References
- 1. 甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 4. This compound(683-08-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Dimethyl_methylphosphonate [chemeurope.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 683-08-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Diethyl Methylphosphonate and Diethyl Ethylphosphonate
For researchers, scientists, and drug development professionals engaged in organophosphorus chemistry, a nuanced understanding of the reactivity of phosphonate (B1237965) esters is crucial for applications ranging from the synthesis of biologically active molecules to the development of prodrug strategies. This guide provides a detailed comparison of the reactivity of two closely related phosphonate esters: diethyl methylphosphonate (B1257008) (DEMP) and diethyl ethylphosphonate (DEEP). The comparison is supported by available experimental data, established chemical principles, and detailed experimental protocols for key reactions.
Chemical Structures
| Compound | Structure |
| Diethyl Methylphosphonate (DEMP) | CH₃P(O)(OCH₂CH₃)₂ |
| Diethyl Ethylphosphonate (DEEP) | CH₃CH₂P(O)(OCH₂CH₃)₂ |
The primary structural difference between DEMP and DEEP is the substituent directly attached to the phosphorus atom: a methyl group in DEMP and an ethyl group in DEEP. This seemingly minor variation gives rise to differences in their steric and electronic properties, which in turn influence their reactivity in various chemical transformations.
Comparison of Reactivity
The reactivity of DEMP and DEEP can be compared across several key reaction types, including nucleophilic substitution at the phosphorus center (e.g., hydrolysis), the formation of the phosphonates themselves (e.g., via the Michaelis-Arbuzov reaction), and the reactivity of the corresponding carbanions in C-C bond-forming reactions (e.g., the Horner-Wadsworth-Emmons reaction).
Hydrolysis
The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a critical reaction, particularly in the context of prodrug activation and metabolic stability. The reaction can be catalyzed by either acid or base.
General Principles:
-
Steric Hindrance: The rate of hydrolysis, particularly under basic conditions, is sensitive to steric bulk around the phosphorus center. Larger substituents can impede the approach of the nucleophile (e.g., hydroxide (B78521) ion), thus slowing down the reaction.
-
Electronic Effects: The electronic nature of the substituent on the phosphorus atom can influence the electrophilicity of the phosphorus center. Alkyl groups are generally considered electron-donating.
Based on these principles, it is anticipated that diethyl ethylphosphonate (DEEP), with a slightly bulkier and more electron-donating ethyl group compared to the methyl group of this compound (DEMP), will exhibit a slower rate of hydrolysis under identical conditions.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[2]
General Reaction Scheme: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX
For the synthesis of DEMP and DEEP, triethyl phosphite is reacted with methyl iodide and ethyl iodide, respectively. The reaction proceeds via an SN2 attack of the phosphite on the alkyl halide. The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.
While detailed kinetic studies directly comparing the synthesis of DEMP and DEEP under identical conditions are not available, the reaction with methyl iodide is typically faster than with ethyl iodide due to the lower steric hindrance of the methyl group. However, both reactions are generally high-yielding. A patented process for the synthesis of diethyl ethylphosphonate from triethyl phosphite and ethyl iodide reports that the reaction can be completed over a period of five to ten hours at elevated temperatures.[3]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[4] The reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then reacts with the carbonyl compound.
General Reaction Scheme:
-
R'CH₂P(O)(OEt)₂ + Base → [R'CHP(O)(OEt)₂]⁻
-
[R'CHP(O)(OEt)₂]⁻ + R''CHO → R'CH=CHR'' + [O=P(O)(OEt)₂]⁻
In the context of comparing DEMP and DEEP, the relevant step is the formation and reactivity of the phosphonate-stabilized carbanions. The acidity of the α-protons and the nucleophilicity of the resulting carbanion are key factors. The ethyl group in the deprotonated DEEP carbanion is slightly more electron-donating than the methyl group in the corresponding DEMP-derived carbanion, which would be expected to slightly increase the basicity and nucleophilicity of the DEEP carbanion. However, the increased steric bulk of the ethyl group might slightly hinder its approach to the carbonyl electrophile.
Quantitative Data
A direct comparison of the gas-phase reactivity of DEMP and DEEP has been reported. The rate constants for their reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals at 296 ± 2 K are summarized below.
| Compound | Reaction with | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| This compound (DEMP) | OH radicals | (5.78 ± 0.24) x 10⁻¹¹ |
| Diethyl Ethylphosphonate (DEEP) | OH radicals | (6.45 ± 0.27) x 10⁻¹¹ |
| This compound (DEMP) | NO₃ radicals | (3.7 ± 1.1) x 10⁻¹⁶ |
| Diethyl Ethylphosphonate (DEEP) | NO₃ radicals | (3.4 ± 1.4) x 10⁻¹⁶ |
These results indicate that in the gas phase, DEEP is slightly more reactive towards OH radicals than DEMP, while their reactivity towards NO₃ radicals is comparable within the experimental error.
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Reaction vessel with a reflux condenser and inert gas inlet
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite.
-
Slowly add methyl iodide to the triethyl phosphite. The reaction is often exothermic.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of ethyl iodide.
-
After the reaction is complete, the excess reactants and the ethyl iodide byproduct are removed by distillation.
-
The crude this compound is then purified by vacuum distillation.
Monitoring Phosphonate Hydrolysis by ³¹P NMR Spectroscopy
This protocol allows for the quantitative monitoring of the hydrolysis of a phosphonate ester to its corresponding phosphonic acid.[5]
Materials:
-
This compound or diethyl ethylphosphonate
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
Acidic or basic solution for hydrolysis (e.g., DCl in D₂O or NaOD in D₂O)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Prepare a stock solution of the phosphonate ester in a suitable deuterated solvent.
-
Initiate the hydrolysis by adding the acidic or basic solution to the stock solution in an NMR tube at a controlled temperature.
-
Acquire proton-decoupled ³¹P NMR spectra at regular time intervals.
-
The chemical shift of the phosphorus nucleus will change as the hydrolysis proceeds. The starting diethyl phosphonate will have a characteristic chemical shift. As it hydrolyzes to the phosphonic acid monoester and then to the phosphonic acid, new peaks will appear at different chemical shifts.
-
The relative integrals of the peaks corresponding to the starting material, intermediate, and final product can be used to determine the concentration of each species over time and calculate the pseudo-first-order rate constants for each hydrolysis step.[1]
Visualizations
Figure 1: Michaelis-Arbuzov Reaction Pathway.
Figure 2: Horner-Wadsworth-Emmons Reaction Workflow.
Figure 3: Experimental Workflow for Monitoring Hydrolysis by 31P NMR.
Conclusion
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction: Alternatives to Diethyl Methylphosphonate
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds. While diethyl methylphosphonate (B1257008) is a common reagent, the demand for enhanced stereoselectivity, milder reaction conditions, and broader substrate scope has spurred the development of numerous alternatives. This guide provides a comprehensive comparison of key phosphonate (B1237965) reagents, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
The Horner-Wadsworth-Emmons Reaction at a Glance
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. The stereochemical outcome of the reaction is a critical consideration, with the traditional HWE reaction generally favoring the formation of the thermodynamically more stable (E)-alkene.[1][2] However, strategic modifications to the phosphonate reagent and reaction conditions can effectively steer the reaction towards the (Z)-isomer or accommodate sensitive substrates.
Below is a generalized workflow of the Horner-Wadsworth-Emmons reaction.
Caption: Generalized workflow of the HWE reaction.
Comparison of Phosphonate Reagents
The choice of phosphonate reagent is paramount in dictating the stereoselectivity and overall efficiency of the HWE reaction. This section compares the performance of diethyl methylphosphonate with key alternatives.
For (E)-Alkene Synthesis: The Standard and Beyond
While this compound provides good (E)-selectivity, other reagents and conditions can enhance this preference, particularly with sterically demanding or sensitive substrates.
Table 1: Performance of Phosphonate Reagents for (E)-Alkene Synthesis
| Phosphonate Reagent | Aldehyde | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | 85 | >95:5 | [1] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH, THF | 90 | >95:5 | [1] |
| Triethyl phosphonoacetate | Isobutyraldehyde | LiCl, DBU, CH3CN | 90 | >95:5 | [3][4] |
| Diisopropyl phosphonoacetate | 3-Phenylpropanal | Ba(OH)2, THF | 95 | 95:5 | [2] |
Masamune-Roush Conditions: For base-sensitive aldehydes, the use of milder conditions, such as lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) (TEA), can be highly effective while maintaining high (E)-selectivity.[1][3]
Paterson Conditions: Barium hydroxide (B78521) (Ba(OH)2) has been employed as a mild base, proving particularly useful in the synthesis of complex natural products where sensitive functional groups are present.[2]
For (Z)-Alkene Synthesis: The Still-Gennari and Ando Modifications
Achieving high (Z)-selectivity often requires moving away from simple alkyl phosphonates to those bearing electron-withdrawing or sterically bulky groups.
Still-Gennari Modification: This powerful technique utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740). This combination accelerates the elimination from the kinetically favored erythro intermediate, leading to the (Z)-alkene.[1][5]
Ando Modification: An alternative approach to high (Z)-selectivity employs phosphonates with bulky aryl esters, such as diphenyl or di-o-tolyl phosphonoacetates. The steric hindrance of these groups is thought to favor the formation of the (Z)-alkene.[6]
Table 2: Performance of Phosphonate Reagents for (Z)-Alkene Synthesis
| Phosphonate Reagent | Aldehyde | Base/Conditions | Yield (%) | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6, THF | 92 | >97:3 | [7] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS, 18-crown-6, THF | 85 | 91:9 | [7] |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6, THF | 95 | >98:2 | [6] |
| Ethyl di-(o-tolyl)phosphonoacetate | Benzaldehyde | Triton B, THF | 91 | 91:9 | [6] |
| Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate | Benzaldehyde | NaH, THF | 97 | 97:3 | [7][8] |
The following diagram illustrates the mechanistic rationale for the stereochemical outcomes in the standard HWE and the Still-Gennari modification.
Caption: Control of stereoselectivity in the HWE reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key HWE modifications.
Protocol 1: Standard (E)-Selective HWE Reaction
This protocol is a general procedure for achieving (E)-alkenes using triethyl phosphonoacetate.
-
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.
-
Add anhydrous THF to create a slurry and cool the mixture to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
-
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
This protocol outlines the procedure for obtaining (Z)-alkenes using bis(2,2,2-trifluoroethyl) phosphonoacetate.
-
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium hexamethyldisilazide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (3.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add KHMDS (2.1 eq, typically as a solution in toluene) dropwise. Stir for 20 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (2.0 eq) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Protocol 3: Masamune-Roush HWE Reaction
This protocol is suitable for base-sensitive substrates to afford (E)-alkenes.
-
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Lithium chloride (LiCl), flame-dried
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), flame-dried LiCl (1.6 eq), and triethyl phosphonoacetate (1.5 eq) in anhydrous acetonitrile.
-
Cool the vigorously stirred suspension to -15 °C.
-
Add DBU (1.5 eq) via syringe and allow the reaction mixture to slowly warm to 0 °C over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 10 minutes.
-
Quench the reaction by adding saturated aqueous NH4Cl. Add water until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for alkene synthesis. While this compound remains a workhorse reagent for generating (E)-alkenes, a range of alternatives offers superior control over stereoselectivity and compatibility with sensitive substrates. The Still-Gennari and Ando modifications provide reliable access to (Z)-alkenes, while the Masamune-Roush and Paterson conditions allow for the olefination of base-sensitive compounds. By understanding the nuances of each reagent and protocol, researchers can strategically select the optimal conditions to achieve their desired synthetic outcomes with high efficiency and precision.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Still-Gennari Olefination [ch.ic.ac.uk]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
A Comprehensive Guide to Phosphonate (B1237965) Reagents for Olefination Reactions
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex organic molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful and versatile tool for this transformation, offering significant advantages over the classical Wittig reaction, including simplified purification and often superior stereocontrol.[1][2] This guide provides a detailed comparative analysis of common phosphonate reagents used in olefination, with a focus on achieving high E- and Z-selectivity, supported by experimental data and detailed protocols.
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct, which greatly simplifies the purification process.[2][3] The reaction generally proceeds through the deprotonation of the phosphonate reagent to form a carbanion, which then attacks the carbonyl compound. The stereochemical outcome of the reaction is largely dependent on the structure of the phosphonate reagent, the reaction conditions, and the nature of the substrates.[1]
Below is a diagram illustrating the general workflow of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
E-Selective Olefination: The Utility of Triethyl Phosphonoacetate
For the synthesis of (E)-α,β-unsaturated esters, triethyl phosphonoacetate is a widely used and highly effective reagent.[4] It reliably produces the thermodynamically favored E-isomer in high yields and with excellent stereoselectivity.[4][5]
Performance Data for Triethyl Phosphonoacetate
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | >95 | >95:5 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 85 | >99:1 |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2 |
| Acetophenone | NaH | DME | 75 | 85:15 |
Note: Data compiled from various sources. Direct comparison should be made with caution as reaction conditions may vary.[4]
Standard Protocol for E-Selective Olefination using Triethyl Phosphonoacetate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.[6]
Z-Selective Olefination: The Still-Gennari and Ando Modifications
While the standard HWE reaction typically yields E-alkenes, modifications have been developed to favor the formation of the Z-isomer. The most prominent of these are the Still-Gennari and Ando olefinations.[7][8] These methods utilize phosphonate reagents with electron-withdrawing groups, which kinetically favor the formation of the Z-alkene.[7][9]
-
Still-Gennari Olefination: Employs bis(2,2,2-trifluoroethyl)phosphonates in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) at low temperatures.[7][8]
-
Ando Olefination: Utilizes phosphonates with bulky aryl groups, such as diphenylphosphonoacetates, to favor Z-selectivity.[10]
Performance Data for Z-Selective Reagents
| Aldehyde | Reagent Type | Base/Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| Benzaldehyde | Still-Gennari | KHMDS/18-crown-6 | THF | -78 | 95 | 95:5 |
| Octanal | Still-Gennari | KHMDS/18-crown-6 | THF | -78 | 91 | 97:3 |
| Benzaldehyde | Ando (di-o-tolyl) | NaH | THF | 0 | 98 | 97:3 |
| n-Octyl aldehyde | Ando (di-o-tolyl) | NaH | THF | -78 to 0 | 95 | 83:17 |
| Benzaldehyde | Modified Still-Gennari¹ | NaH | THF | -20 | 100 | 97:3 |
| Octanal | Modified Still-Gennari¹ | NaH | THF | -20 | 99 | 88:12 |
¹Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates[7] Note: This table is a compilation of data from various sources and direct comparison should be made with caution as reaction conditions may not be identical.[7][11]
General Protocol for Still-Gennari Z-Selective Olefination
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (3.0 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (as a solution in THF or toluene, 2.1 equivalents) dropwise.
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equivalents) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.[6]
Below is a diagram illustrating the key mechanistic steps of the Horner-Wadsworth-Emmons reaction.
Caption: Key intermediates in the Horner-Wadsworth-Emmons reaction mechanism.
Alternative Olefination Method: The Julia-Kocienski Olefination
While the HWE reaction is a mainstay, other powerful olefination methods exist. The Julia-Kocienski olefination is a notable alternative, particularly for the synthesis of E-alkenes.[12][13] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.[12] A key advantage is its high E-selectivity and tolerance of a wide range of functional groups.[14] The reaction proceeds under mild conditions, and modern variations allow for a one-pot procedure.
Conclusion
The choice of phosphonate reagent is paramount in determining the stereochemical outcome of an olefination reaction. For the synthesis of E-alkenes, standard reagents like triethyl phosphonoacetate offer a reliable and high-yielding approach.[4] When the Z-alkene is the desired product, the Still-Gennari or Ando modifications provide excellent stereoselectivity through the use of electronically modified phosphonate reagents.[7][10] By understanding the strengths and applications of these different reagents and protocols, researchers can effectively plan and execute the stereoselective synthesis of a wide array of alkenes for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Julia olefination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of Diethyl Methylphosphonate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents and intermediates like diethyl methylphosphonate (B1257008) (DEMP) is of paramount importance. The presence of impurities can significantly impact experimental outcomes, affecting reaction kinetics, product yield, and in the context of drug development, safety and efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of DEMP.
Quantitative NMR, particularly ³¹P-qNMR, has emerged as a powerful, primary analytical method for the purity determination of organophosphorus compounds.[1][2] It offers direct quantification against a certified internal standard without the need for a substance-specific reference material for DEMP itself.[1][2] This guide presents a detailed examination of the experimental protocols and comparative performance data to assist in the selection of the most appropriate analytical methodology.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on several factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. While GC-FID and HPLC are workhorse techniques in many analytical laboratories, qNMR offers distinct advantages for the purity assignment of compounds like DEMP.
| Parameter | ³¹P-qNMR | GC-FID | HPLC-UV |
| Principle | Direct comparison of the integral of the analyte's ³¹P signal to that of a certified internal standard.[2] | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. |
| Quantification | Absolute and direct, traceable to the SI unit of mass. | Relative (area percent) unless a certified DEMP standard is used for calibration. | Relative (area percent) unless a certified DEMP standard is used for calibration. |
| Accuracy | High | Moderate to High | Moderate to High |
| Precision | High | High | High |
| Specificity | High (directly observes the phosphorus nucleus).[1] | Moderate (risk of co-elution with impurities). | Moderate (risk of co-elution with UV-active impurities). |
| Sample Preparation | Simple: accurate weighing and dissolution. | Can require derivatization for less volatile impurities. | Dependent on the analyte's and impurities' properties. |
| Analysis Time | Relatively short per sample. | Can be longer depending on the temperature program. | Varies with the gradient elution program. |
| Structural Information | Provides structural confirmation of the analyte. | None | None |
| Destructive | No | Yes | Yes (sample is consumed) |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for the purity analysis of diethyl methylphosphonate.
³¹P-qNMR Spectroscopy Protocol
Quantitative ³¹P-NMR offers a direct and highly accurate method for determining the purity of DEMP. The simplicity of the ³¹P spectrum, often a single peak for DEMP, minimizes issues of signal overlap common in ¹H-NMR.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., triphenyl phosphate (B84403) or another suitable organophosphorus standard with a known purity and a resonance that does not overlap with the DEMP signal).
-
Dissolve both the sample and the internal standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution by gentle vortexing.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Acquisition Parameters:
-
Pulse Width (90° pulse): Calibrate the 90° pulse width for the ³¹P nucleus.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in both the analyte and the internal standard to ensure full relaxation between scans.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for accurate integration.
-
3. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals corresponding to DEMP and the internal standard.
-
Calculate the purity of DEMP using the following formula:
Where:
-
I = Integral area of the signal
-
N = Number of phosphorus nuclei (1 for both DEMP and triphenyl phosphate)
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
Subscripts DEMP and IS refer to this compound and the internal standard, respectively.
-
Diagram of the qNMR Experimental Workflow:
Caption: Workflow for purity validation of this compound by qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
GC-FID is a widely used technique for purity analysis of volatile compounds like DEMP. Purity is typically determined by area percent, assuming that all components have a similar response factor.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards if external calibration is to be used.
-
For area percent analysis, a single solution of the sample is sufficient.
2. GC-FID System and Conditions:
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperatures:
-
Injector: Typically 250 °C.
-
Detector: Typically 280 °C.
-
Oven: A temperature program is used to separate DEMP from potential impurities. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
3. Data Analysis:
-
The purity is calculated based on the relative area of the DEMP peak to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can also be used for the purity assessment of DEMP, particularly for less volatile impurities. Since DEMP lacks a strong UV chromophore, detection can be challenging. A UV detector at a low wavelength (e.g., <210 nm) or a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A system equipped with a suitable detector (UV, RID, or ELSD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. A gradient elution may be required to separate all impurities.
-
Flow Rate: Typically 1.0 mL/minute.
-
Detection:
-
UV: 200-210 nm.
-
RID or ELSD: Follow manufacturer's recommendations for optimal sensitivity.
-
3. Data Analysis:
-
Similar to GC-FID, purity is typically calculated based on the area percent of the DEMP peak.
Logical Relationship Diagram:
Caption: Logical relationships in the purity analysis of DEMP.
Conclusion
For the definitive purity assessment of this compound, ³¹P-qNMR stands out as the superior technique . Its ability to provide direct, absolute quantification with high accuracy and precision, coupled with structural confirmation and traceability to the SI, makes it an invaluable tool for researchers, scientists, and drug development professionals. While GC-FID and HPLC are useful for routine analysis and screening for volatile and non-volatile impurities, respectively, they primarily provide relative purity values and are susceptible to inaccuracies arising from co-eluting impurities and differences in detector response factors. For applications where the exact purity of DEMP is critical, qNMR is the recommended method for obtaining reliable and defensible results.
References
A Researcher's Guide to Diethyl Methylphosphonate Analytical Standards
For professionals in research, drug development, and chemical analysis, the accuracy of quantitative and qualitative assessments hinges on the quality of analytical standards. Diethyl methylphosphonate (B1257008) (DEMP), a significant organophosphorus compound, is utilized in various research applications, making the selection of a reliable analytical standard crucial. This guide provides a comprehensive comparison of commercially available Diethyl methylphosphonate analytical standards and reference materials, complete with experimental protocols for verification and a workflow for standard selection.
Comparison of Commercial this compound Standards
The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a certified reference material (CRM) with a detailed certificate of analysis (CoA) or a standard-grade material for routine analysis. Below is a comparison of DEMP products from major suppliers.
| Supplier | Product Name | CAS Number | Purity/Assay | Format | Certificate of Analysis Highlights |
| Sigma-Aldrich | This compound | 683-08-9 | 97% | Liquid | Provides lot-specific purity determined by Gas Chromatography (GC). |
| Thermo Scientific Chemicals | This compound, 96% | 683-08-9 | ≥95% (by GC) | Liquid | CoA includes appearance, infrared (IR) spectrum conformance, and refractive index.[1][2] |
| LGC Standards | This compound | 683-08-9 | Certified Reference Material | Neat | Provides a certificate with the product, and for exact weight packaging, the mass is indicated with high precision.[3] |
Alternative Reference Materials
While this compound is a key standard, researchers may also consider other structurally related organophosphorus compounds for specific analytical purposes, such as method development or as internal standards. Some alternatives include:
-
Dimethyl methylphosphonate (DMMP): Often used as a simulant for nerve agents and in proficiency testing.[4]
-
Di-isopropyl methylphosphonate (DIMP): Another common simulant for sarin (B92409) gas, with established analytical methods.[5]
-
Diethyl (methylthiomethyl)phosphonate: A structurally similar compound available from suppliers like Sigma-Aldrich.[6]
-
Diethyl (p-Toluenesulfonyloxymethyl)phosphonate: A reference material that meets USP, EMA, JP, and BP standards and comes with a comprehensive Structure Elucidation Report.[7]
The choice of an alternative standard should be guided by the specific analytical method and the desired physicochemical properties.
Experimental Protocols for Standard Verification
It is best practice to verify the purity and identity of an analytical standard upon receipt. Below are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This protocol is adapted from established methods for the analysis of similar organophosphorus compounds.[5]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound standard in methanol.
-
From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL in methanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 250.
-
Transfer Line Temperature: 280°C.
3. Data Analysis:
-
The purity of the standard is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the primary peak should be compared with a reference spectrum from a database (e.g., NIST).[8][9]
Quantitative NMR (qNMR) for Purity Determination
qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.[10][11][12][13]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample and internal standard are completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Pulse Sequence: A 90° pulse should be used to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30 seconds is generally sufficient.
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow for Standard Selection and Verification
The following diagram illustrates a logical workflow for selecting and implementing a this compound analytical standard in a research setting.
Caption: Workflow for selecting and verifying an analytical standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diethyl (methylthiomethyl)phosphonate 96 28460-01-7 [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
- 8. Diethyl methanephosphonate [webbook.nist.gov]
- 9. Diethyl methanephosphonate [webbook.nist.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Diethyl Methylphosphonate: A Comparative Guide
The imperative for sustainable practices in chemical synthesis has driven the exploration of green chemistry principles in the production of valuable industrial chemicals. Diethyl methylphosphonate (B1257008) (DEMP), a significant intermediate in the synthesis of flame retardants, pesticides, and pharmaceuticals, is traditionally synthesized through methods that often involve hazardous reagents and generate substantial waste. This guide provides a comparative analysis of emerging green synthetic approaches for DEMP, juxtaposed with a conventional method, to offer researchers and drug development professionals insights into more environmentally benign alternatives.
Comparison of Synthetic Approaches for Diethyl Methylphosphonate
The following table summarizes the quantitative data for a traditional synthesis method and highlights the potential advantages of green alternatives. Due to a lack of extensive literature on direct green synthesis of DEMP, the data for green methods are based on analogous reactions for similar phosphonates and represent expected outcomes.
| Method | Key Features | Yield (%) | Purity (%) | Reaction Time | Temperature (°C) | Catalyst/Reagents | Solvent | Environmental Impact |
| Traditional: Michaelis-Arbuzov Reaction | Well-established, versatile | 85-95 | >95 | 3-7 hours | 150-160 | Methyl iodide, Triethyl phosphite (B83602) | None (neat) | High energy consumption, use of toxic alkylating agents. |
| Green Alternative 1: Ultrasound-Assisted Synthesis | Energy efficient, faster reaction rates | 80-90 (estimated) | >95 (estimated) | 15-30 minutes | 25-40 | Diethyl phosphite, Methylating agent, Mild catalyst (e.g., CAN) | Ethanol or solvent-free | Reduced energy consumption and reaction time.[1][2] |
| Green Alternative 2: Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates | 90-97 (estimated) | >95 (estimated) | 5-20 minutes | 60-100 | Diethyl phosphite, Methylating agent, Catalyst (optional) | Solvent-free or minimal solvent | Significant reduction in reaction time and energy usage.[3] |
| Green Alternative 3: Biocatalytic Approach (Proposed) | High selectivity, mild conditions | Not established | High (expected) | Variable | Room Temperature | Phosphoenolpyruvate (B93156), Enzymes (e.g., MpnS) | Aqueous buffer | Biodegradable catalysts, aqueous media, highly sustainable.[4][5] |
Experimental Protocols
Traditional Method: Michaelis-Arbuzov Reaction
This protocol describes the synthesis of this compound via the thermal rearrangement of triethyl phosphite catalyzed by methyl iodide.
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 2-liter round-bottomed flask, add 284 g (2 moles) of methyl iodide.
-
Fit the flask with an efficient reflux condenser and a dropping funnel containing 416 g (2 moles) of triisopropyl phosphite (as a proxy for triethyl phosphite in this established protocol).[6]
-
Add approximately 50 ml of the phosphite to the methyl iodide.
-
Heat the mixture until an exothermic reaction begins.
-
Remove the heat source and add the remaining phosphite at a rate that maintains a brisk reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Distill the crude product under reduced pressure to obtain pure this compound.[6]
Green Alternative 1: Ultrasound-Assisted Synthesis (Adapted Protocol)
This proposed protocol is adapted from the ultrasound-assisted synthesis of related phosphonates.[2]
Materials:
-
Diethyl phosphite
-
A suitable methylating agent (e.g., dimethyl carbonate)
-
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst
-
Ethanol (as a green solvent, if not solvent-free)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine diethyl phosphite (1 mmol), the methylating agent (1.2 mmol), and a catalytic amount of CAN (10 mol%).
-
If using a solvent, add a minimal amount of ethanol.
-
Place the reaction vessel in an ultrasonic bath operating at a frequency of 35-40 kHz.
-
Irradiate the mixture at a controlled temperature of 25-40°C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography if necessary.
Visualizing the Green Synthesis Workflow
The following diagram illustrates a generalized workflow for a green synthesis approach to this compound, emphasizing the key principles of green chemistry.
Caption: A generalized workflow for the green synthesis of this compound.
Signaling Pathways and Logical Relationships
While there are no classical signaling pathways involved in the chemical synthesis of DEMP, a logical relationship diagram can illustrate the principles guiding the selection of a green synthetic route over a traditional one.
Caption: Decision-making framework for selecting a green synthesis route for DEMP.
References
- 1. Ultrasound Assisted Synthesis of Diethyl (2-(1-(morpholinomethyl)-2-Oxoindolin-3-ylidene)hydrazinyl) (Substituted Phenyl/heteryl) MethylphosphonateDerivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic cascade for the synthesis of methylphosphonate from phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Environmental Impact of Phosphonate Syntheses
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and specialty chemical sectors, the environmental impact of synthetic methodologies is a critical consideration.[1][2] Phosphonates, vital compounds in medicinal chemistry and material science, are synthesized through various routes, each with a distinct environmental footprint.[3][4] This guide offers a comparative analysis of common phosphonate (B1237965) synthesis methods, focusing on green chemistry principles to inform researchers, scientists, and drug development professionals.[5][6]
Traditional vs. Green Synthesis Approaches
Classical methods for forming the crucial C-P bond in phosphonates, such as the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Kabachnik-Fields, and Pudovik reactions, have been staples in organic synthesis.[7][8][9] However, these reactions often require harsh conditions, hazardous solvents, and stoichiometric reagents, leading to significant waste generation.[3]
In contrast, modern green approaches aim to mitigate these environmental drawbacks by employing strategies such as:
-
Solvent-free reactions: Eliminating volatile organic compounds (VOCs).[10][11]
-
Alternative energy sources: Utilizing microwave irradiation or ultrasonication to reduce reaction times and energy consumption.[5][12]
-
Catalytic methods: Employing catalysts to improve efficiency and reduce waste.[5][6]
-
Use of benign solvents: Replacing hazardous solvents with greener alternatives like water or ionic liquids.[10][12]
Quantitative Comparison of Synthesis Methods
The following table summarizes key green chemistry metrics for different phosphonate synthesis reactions, providing a quantitative basis for comparison. Lower E-Factors and higher atom economy percentages indicate a more environmentally benign process.[13][14]
| Reaction Type | Method | Yield (%) | Time | Temp (°C) | Solvent | Atom Economy (%) | E-Factor (Est.) | Reference |
| Kabachnik-Fields | Conventional | 79-95% | 5-8 h | 80 | Toluene | ~85-95% | High | [5] |
| Ultrasound (Catalyst-free) | 99% | 20 s | Ambient | Solvent-free | >95% | Very Low | [5] | |
| Microwave (Catalyst-free) | 89-95% | 19-46 min | 60-90 | Solvent-free | >95% | Very Low | [5] | |
| Pudovik | CaO Catalyst | 33-95% | N/A | Ambient | Solvent-free | >98% | Low | [5] |
| K2CO3 Catalyst | 85-95% | N/A | Ambient | Solvent-free | >98% | Low | [5] | |
| Michaelis-Arbuzov | Conventional Heating | 59-79% | 5-8 h | 80 | Ethanol (B145695) | ~70-80% | High | [5] |
| Microwave (Pd-catalyzed) | ~80% | 1 h | 135 | Ethanol | ~70-80% | Medium | [5] | |
| Hirao | Microwave (Pd-catalyzed) | ~80% | 1 h | 135 | Ethanol | ~80-90% | Medium | [5] |
Note: Atom Economy and E-Factor are estimated based on typical reaction stoichiometries. Actual values may vary depending on specific substrates and reaction conditions.
Detailed Experimental Protocols
1. Ultrasound-Assisted Catalyst-Free Kabachnik-Fields Reaction
This protocol exemplifies a green synthesis of α-aminophosphonates.
-
Reactants: Aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and triethylphosphite (1.3 mmol).
-
Procedure: The reactants are combined in a vessel without any solvent. The mixture is then subjected to ultrasonic irradiation.
-
Work-up: The reaction is typically complete within seconds to minutes, yielding the product with high purity, often requiring minimal purification. For a model reaction of 4-chloroaniline, 4-chlorobenzaldehyde, and triethyl phosphite, a 99% yield was achieved in just 20 seconds under solvent-free sonication.[5]
2. CaO-Catalyzed Pudovik Reaction
This method illustrates a base-catalyzed, solvent-free synthesis of α-hydroxyphosphonates.[15]
-
Reactants: Carbonyl compound (e.g., aldehyde or ketone) and a dialkyl phosphite.
-
Catalyst: Calcium Oxide (CaO).
-
Procedure: The carbonyl compound, dialkyl phosphite, and a catalytic amount of CaO are mixed together without a solvent at ambient temperature.
-
Work-up: The reaction mixture is stirred until completion, monitored by TLC. The product is then typically isolated by simple filtration and crystallization. Yields are generally high, though they can be influenced by steric hindrance of the reactants.[5]
3. Microwave-Assisted Pd-Catalyzed Hirao Reaction
This protocol demonstrates a modern approach to forming C-P bonds for aromatic phosphonates.
-
Reactants: Aryl halide (e.g., brominated N-heterocycle), a dialkyl phosphite, and triethylamine (B128534) (base).
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)2).
-
Procedure: The reactants and catalyst are mixed in ethanol in a microwave-safe vessel. The mixture is heated using microwave irradiation at a set temperature (e.g., 135 °C) for a specified time (e.g., 1 hour).[5]
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography. This method offers significantly shorter reaction times compared to conventional heating.[5]
Visualizing Synthesis and Green Chemistry Logic
Experimental Workflow for Phosphonate Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of phosphonates, applicable to many of the discussed methods.
References
- 1. bioengineer.org [bioengineer.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Phosphonate Carbanions and Wittig Reagents
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the most powerful methods to achieve this are the Wittig reaction, which utilizes phosphonium (B103445) ylides (Wittig reagents), and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate (B1237965) carbanions. For researchers, scientists, and drug development professionals, a nuanced understanding of these two methodologies is critical for designing efficient and stereoselective synthetic routes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual diagrams to elucidate their mechanisms and practical differences.
Core Reactivity and Mechanistic Differences
The fundamental distinction between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion. Phosphonate carbanions in the HWE reaction are generally more nucleophilic but less basic than the phosphonium ylides used in the Wittig reaction.[1][2] This enhanced nucleophilicity allows HWE reagents to react effectively with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive towards Wittig reagents.
Another key difference is the byproduct of each reaction. The Wittig reaction generates triphenylphosphine (B44618) oxide, a non-polar solid that can be challenging to separate from the desired alkene product, often necessitating chromatographic purification.[3] In contrast, the HWE reaction produces a water-soluble dialkyl phosphate (B84403) salt, which is easily removed by a simple aqueous extraction, greatly simplifying product purification.[4][5]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of chemical yield and stereoselectivity (E:Z ratio) for a range of carbonyl substrates.
Table 1: Reaction with Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 98 | 98:2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
Table 2: Reaction with Aliphatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| n-Propanal | Triethyl phosphonoacetate | HWE | 85 | 95:5 |
| n-Propanal | (Carbethoxymethylene)triphenylphosphorane | Wittig | 82 | 88:12 |
| Isobutyraldehyde | Triethyl phosphonoacetate | HWE | 88 | >99:1 |
| Isobutyraldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 75 | 90:10 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | HWE | 92 | >99:1 |
| Cyclohexanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 85 | 93:7 |
Data in the tables is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Stereoselectivity
The stereochemical outcome is a critical consideration in alkene synthesis. The HWE reaction, particularly with stabilized phosphonate carbanions, generally affords excellent selectivity for the thermodynamically more stable (E)-alkene.[2][5] Conversely, the stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides tend to favor the (E)-alkene, whereas non-stabilized ylides predominantly yield the (Z)-alkene.[6] Semi-stabilized ylides often result in mixtures of (E) and (Z) isomers. For the synthesis of (Z)-alkenes, modifications to the HWE reaction, such as the Still-Gennari modification, have been developed to provide high (Z)-selectivity.[1]
Mandatory Visualizations
Reaction Mechanisms
Experimental Workflow
Logical Relationship Comparison
Experimental Protocols
Representative Horner-Wadsworth-Emmons Reaction Protocol
This protocol describes a general procedure for the olefination of an aldehyde with triethyl phosphonoacetate.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Carbanion Generation: To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[7]
-
Reaction: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.[7]
Representative Wittig Reaction Protocol
This protocol outlines the synthesis of an alkene from an aldehyde and a phosphonium salt.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Anhydrous tetrahydrofuran (THF)
-
Benzyltriphenylphosphonium (B107652) chloride
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (DCM) or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a dry, nitrogen-flushed round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to yellow or orange).[8]
-
Reaction: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere. Slowly add the aldehyde solution to the prepared ylide solution at 0 °C. Allow the reaction to stir and warm to room temperature, monitoring by TLC until the starting material is consumed.[8]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 times the volume of the aqueous layer).[8]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[8]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product often contains triphenylphosphine oxide, which can be removed by recrystallization or column chromatography.[9]
Conclusion
The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both powerful and indispensable tools for the synthesis of alkenes. The HWE reaction is often favored for its operational simplicity, the ease of byproduct removal, the enhanced reactivity of the phosphonate carbanion, and its reliable (E)-alkene selectivity.[10] The Wittig reaction remains highly valuable, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides. The choice between these two methodologies should be guided by the desired stereochemical outcome, the reactivity of the carbonyl substrate, and considerations for product purification.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the E/Z Selectivity of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, a critical functional group in many pharmaceutical agents and bioactive molecules. A key feature of the HWE reaction is the ability to control the E/Z stereochemistry of the resulting double bond by carefully selecting the phosphonate (B1237965) reagent and reaction conditions. This guide provides an objective comparison of various phosphonate reagents, supported by experimental data, to aid in the rational design of synthetic routes requiring specific alkene geometries.
Introduction to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1] The stereochemical outcome of the reaction, yielding either the E (trans) or Z (cis) isomer, is influenced by several factors, including the structure of the phosphonate reagent, the base employed, the reaction temperature, and the nature of the carbonyl substrate.[1]
Generally, the standard HWE reaction using simple trialkyl phosphonoacetates favors the formation of the thermodynamically more stable E-alkene.[2] However, modifications to the phosphonate reagent, particularly the incorporation of electron-withdrawing groups on the phosphonate esters, can dramatically shift the selectivity towards the formation of the Z-alkene.[2] The most prominent examples of such modified reagents are those developed by Still and Gennari, and by Ando.[1]
Comparative Data of Phosphonate Reagents
The E/Z selectivity of the Horner-Wadsworth-Emmons reaction is highly dependent on the structure of the phosphonate reagent. The following table summarizes the performance of various phosphonate reagents in the olefination of aldehydes, highlighting the impact of the phosphonate structure on the stereochemical outcome.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | [2] |
| Triethyl phosphonoacetate | Heptanal | NaH | DME | 25 | 90:10 | [3] |
| Diisopropyl phosphonoacetate | Various | Paterson conditions | THF | -78 | 95:5 (Z,E:E,E) | [4] |
| Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent) | p-Tolualdehyde | KHMDS, 18-crown-6 (B118740) | THF | -78 | 1:15.5 | |
| Ethyl bis(o-tolyl)phosphonoacetate (Ando-type Reagent) | Benzaldehyde | t-BuOK | THF | -78 | 5:95 | [5] |
| Ethyl bis(o-isopropylphenyl)phosphonoacetate (Ando-type Reagent) | Benzaldehyde | t-BuOK | THF | -78 | 3:97 | [5] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | Benzaldehyde | NaH | THF | -20 | 3:97 | [6] |
Note: The data presented is a compilation from various sources. Direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Detailed methodologies for key Horner-Wadsworth-Emmons reactions are provided below.
1. General Procedure for E-Selective Olefination using Triethyl Phosphonoacetate
This protocol is a general procedure for a standard HWE reaction, which typically yields the E-alkene as the major product.
-
Materials: Triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), aldehyde, anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate (B86663), ethyl acetate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired E-alkene.
-
2. Procedure for Z-Selective Olefination using the Still-Gennari Reagent
This protocol utilizes the Still-Gennari reagent to achieve high Z-selectivity.
-
Materials: Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, aldehyde, anhydrous tetrahydrofuran (THF), water, dichloromethane.
-
Procedure:
-
To a solution of methyl bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) and 18-crown-6 (2.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, KHMDS (1.0 eq, as a solution in toluene) is added.
-
After stirring for 30 minutes, a solution of the aldehyde (1.0 eq) in THF is added.
-
The reaction mixture is stirred for 2 hours at -78 °C.
-
The THF is evaporated under reduced pressure, and water is added to the residue.
-
The mixture is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The E/Z ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.
-
3. Procedure for Z-Selective Olefination using an Ando-type Reagent
This protocol employs an Ando-type phosphonate for high Z-selectivity.[5]
-
Materials: Ethyl bis(o-isopropylphenyl)phosphonoacetate, potassium tert-butoxide (t-BuOK), aldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of ethyl bis(o-isopropylphenyl)phosphonoacetate (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of t-BuOK (1.1 eq) in THF is added.
-
The mixture is stirred for 15 minutes at -78 °C.
-
A solution of the aldehyde (1.0 eq) in THF is then added.
-
The reaction mixture is stirred at -78 °C for the appropriate time (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the desired Z-alkene.[5]
-
Determination of E/Z Isomer Ratio
The ratio of E and Z isomers in the product mixture is typically determined using the following analytical techniques:
-
¹H NMR Spectroscopy: The vinylic protons of the E and Z isomers exhibit distinct signals in the ¹H NMR spectrum. The coupling constants (J-values) for these protons are characteristic of the alkene geometry. For disubstituted alkenes, the trans (E) isomer generally has a larger coupling constant (typically 12-18 Hz) compared to the cis (Z) isomer (typically 6-12 Hz). The relative ratio of the isomers can be determined by integrating the corresponding vinylic proton signals.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers often have different retention times on a GC column, allowing for their separation and quantification.
Mechanism and Factors Influencing Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation of the erythro and threo intermediates and their subsequent elimination to form the alkene.
Figure 1. Factors influencing E/Z selectivity in the Horner-Wadsworth-Emmons reaction.
E-Selectivity:
-
Reagent: Simple alkyl phosphonates (e.g., triethyl phosphonoacetate) lead to the thermodynamically favored E-alkene.[3]
-
Conditions: The use of equilibrating bases (like NaH) and higher reaction temperatures allows for the reversible formation of the betaine (B1666868) intermediates, favoring the formation of the more stable threo intermediate which leads to the E-alkene.[3]
Z-Selectivity:
-
Reagent: Phosphonates with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) esters of the Still-Gennari reagent or the aryl esters of the Ando reagent, accelerate the rate of elimination from the oxaphosphetane intermediate.[2][7] This kinetic preference favors the formation of the erythro intermediate, which rapidly collapses to the Z-alkene before equilibration can occur.
-
Conditions: The use of strong, non-equilibrating bases (e.g., KHMDS) and low temperatures (-78 °C) further promotes kinetic control and enhances Z-selectivity.[3] The addition of crown ethers can also improve Z-selectivity by sequestering the metal cation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Kinetic Analysis of Diethyl Methylphosphonate Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of diethyl methylphosphonate (B1257008) (DEMP) in comparison to other organophosphorus compounds. This report provides a detailed overview of hydrolysis and thermal decomposition reactions, supported by experimental data and methodologies.
Diethyl methylphosphonate (DEMP), a member of the organophosphorus compound family, is of significant interest due to its structural similarity to chemical warfare agents and its applications in various chemical syntheses. Understanding the kinetics of its reactions is crucial for developing effective decontamination strategies and for optimizing industrial processes. This guide provides a comparative analysis of the hydrolysis and thermal decomposition of DEMP, referencing key experimental findings to offer a clear perspective on its reactivity relative to other organophosphorus analogues.
Hydrolysis Kinetics: A Comparative Overview
The hydrolysis of organophosphorus compounds is a critical degradation pathway, influenced by factors such as pH, temperature, and the structure of the compound itself. While specific kinetic data for the hydrolysis of DEMP across a wide range of pH values is not extensively detailed in the reviewed literature, a comparative understanding can be gleaned from studies on related compounds.
A review of the hydrolysis of phosphinates and phosphonates indicates that the reactivity of diethyl alkylphosphonates is influenced by the steric hindrance of the alkyl chain.[1] Generally, an increase in the steric bulk of the substituents on the phosphorus atom leads to a decrease in the hydrolysis rate.[1] For instance, in the alkaline hydrolysis of a series of ethyl phosphinates, the diethyl ester showed a significantly higher relative rate constant compared to the diisopropyl and di-tert-butyl esters.[1]
Table 1: Comparative Hydrolysis Rates of Organophosphorus Compounds
| Compound | Reaction Conditions | Relative Rate Constant | Reference |
| Ethyl Diethylphosphinate | Alkaline hydrolysis at 70 °C | 260 | [1] |
| Ethyl Diisopropylphosphinate | Alkaline hydrolysis at 120 °C | 41 | [1] |
| Ethyl Di-tert-butylphosphinate | Alkaline hydrolysis at 120 °C | 0.08 | [1] |
| Dimethyl Phosphonate (DMP) | Hydrolysis at pH 7 | Half-life: ~3 hours | [2] |
| Dimethyl Phosphonate (DMP) | Hydrolysis at pH 9 | Half-life: < 0.3 hours | [2] |
It is important to note that direct comparison of hydrolysis rates requires identical experimental conditions, including pH, temperature, and solvent composition.[1]
Experimental Protocol for Hydrolysis Kinetic Studies
A general procedure for determining the hydrolysis kinetics of organophosphorus compounds involves the following steps:
-
Solution Preparation: Prepare buffered solutions at the desired pH values (e.g., acidic, neutral, and alkaline).
-
Reaction Initiation: Dissolve a known concentration of the organophosphorus compound in the buffered solution maintained at a constant temperature.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Stop the reaction in the aliquots, if necessary, by adding a suitable quenching agent.
-
Analysis: Analyze the concentration of the parent compound or the formation of a product over time using techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or spectroscopic methods.
-
Data Analysis: Determine the reaction order and calculate the rate constants by fitting the concentration-time data to the appropriate integrated rate law.
Thermal Decomposition (Pyrolysis) Kinetics
The thermal decomposition of organophosphorus compounds is a key process in incineration and combustion. Kinetic studies of the gas-phase pyrolysis of DEMP have been conducted to understand its decomposition mechanism and to determine its rate of degradation at elevated temperatures.
A study on the gas-phase pyrolysis of DEMP in a quartz-lined turbulent flow reactor over a temperature range of 802 to 907 K provided the following temperature dependence of the overall decomposition rate constant[3]:
-
k (s⁻¹) = 2.9 x 10¹⁶ exp(-59.2 kcal·mol⁻¹ / RT)
The major products identified were ethylene (B1197577), ethanol (B145695), ethyl methylphosphonate, and methylphosphonic acid.[3] The formation of ethylene and ethanol is explained by bond scission and ring transition state mechanisms.[3]
Table 2: Comparative Thermal Decomposition Kinetic Data
| Compound | Temperature Range (K) | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Reference |
| This compound (DEMP) | 802 - 907 | 59.2 | 2.9 x 10¹⁶ | [3] |
A direct comparison with other organophosphorus compounds under identical pyrolysis conditions is essential for a comprehensive understanding of their relative thermal stabilities.
Experimental Protocol for Pyrolysis Kinetic Studies
The gas-phase pyrolysis of organophosphorus compounds is typically studied using a flow reactor system. A generalized experimental protocol is as follows:
-
Reactant Delivery: A carrier gas (e.g., nitrogen) is passed through a bubbler containing the liquid organophosphorus compound to generate a vapor-gas mixture of a known concentration.
-
Pyrolysis Reactor: The mixture is introduced into a high-temperature flow reactor (often made of quartz) maintained at a constant and uniform temperature. The residence time of the reactants in the reactor is controlled by the flow rate and the reactor volume.
-
Product Analysis: The effluent from the reactor is analyzed to identify and quantify the decomposition products. Common analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the online monitoring of volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC/MS): For the separation and identification of a wide range of products.
-
-
Kinetic Modeling: The rate constants for the decomposition of the parent compound are determined by analyzing the extent of decomposition as a function of temperature and residence time.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in the kinetic studies of this compound, the following diagrams are provided.
Caption: Experimental workflow for a typical hydrolysis kinetic study.
Caption: Simplified reaction pathways in the thermal decomposition of DEMP.
References
A Comparative Guide to Olefination Reagents: Benchmarking Diethyl Methylphosphonate Against Novel Alternatives
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction has long been a staple for this transformation. This guide provides an objective comparison of the performance of diethyl methylphosphonate (B1257008) and, more broadly, classical HWE reagents, against novel, highly stereoselective olefination methodologies, supported by experimental data.
Executive Summary
While diethyl methylphosphonate is a commercially available phosphonate (B1237965), it is generally considered a poor reagent for the Horner-Wadsworth-Emmons olefination. The lack of an electron-withdrawing group alpha to the phosphonate moiety results in low reactivity of the corresponding carbanion. Therefore, this guide will focus on the broader class of activated phosphonates used in the HWE reaction and compare them with modern, highly stereoselective alternatives like the modified Still-Gennari and Ando-type HWE reagents and advanced Julia-Kocienski olefinations. These novel reagents offer significant advantages in terms of stereoselectivity, particularly for the synthesis of challenging Z-alkenes, which are crucial motifs in many biologically active molecules such as Combretastatin A4.
Performance Comparison of Olefination Reagents
The choice of an olefination reagent is dictated by the desired stereochemical outcome, the nature of the substrates, and the overall efficiency of the reaction. The following tables summarize the performance of various olefination reagents in the synthesis of alkenes.
Table 1: Performance of E-Selective Olefination Reagents
| Reagent/Method | Typical Substrates | Typical Yield (%) | E/Z Ratio | Key Advantages |
| Triethyl phosphonoacetate (Classical HWE) | Aldehydes, Ketones | 85-95% | >95:5 | High yields, water-soluble byproduct, good E-selectivity. |
| Julia-Kocienski Olefination (PT-sulfone) | Aldehydes | 70-90% | >95:5 | Excellent E-selectivity, mild reaction conditions, broad substrate scope.[1][2] |
Table 2: Performance of Z-Selective Olefination Reagents
| Reagent/Method | Aldehyde Substrate | Yield (%) | Z/E Ratio | Reference |
| Still-Gennari Reagent (bis(2,2,2-trifluoroethyl)phosphonoacetate) | p-Tolualdehyde | 78% | 15.5:1 | [3] |
| Modified Still-Gennari Reagent (Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates) | Benzaldehyde | 94% | 97:3 | [4] |
| Modified Still-Gennari Reagent (Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates) | 4-Chlorobenzaldehyde | 99% | 96:4 | [4] |
| Ando-type Reagent (ethyl 2-(di-o-isopropylphenylphosphono)propionate) | Benzaldehyde | 95% | 95:5 | [5] |
| Novel Julia-Kocienski (using N-sulfonylimines) | Benzaldehyde derivative | 92% | 98:2 | [6] |
| Novel Julia-Kocienski (using N-sulfonylimines) | Heterocyclic aldehyde derivative | 99% | 97:3 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for modern, highly stereoselective olefination reactions.
Protocol 1: Z-Selective Horner-Wadsworth-Emmons Olefination (Still-Gennari Method)
This protocol is adapted from a procedure for the synthesis of a Z-alkene using bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.[3]
Materials:
-
p-Tolualdehyde
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) is added dropwise.
-
The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water (15 mL), and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine, then dried over sodium sulfate (B86663) and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired Z-alkene.
Protocol 2: E-Selective Julia-Kocienski Olefination
This is a typical experimental procedure for the Julia-Kocienski olefination.[7]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous dimethoxyethane (DME)
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55°C, a solution of KHMDS (11.0 mmol) in DME (20 mL) is added dropwise over 10 minutes.
-
The resulting solution is stirred for 70 minutes.
-
Neat cyclohexanecarboxaldehyde (15.0 mmol) is added dropwise over 5 minutes, and the mixture is stirred at -55°C for 1 hour.
-
The cooling bath is removed, and the mixture is stirred at ambient temperature overnight.
-
Water (5 mL) is added, and stirring is continued for 1 hour.
-
The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL). The aqueous phase is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with water (3 x 50 mL) and brine (50 mL), dried over MgSO₄, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired E-alkene.
Application in the Synthesis of Bioactive Molecules: Combretastatin A4
Combretastatin A4 is a potent natural product that exhibits significant anti-cancer and anti-angiogenic properties.[8] Its biological activity is highly dependent on the Z-configuration of the stilbene (B7821643) double bond. The synthesis of Combretastatin A4 and its analogs often relies on stereoselective olefination reactions to establish this crucial structural feature.
Caption: General workflow for the synthesis of Z-Combretastatin A4.
The biological activity of Combretastatin A4 stems from its ability to disrupt microtubule polymerization and interfere with crucial signaling pathways in endothelial cells, leading to vascular collapse in tumors.[9][10]
Signaling Pathway Disruption by Combretastatin A4
Combretastatin A4 phosphate (B84403) (CA4P), a pro-drug of Combretastatin A4, has been shown to inhibit endothelial cell migration and capillary tube formation by disrupting the VE-cadherin/β-catenin/Akt signaling pathway.[9][10] This leads to a breakdown of the tumor vasculature.
References
- 1. biotage.com [biotage.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 9. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Diethyl Methylphosphonate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized diethyl methylphosphonate (B1257008) (DEMP). It further contrasts DEMP with two common alternatives, diethyl ethylphosphonate and diethyl propylphosphonate, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Synthesis and Potential Impurities
The purity of diethyl methylphosphonate is intrinsically linked to its synthesis. A common route is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite (B83602) with a methyl halide. Potential impurities arising from this synthesis can include unreacted starting materials, such as triethyl phosphite, and byproducts like triethyl phosphate (B84403) formed from side reactions. Incomplete reaction or side reactions during the synthesis of alternative phosphonates, such as diethyl ethylphosphonate and diethyl propylphosphonate, can similarly lead to a range of impurities.
Comparative Data of Diethyl Phosphonates
A multi-technique approach is essential for the robust purity assessment of diethyl phosphonates. The following tables summarize key analytical data for this compound and its ethyl and propyl analogues, providing a basis for comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | ¹H | ~1.3 (t), ~1.5 (d), ~4.1 (dq) | Triplet, Doublet, Doublet of Quartets | |
| ¹³C | ~11 (d), ~16 (d), ~61 (d) | Doublet, Doublet, Doublet | J(C-P) ≈ 144 Hz (P-CH₃), J(C-P) ≈ 6 Hz (O-CH₂-CH₃), J(C-P) ≈ 7 Hz (O-CH₂) | |
| ³¹P | ~32.9 (in CDCl₃)[1] | |||
| Diethyl Ethylphosphonate | ¹H | ~1.1 (dt), ~1.3 (t), ~1.7 (dq), ~4.1 (m) | Doublet of Triplets, Triplet, Doublet of Quartets, Multiplet | |
| ¹³C | ~6.6 (d), ~16.5 (d), ~18.8 (d), ~61.5 (d) | Doublet, Doublet, Doublet, Doublet | J(C-P) ≈ 7 Hz, J(C-P) ≈ 6 Hz, J(C-P) ≈ 142 Hz, J(C-P) ≈ 6.5 Hz[2] | |
| ³¹P | ~30.1[1] | |||
| Diethyl Propylphosphonate | ¹H | ~1.0 (t), ~1.3 (t), ~1.7 (m), ~4.1 (m) | Triplet, Triplet, Multiplet, Multiplet | |
| ¹³C | ||||
| ³¹P | ~30.5[1] |
Note: NMR data can be influenced by solvent and instrument parameters. The provided data is a general reference.
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | 152.13 g/mol [3] | 152 (M+), 125, 124, 110, 97, 82, 65, 47[3][4] |
| Diethyl Ethylphosphonate | 166.16 g/mol [3] | 166 (M+), 139, 138, 111, 93, 82, 65, 47[3][5][6] |
| Diethyl Propylphosphonate | 180.18 g/mol [7] | 138, 125[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable purity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is a powerful tool for identifying and quantifying impurities.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized phosphonate (B1237965) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the protons.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the carbon signals and their coupling to phosphorus.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum to determine the chemical shift of the phosphorus atom, which is highly sensitive to its electronic environment.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.
-
Sample Preparation: Prepare a dilute solution of the phosphonate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column is typically used.
-
Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition.
-
Oven Program: A temperature gradient is often employed to ensure good separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to scan a wide mass range.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture.
-
Sample Preparation: Dissolve a known amount of the phosphonate in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The specific gradient will depend on the polarity of the phosphonate and potential impurities.[8]
-
Detector: A UV detector can be used if the phosphonate or its impurities contain a chromophore. For compounds without a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent purity assessment of this compound.
This guide provides a foundational framework for the purity assessment of this compound and its analogues. The selection of analytical techniques and the interpretation of data should always be performed in the context of the specific synthetic route and potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]
- 7. Diethyl propylphosphonate | C7H17O3P | CID 140428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of Diethyl ((ethylthio)methyl)phosphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Diethyl Methylphosphonate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents like diethyl methylphosphonate (B1257008) are of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of diethyl methylphosphonate.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]
-
Lab Coat: A flame-resistant lab coat.[1]
-
Respiratory Protection: In case of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Minor Spills:
-
Remove all sources of ignition from the area.[3]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2][3]
-
Collect the contaminated material into a clearly labeled, sealed container for disposal as hazardous waste.[1][2][3]
Major Spills:
-
Evacuate the area immediately and move upwind.[3]
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency responders.[1][3]
-
Prevent the spill from entering drains or waterways.[3]
Step-by-Step Disposal Procedures
There are two primary recommended methods for the disposal of this compound: licensed hazardous waste contractor and incineration. The choice of method will depend on the quantity of waste, available facilities, and local regulations.
Method 1: Licensed Hazardous Waste Contractor
This is the most straightforward and often the safest method for disposal.[1]
-
Segregation and Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and hazard symbols.[1]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][3]
-
Arrange Pickup: Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.[1]
Method 2: Incineration
For larger quantities, incineration by a licensed hazardous waste disposal facility is a recommended method.[1] Organophosphorus compounds are effectively destroyed at high temperatures.[1] This process should be carried out in a controlled incineration plant with flue gas scrubbing.[4][5]
Experimental Protocol: In-Lab Neutralization (for similar compounds)
While not explicitly detailed for this compound, chemical hydrolysis is a viable option for the in-lab neutralization of small quantities of similar organophosphorus compounds like diethyl [hydroxy(phenyl)methyl]phosphonate.[1] This process breaks down the compound into less hazardous materials.
-
Alkaline Hydrolysis Protocol:
-
Reagents: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M).[1]
-
Procedure: The phosphonate (B1237965) is treated with an excess of the basic solution and heated to facilitate hydrolysis.[1] The reaction progress can be monitored by techniques such as TLC or NMR.[1]
-
Neutralization: After completion, the reaction mixture is cooled and neutralized with an acid (e.g., hydrochloric acid).[1]
-
Disposal: The neutralized solution should be disposed of in accordance with local regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.
| Property | Value | Source |
| Flash Point | 75 °C (167 °F) - closed cup | [2][6] |
| Boiling Point | 194 °C | [6] |
| Density | 1.041 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.414 | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling Diethyl methylphosphonate
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl methylphosphonate (B1257008). It outlines essential personal protective equipment (PPE), operational protocols, and emergency procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Diethyl methylphosphonate, it is crucial to use appropriate personal protective equipment to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Summary of Recommended PPE
| Protection Type | Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[1] A face shield may be necessary if there is a splash potential. | Contact lenses should not be worn as they can absorb and concentrate irritants.[1] Eyewash stations should be readily accessible.[2][3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., PVC).[1] Fire/flame resistant and impervious clothing.[4] Safety footwear or gumboots (e.g., Rubber).[1] | For prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][2] |
| Respiratory Protection | NIOSH-certified respirator. | The type of respirator (e.g., Type A filter, full-face pressure-demand SCBA) should be determined by the potential exposure concentration.[1] Use in a well-ventilated area is required.[1][2][4] |
Operational and Disposal Plans
Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as under a chemical fume hood.[2][3][4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][2][4] It is a combustible liquid.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling.[1]
-
Container Management: Keep containers tightly closed when not in use and protect them from physical damage.[1][2][4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][4][5]
Disposal Plan
-
Waste Collection: Collect waste material in suitable, labeled, and closed containers.[1][4]
-
Disposal Method: Dispose of contents and containers in accordance with local, regional, and national regulations.[4][6] Options may include incineration at an approved site or recycling.[1]
-
Contaminated Materials: Absorbent materials used for spills should be collected and treated as hazardous waste.[7]
-
Wastewater: Do not allow wash water from cleaning equipment to enter drains.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][2][4] Seek medical attention if pain or irritation persists.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Flush skin and hair with running water and soap.[1] Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air and keep them warm and rested.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious, give a glass of water.[1] Seek immediate medical attention.[3][4] |
Spill Response Plan
| Spill Size | Procedure |
| Minor Spills | 1. Remove all ignition sources.[1] 2. Wear appropriate PPE (gloves, goggles, respirator).[1] 3. Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] 4. Collect the material into a suitable, labeled container for disposal.[1] 5. Clean the spill area with soap and water. |
| Major Spills | 1. Evacuate the area and move upwind.[1] 2. Alert emergency responders and inform them of the hazard's location and nature.[1] 3. Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1] 4. Prevent the spill from entering drains or waterways.[1] |
Visual Guides
The following diagrams illustrate the procedural workflows for handling emergencies involving this compound.
Caption: Workflow for Handling this compound.
Caption: Emergency Response for this compound Incidents.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. This compound(683-08-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
